molecular formula C9H14 B1596578 Cyclohexylallene CAS No. 5664-17-5

Cyclohexylallene

Cat. No.: B1596578
CAS No.: 5664-17-5
M. Wt: 122.21 g/mol
InChI Key: CQHBBSICMXUMIB-UHFFFAOYSA-N
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Description

Cyclohexylallene is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h6,9H,1,3-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHBBSICMXUMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-17-5
Record name 1,2-Propadienylcyclohexane
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Record name Cyclohexylallene
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclohexylallene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylallene is a fascinating molecule that combines the conformational complexity of a cyclohexane ring with the unique linear bonding of an allene functional group. A detailed understanding of its three-dimensional structure and electronic properties is crucial for applications in medicinal chemistry and materials science, where precise molecular geometry governs biological activity and material properties. In the absence of direct experimental studies on this compound, this guide provides a comprehensive analysis based on high-resolution data from its close structural analog, methylallene, combined with established principles of conformational analysis and theoretical chemistry. This document summarizes key structural parameters, outlines the experimental methodologies for their determination, and uses visualizations to elucidate the intricate relationship between the cyclohexyl and allenyl moieties.

Introduction

The allene functional group, characterized by its cumulated double bonds (C=C=C), imparts a unique, rigid, and linear geometry with perpendicular planes of substitution at its termini. When attached to a flexible cyclohexane ring, a dynamic interplay arises between the preferred conformations of the ring and the steric and electronic influence of the allenyl substituent. This guide explores the nuances of this interaction, providing a foundational understanding for researchers leveraging the unique stereochemical properties of this compound in molecular design.

Molecular Structure and Bonding

The fundamental structure of the allene group involves an sp-hybridized central carbon atom and two sp²-hybridized terminal carbons. This arrangement results in a linear C=C=C bond angle of 180° and two perpendicular π-systems, which dictates that the substituents on the terminal carbons lie in planes twisted 90° to each other.

Structural Analogue: Methylallene

To date, a detailed experimental structure of this compound has not been published. However, the microwave spectroscopy study of methylallene (CH₃–CH=C=CH₂) provides the most relevant experimental data for understanding the allenyl portion of this compound. The key structural parameters determined for methylallene are invaluable for building a predictive model of this compound.

Data Presentation: Structural Parameters of Methylallene

The following table summarizes the principal moments of inertia, rotational constants, and the dipole moment for methylallene, as determined by microwave spectroscopy.

ParameterValueUnit
Moments of Inertia
Iₐ14.93amu Ų
Iₑ120.321amu Ų
Iₒ128.713amu Ų
Rotational Constants
A-GHz
B-GHz
C-GHz
Dipole Moment
μ0.401Debye
Barrier to Internal Rotation
V₃1589 ± 6cal/mol
556.0 ± 2cm⁻¹

Note: Rotational constants in GHz were not explicitly provided in the referenced study but can be calculated from the moments of inertia.

Predicted Structure of this compound

By combining the data from methylallene with standard bond lengths and angles for a cyclohexane ring, we can construct a theoretical model for the most stable conformer of this compound.

Data Presentation: Predicted Structural Parameters for Equatorial this compound

This table presents a reasoned estimation of the key structural parameters for the equatorial conformer of this compound.

ParameterPredicted ValueBasis of Estimation
Bond Lengths (Å)
C=C (allene)~1.31Based on allene and its derivatives.
C-C (ring)~1.54Standard sp³-sp³ C-C bond length.
C(ring)-C(allene)~1.47Typical sp³-sp² C-C bond length.
C-H (ring)~1.10Standard sp³ C-H bond length.
C-H (allene)~1.08Based on allene and its derivatives.
**Bond Angles (°) **
C=C=C180Defining feature of allenes.
C(ring)-C(allene)-C~121.7Inferred from related molecules.
H-C(allene)-H~118Based on allene.
C-C-C (ring)~111Typical for a chair conformation.
Conformational Analysis

The allenyl group can be positioned in either an axial or equatorial position on the cyclohexane ring. Due to steric hindrance, it is strongly predicted that the equatorial conformer is significantly more stable than the axial conformer. This preference minimizes 1,3-diaxial interactions between the allenyl group and the axial hydrogens on the cyclohexane ring.

The logical relationship for the conformational preference is illustrated in the following diagram.

G cluster_this compound This compound cluster_stability Relative Stability Axial Axial Conformer HighEnergy Higher Energy (Less Stable) Axial->HighEnergy Steric Hindrance (1,3-Diaxial Interactions) Equatorial Equatorial Conformer LowEnergy Lower Energy (More Stable) Equatorial->LowEnergy Minimized Steric Strain

Caption: Conformational stability of this compound.

Experimental Protocols

The definitive determination of the molecular structure of this compound would require specific experimental techniques, primarily conducted on gas-phase samples to study the molecule in an isolated state.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of polar molecules in the gas phase. The precise frequencies of these transitions are used to determine the moments of inertia, from which a highly accurate molecular structure can be derived.

Methodology:

  • Sample Preparation: A pure sample of this compound is obtained.

  • Introduction into Spectrometer: The sample is introduced into the high-vacuum chamber of a microwave spectrometer, typically through a heated nozzle to ensure a sufficient vapor pressure. For complex molecules, supersonic expansion is used to cool the molecules to a very low rotational temperature, simplifying the spectrum.

  • Data Acquisition: The sample is irradiated with microwave radiation, and the absorption is measured as a function of frequency. For complex spectra, techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy are employed to cover a broad frequency range quickly and with high sensitivity.

  • Spectral Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, Kₑ). This assignment is often guided by initial predictions from quantum chemical calculations.

  • Structural Determination: The assigned transition frequencies are fitted to a rotational Hamiltonian to extract the rotational constants (A, B, C). By measuring the spectra of isotopically substituted species (e.g., ¹³C), the atomic coordinates can be determined with high precision using Kraitchman's equations.

The workflow for a typical microwave spectroscopy experiment is outlined below.

G cluster_workflow Microwave Spectroscopy Workflow start Pure Sample vaporization Vaporization & Supersonic Expansion start->vaporization irradiation Microwave Irradiation vaporization->irradiation detection Detection of Rotational Transitions irradiation->detection assignment Spectral Assignment detection->assignment fitting Fit to Hamiltonian assignment->fitting structure Determine Rotational Constants & Molecular Structure fitting->structure

Caption: Experimental workflow for microwave spectroscopy.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) provides information about the radial distribution of atoms in a molecule. By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, bond lengths, bond angles, and torsional angles can be determined.

Methodology:

  • Sample Introduction: A gaseous jet of this compound is introduced into a vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas jet.

  • Scattering Pattern Recording: The scattered electrons are detected on a photographic plate or a CCD detector, producing a diffraction pattern of concentric rings.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern.

  • Structural Refinement: A theoretical molecular model is used to calculate a theoretical scattering pattern. The structural parameters of the model (bond lengths, angles) are refined by least-squares fitting to the experimental data.

Bonding and Electronic Structure

The bonding in the allene moiety involves a unique arrangement of σ and π bonds. The central carbon is sp-hybridized, forming two σ bonds with the adjacent sp²-hybridized carbons. The two unhybridized p-orbitals on the central carbon are orthogonal to each other, each forming a π bond with a p-orbital on one of the terminal carbons.

The interaction between the cyclohexyl ring and the allenyl group is primarily through a C(sp³)–C(sp²) σ bond. Hyperconjugative interactions between the C-H and C-C bonds of the cyclohexane ring and the π-system of the allene are also possible and may contribute to the conformational stability.

The following diagram illustrates the key orbital interactions in this compound.

G cluster_bonding Orbital Interactions in this compound cyclohexyl Cyclohexyl Ring σ Framework (sp³) sigma_bond C(sp³)-C(sp²) σ Bond cyclohexyl->sigma_bond hyperconjugation Hyperconjugation (σ → π*) cyclohexyl->hyperconjugation allene Allenyl Group σ Framework (sp², sp, sp²) π-System 1 π-System 2 (orthogonal) allene->sigma_bond allene:pi1->hyperconjugation allene:pi2->hyperconjugation

Caption: Key bonding interactions in this compound.

Conclusion

While a definitive experimental structure of this compound is yet to be determined, a robust and detailed model of its molecular structure and bonding can be constructed through analogy with methylallene and the application of fundamental principles of stereochemistry. The molecule is predicted to exist predominantly in a chair conformation with the allenyl group in an equatorial position to minimize steric strain. The unique electronic and structural features of the allene moiety, combined with the conformational flexibility of the cyclohexane ring, make this compound a compelling target for future experimental and computational investigation. The protocols and predictive data presented in this guide provide a solid foundation for such future work and for the rational design of this compound-containing molecules in various scientific and industrial applications.

An In-depth Technical Guide to the Electrophilic Reactivity of Cyclohexylallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reactivity of cyclohexylallene with various electrophiles. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into reaction mechanisms, product outcomes, and experimental considerations. While specific quantitative data for this compound is limited in the current literature, this guide supplements established principles of allene chemistry with representative experimental protocols and expected outcomes based on analogous systems.

Introduction to this compound and its Reactivity

This compound is a monosubstituted allene, a class of compounds characterized by two cumulative carbon-carbon double bonds. The unique electronic and structural features of the allene moiety, with its perpendicular π-systems, impart distinct reactivity towards electrophiles compared to simple alkenes. The central sp-hybridized carbon atom of the allene is electron-deficient, while the two terminal sp²-hybridized carbons are relatively electron-rich. This electronic distribution governs the regioselectivity of electrophilic attack.

Electrophilic addition to allenes can proceed through several pathways, primarily involving the formation of vinylic or allylic carbocation intermediates, or through bridged intermediates like halonium ions. The stability of these intermediates, influenced by the substitution pattern of the allene, dictates the final product distribution.[1][2] For monosubstituted allenes such as this compound, electrophilic attack is generally favored at the central carbon, leading to a more stable secondary vinylic cation or a resonance-stabilized allylic cation.

Halogenation of this compound

The reaction of allenes with halogens, such as bromine (Br₂) and chlorine (Cl₂), is a well-established transformation that typically leads to the formation of di- or tetrahalogenated products, depending on the reaction conditions. The reaction proceeds via an electrophilic addition mechanism.

Reaction Mechanism

The generally accepted mechanism for the halogenation of an allene involves the initial attack of the electrophilic halogen on one of the π-bonds. This can lead to a bridged halonium-ion-like intermediate, similar to what is observed in the halogenation of alkenes.[3] Subsequent nucleophilic attack by the halide ion on this intermediate leads to the final product. The attack can occur at either of the two double bonds, and the regioselectivity is influenced by both electronic and steric factors. For monosubstituted allenes, attack on the terminal double bond is often observed.

Halogenation_Mechanism This compound This compound Intermediate Bridged Bromonium Ion Intermediate This compound->Intermediate + Br₂ Br2 Br₂ Product Dihaloalkene Product Intermediate->Product + Br⁻

Figure 1: General mechanism for the halogenation of an allene.
Expected Products and Stereochemistry

The addition of halogens to allenes can result in a mixture of (E)- and (Z)-isomers. The stereochemical outcome is dependent on the structure of the allene and the reaction conditions. For the bromination of this compound, the expected major products are the (E)- and (Z)-isomers of (2,3-dibromoprop-1-en-1-yl)cyclohexane.

ElectrophileExpected Major ProductsStereochemistry
Br₂(E/Z)-(2,3-Dibromoprop-1-en-1-yl)cyclohexaneMixture of E/Z isomers
Cl₂(E/Z)-(2,3-Dichloroprop-1-en-1-yl)cyclohexaneMixture of E/Z isomers

Table 1: Expected Products from the Halogenation of this compound

Experimental Protocol (Representative)

Materials:

  • This compound (1.0 eq)

  • Bromine (1.0 eq)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in CCl₄ dropwise to the stirred solution of the allene. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the dihalogenated products.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX) to allenes is a classic example of an electrophilic addition reaction. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate.

Reaction Mechanism

The mechanism of hydrohalogenation of a monosubstituted allene like this compound involves the initial protonation of one of the double bonds. Protonation can occur at the terminal (C1) or central (C2) carbon. Protonation at C1 leads to a less stable primary vinylic carbocation, while protonation at C2 leads to a more stable secondary allylic carbocation, which is resonance-stabilized. Therefore, the reaction proceeds preferentially through the allylic carbocation. Subsequent attack by the halide ion (X⁻) at either of the carbons sharing the positive charge yields the final products.[2]

Hydrohalogenation_Mechanism This compound This compound Allylic_Cation Allylic Carbocation (Resonance Stabilized) This compound->Allylic_Cation + H⁺ HX H-X Product1 Vinylic Halide Allylic_Cation->Product1 + X⁻ (attack at C2) Product2 Allylic Halide Allylic_Cation->Product2 + X⁻ (attack at C3)

Figure 2: General mechanism for the hydrohalogenation of a monosubstituted allene.
Expected Products and Quantitative Data

The hydrohalogenation of this compound is expected to yield a mixture of vinylic and allylic halides. The major product is typically the vinylic halide, resulting from the attack of the halide on the more substituted carbon of the allylic cation.

ElectrophileProduct(s)YieldReference
HBr2-Bromo-1-cyclohexylprop-1-ene and 3-bromo-1-cyclohexylprop-1-eneNot reported[4] (analogous synthesis)
HCl2-Chloro-1-cyclohexylprop-1-ene and 3-chloro-1-cyclohexylprop-1-eneNot reportedGeneral principle
TsCN / (iBu)₂AlH(E)-2-Cyclohexylbut-2-enenitrile90%[5]

Table 2: Products and Yields from Hydrohalogenation and Related Reactions of this compound

Experimental Protocol (Hydrobromination)

The following protocol is adapted from a procedure for the synthesis of a similar alkyl bromide and can be applied to the hydrobromination of this compound.[4]

Materials:

  • This compound (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Anhydrous zinc bromide (ZnBr₂) (catalytic amount)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) and potassium carbonate (K₂CO₃)

Procedure:

  • To a stirred mixture of anhydrous zinc bromide and 48% aqueous HBr, add this compound at room temperature.

  • Stir the mixture vigorously for 2 hours.

  • Extract the reaction mixture with diethyl ether (2 x 20 mL).

  • Combine the organic extracts and wash with water, then dry over a mixture of anhydrous MgSO₄ and K₂CO₃.

  • Filter the drying agents and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation under reduced pressure to yield the alkyl bromide.

Oxymercuration-Demercuration of this compound

Oxymercuration-demercuration is a useful method for the hydration of alkenes and allenes, following Markovnikov's rule, without the issue of carbocation rearrangements.

Reaction Mechanism

The reaction of an allene with mercuric acetate [Hg(OAc)₂] in the presence of water leads to the formation of a cyclic mercurinium ion intermediate.[6][7] This intermediate is then attacked by water at the most substituted carbon atom that can bear a partial positive charge. In the case of this compound, this would be the central carbon of the allene. This is followed by a demercuration step, typically using sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.[8]

Oxymercuration_Mechanism This compound This compound Mercurinium_Ion Mercurinium Ion Intermediate This compound->Mercurinium_Ion + Hg(OAc)₂ Reagents1 1. Hg(OAc)₂, H₂O Reagents2 2. NaBH₄ Organomercury_Adduct Organomercury Adduct Mercurinium_Ion->Organomercury_Adduct + H₂O Product Allylic Alcohol Organomercury_Adduct->Product + NaBH₄

Figure 3: General mechanism for the oxymercuration-demercuration of an allene.
Expected Products

The oxymercuration-demercuration of this compound is expected to yield an allylic alcohol as the major product. The hydroxyl group will add to the central carbon of the original allene system.

ReagentsExpected Major Product
1. Hg(OAc)₂, H₂O2. NaBH₄2-Cyclohexylprop-2-en-1-ol

Table 3: Expected Product from the Oxymercuration-Demercuration of this compound

Experimental Protocol (Representative)

The following is a general procedure for the oxymercuration-demercuration of a terminal allene, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Mercuric acetate [Hg(OAc)₂] (1.0 eq)

  • Tetrahydrofuran (THF) and water (as solvent)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, dissolve mercuric acetate in a mixture of THF and water.

  • Add this compound to the stirred solution at room temperature. Stir the mixture for 1-2 hours until the starting allene is consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and add a solution of sodium hydroxide.

  • Slowly add a solution of sodium borohydride in aqueous sodium hydroxide.

  • Stir the mixture for another 1-2 hours at room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the allylic alcohol.

Conclusion

This compound exhibits characteristic reactivity towards electrophiles, governed by the unique electronic properties of the allene functional group. Electrophilic additions generally proceed through intermediates that favor the placement of a positive charge on the more substituted carbon, in line with Markovnikov's rule. While specific quantitative data for many reactions of this compound are not extensively documented, the principles of allene chemistry provide a robust framework for predicting product outcomes. The experimental protocols provided in this guide, though representative, offer a solid starting point for the synthetic exploration of this versatile building block in drug discovery and organic synthesis. Further research into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential.

References

Cyclohexylallene reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Cyclohexylallene with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Allenes are a unique class of unsaturated hydrocarbons characterized by two cumulative double bonds. Their distinct electronic and structural properties, including sp-hybridization of the central carbon and axial chirality in substituted derivatives, lead to a rich and complex reactivity profile. This compound, as a readily accessible monosubstituted chiral allene, serves as an excellent model for understanding the fundamental principles of nucleophilic attack on this functional group. This guide provides a detailed overview of the core reactivity of this compound with various nucleophiles, focusing on reaction mechanisms, regioselectivity, stereochemical considerations, and the critical concept of kinetic versus thermodynamic control. While specific quantitative data for this compound is sparse in the literature, this document extrapolates from well-established principles of allene chemistry to predict reaction outcomes and provide generalized experimental frameworks.

Structure and Electronic Properties of this compound

This compound consists of a cyclohexane ring attached to a propa-1,2-diene moiety. The central carbon of the allene is sp-hybridized, with the two terminal carbons being sp²-hybridized. The two π-systems of the allene are orthogonal to each other. This geometry means that the hydrogen on the central carbon and the cyclohexyl group lie in one plane, while the two hydrogens on the terminal carbon lie in a perpendicular plane. Due to the presence of four different substituent groups arranged around the allene axis (when viewed along the C=C=C axis), this compound is a chiral molecule.

The reactivity of the allene is governed by the electrophilicity of its carbon atoms. Nucleophilic attack can principally occur at two positions:

  • The central carbon (C2): This sp-hybridized carbon is electron-deficient but attack here is generally less common for unactivated allenes.

  • The terminal carbon (C3): Attack at this sp²-hybridized carbon is typically more favorable as it leads to a resonance-stabilized allylic anion intermediate.

General Principles of Nucleophilic Addition

The reaction of a nucleophile with this compound is predicted to proceed via attack on the terminal carbon (C3), which generates a resonance-stabilized allylic anion. This intermediate is key to understanding the product distribution. Subsequent protonation (during aqueous workup) can occur at either of the two carbanionic centers (C1 or C3), leading to two distinct products.

  • Kinetic Product: The product that is formed fastest, typically from the reaction pathway with the lowest activation energy.[1]

  • Thermodynamic Product: The most stable product, which will predominate if the reaction is reversible and allowed to reach equilibrium.[1]

Reaction conditions, particularly temperature, play a crucial role in determining the product ratio. Low temperatures favor the kinetic product by making the reaction effectively irreversible, while higher temperatures provide enough energy to overcome activation barriers, allowing the reaction to equilibrate and favor the more stable thermodynamic product.[2]

Below is a logical diagram illustrating the general pathway for nucleophilic addition to this compound.

G cluster_start Reactants cluster_intermediate Intermediate start This compound + Nucleophile (Nu⁻) intermediate Resonance-Stabilized Allylic Anion start->intermediate  Nucleophilic Attack  (Regioselective) kinetic Kinetic Product (Vinylcyclohexane) intermediate->kinetic  Protonation at C1  (Lower Ea, Faster) thermodynamic Thermodynamic Product (Allylcyclohexane) intermediate->thermodynamic  Protonation at C3  (More Stable Product)

Caption: General reaction pathway for nucleophilic addition to this compound.

Reactivity with Specific Nucleophiles

Soft Nucleophiles: Organocuprates (Gilman Reagents)

Organocuprates (R₂CuLi) are soft nucleophiles known for their high propensity to undergo conjugate (or 1,4-) addition to α,β-unsaturated systems.[3][4] Their reaction with allenes is a well-established method for forming C-C bonds. The reaction with this compound is expected to yield a vinyl or allyl cyclohexane derivative.

Mechanism: The dialkylcuprate adds to the terminal carbon of the allene, forming a resonance-stabilized allylcuprate(III) intermediate. This species is then protonated during aqueous workup. Protonation at the carbon adjacent to the cyclohexyl group (C1) leads to the kinetic product, a vinylcyclohexane derivative. Protonation at the terminal carbon (C3) leads to the thermodynamic product, an allylcyclohexane derivative, which typically has a more substituted and thus more stable double bond.

G Reactants This compound + R₂CuLi Intermediate Allylcuprate(III) Intermediate Reactants->Intermediate  Conjugate Addition Product_K Kinetic Product (1-cyclohexyl-1-alkene) Intermediate->Product_K  Protonation (C1)  Low Temp Product_T Thermodynamic Product (3-cyclohexyl-1-alkene) Intermediate->Product_T  Protonation (C3)  High Temp

Caption: Reaction of this compound with an Organocuprate.

Quantitative Data (Illustrative): The following table illustrates the hypothetical influence of temperature on the product distribution in the reaction of this compound with dimethylcuprate, based on the principles of kinetic and thermodynamic control.[1]

Temperature (°C)Kinetic Product Yield (%) (1-Cyclohexyl-1-propene)Thermodynamic Product Yield (%) (3-Cyclohexyl-1-propene)Predominant Control
-78~85~15Kinetic
0~60~40Mixed
40~20~80Thermodynamic
Disclaimer: The values in this table are illustrative and not based on reported experimental data for this compound. They serve to demonstrate a general chemical principle.

Generalized Experimental Protocol (Organocuprate Addition):

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is used.

  • Reagent Preparation: In the reaction flask under a nitrogen atmosphere, a solution of copper(I) iodide (CuI) in anhydrous diethyl ether or THF is cooled to 0 °C.

  • Cuprate Formation: Two equivalents of an organolithium reagent (e.g., methyllithium) are added dropwise to the stirred suspension of CuI. The reaction is typically stirred for 30 minutes to ensure the complete formation of the lithium dialkylcuprate (Gilman reagent).

  • Allene Addition: The solution is cooled to the desired reaction temperature (e.g., -78 °C for kinetic control). A solution of this compound in the same anhydrous solvent is added dropwise via syringe.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Hard Nucleophiles: Organolithium and Grignard Reagents

Organolithium (RLi) and Grignard (RMgX) reagents are "hard" nucleophiles and strong bases. Their reactions with unactivated allenes can be less selective than those with organocuprates. Two main pathways are possible: nucleophilic addition or deprotonation at the propargylic position (the C-H bond on the carbon of the cyclohexane ring attached to the allene). The high basicity of these reagents often favors the deprotonation pathway, especially if the nucleophile is sterically hindered. If addition occurs, it is expected to follow a similar course to that of cuprates, but may be less regioselective.

Thiol Nucleophiles

The addition of thiols to allenes (hydrothiolation) can be achieved under either radical or base-catalyzed (Michael addition) conditions.[5]

  • Radical Addition: In the presence of a radical initiator (e.g., AIBN) or UV light, a thiyl radical (RS•) is generated. This radical adds to the allene, typically at the central carbon, to form a more stable allylic radical. This intermediate then abstracts a hydrogen atom from another thiol molecule to propagate the chain and form the product.

  • Michael Addition: In the presence of a base, the thiol is deprotonated to form a thiolate anion (RS⁻). This soft nucleophile adds to the terminal carbon of the allene in a conjugate fashion, similar to organocuprates, to generate a resonance-stabilized allylic anion, which is then protonated.[6] This pathway leads to the anti-Markovnikov product.

G Start This compound + Thiol (RSH) Radical_Path Radical Pathway (AIBN or hv) Start->Radical_Path Anionic_Path Anionic Pathway (Base) Start->Anionic_Path Rad_Inter Thiyl Radical (RS•) Attack (Central Carbon) Radical_Path->Rad_Inter  H-Abstraction An_Inter Thiolate (RS⁻) Attack (Terminal Carbon) Anionic_Path->An_Inter  Protonation Rad_Prod Allylic Thioether (Internal C=C) Rad_Inter->Rad_Prod  H-Abstraction An_Prod Vinyl Thioether (Terminal C=C) An_Inter->An_Prod  Protonation

Caption: Potential pathways for the hydrothiolation of this compound.

Conclusion

The reactivity of this compound with nucleophiles is a rich area of study dictated by the unique electronic structure of the allene moiety. Nucleophilic attack is predicted to occur preferentially at the terminal carbon, leading to a resonance-stabilized allylic anion intermediate. The final product distribution between vinylcyclohexane (kinetic) and allylcyclohexane (thermodynamic) derivatives is highly dependent on the reaction conditions and the nature of the nucleophile. Soft nucleophiles like organocuprates and thiolates are expected to provide clean conjugate addition products, while hard nucleophiles like organolithium reagents may also act as bases. A thorough understanding of these reaction pathways and the principles of kinetic versus thermodynamic control is essential for researchers aiming to utilize chiral allenes as building blocks in complex molecule synthesis. Further experimental studies are required to quantify the product ratios and optimize reaction conditions for this specific substrate.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Cyclohexylallene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant lack of specific experimental data on the thermal stability and decomposition of cyclohexylallene. Therefore, this guide utilizes the extensive research available for cyclohexane as a primary model system. Cyclohexane is the closest structural analog for which detailed thermal decomposition studies have been conducted. The principles, experimental methodologies, and reaction pathways discussed for cyclohexane provide a robust framework for understanding and predicting the behavior of this compound.

Executive Summary

This technical guide provides a comprehensive overview of the thermal stability and decomposition of cyclic hydrocarbons, with a specific focus on cyclohexane as a proxy for this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the degradation pathways of such molecules under thermal stress. The guide covers dominant decomposition mechanisms, kinetic parameters, and the experimental protocols used to obtain this data. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with the DOT language.

Thermal Decomposition of Cyclohexane: A Model System

The thermal decomposition of cyclohexane is a well-studied, unimolecular reaction that serves as a prototypical system for understanding the pyrolysis of cycloalkanes. The process is highly dependent on temperature and pressure, initiating primarily through ring-opening isomerization.

At high temperatures, the principal initiation pathway for cyclohexane decomposition is the unimolecular isomerization to 1-hexene.[1][2] This reaction proceeds through a high-energy intermediate, the 1,6-hexyl diradical, which is formed by the fission of a C-C bond in the cyclohexane ring.[3][4][5]

The main competing initiation pathways are:

  • Ring-opening to a diradical, followed by isomerization: The most favored pathway, leading to 1-hexene.[1][5]

  • Direct dissociation of the diradical: The 1,6-hexyl diradical can also directly decompose into smaller fragments like ethene and a 1,4-butyl diradical, which is evidenced by the observation of C4H8 species.[3][4]

  • H-abstraction: At higher pressures and in the presence of a radical pool, hydrogen abstraction from cyclohexane to form a cyclohexyl radical becomes a dominant consumption pathway.[6][7]

  • Dehydrogenation: At very high temperatures, sequential H2 eliminations can lead to the formation of cyclohexene, cyclohexadiene, and ultimately benzene.[3][4]

The cyclohexyl radical, once formed, can undergo β-scission to open the ring, forming a hex-1-en-6-yl radical, or it can eliminate a hydrogen atom to form cyclohexene.[6]

Quantitative Kinetic Data

The kinetics of cyclohexane decomposition have been determined in several studies. The rate-limiting step is typically the initial isomerization to 1-hexene. The Arrhenius parameters, which describe the temperature dependence of the reaction rate constant (k = A * exp(-Ea/RT)), are crucial for modeling these processes.

Reaction Pre-exponential Factor (A) Activation Energy (Ea) Temperature Range (K) Pressure Range Source
c-C₆H₁₂ → 1-C₆H₁₂ 8.76 x 10¹⁷ s⁻¹ 91.94 kcal/mol 1300-2000 25-200 Torr [1]
c-C₆H₁₂ → 1-C₆H₁₂ 10¹⁶.⁷ s⁻¹ (5.01 x 10¹⁶ s⁻¹) 88.2 kcal/mol (44400 K * R) 970-1210 Not Specified [2]
Table 1: High-pressure limit Arrhenius parameters for the unimolecular isomerization of cyclohexane to 1-hexene.
Study Type Temperature Range (K) Pressure Range Key Findings Source
Flash Pyrolysis up to 1310 Low (molecular beam) Major initiation is C-C fission to 1,6-hexyl diradical. [3][4]
Continuous Flow Reactor 913 - 1073 0.17 MPa Consumption dominated by H-abstraction at these conditions. [6]
Shock Tube 1300 - 2000 25 - 200 Torr Isomerization to 1-hexene is the primary initial step. [1]
Shock Tube 1270 - 1550 ~9 bar Pyrolysis dominated by reactions of cyclohexyl radicals. [7]

Table 2: Summary of experimental conditions for cyclohexane pyrolysis studies.

Visualizing Decomposition Pathways

The following diagrams illustrate the key reaction pathways in cyclohexane decomposition and a proposed pathway for this compound.

cyclohexane_decomposition C6H12 Cyclohexane Diradical 1,6-Hexyl Diradical C6H12->Diradical Ring Opening (Initiation) C6H11_rad Cyclohexyl Radical C6H12->C6H11_rad H-abstraction Hexene 1-Hexene Diradical->Hexene Isomerization C4H8_C2H4 C4H8 + C2H4 Diradical->C4H8_C2H4 Direct Dissociation AllylPropyl Allyl + n-Propyl Radicals Hexene->AllylPropyl C-C Scission C6H10 Cyclohexene C6H11_rad->C6H10 β-scission (-H•) Benzene Benzene C6H10->Benzene Sequential Dehydrogenation H_abs + H•, CH3•, etc. H_loss - H•

Caption: Primary thermal decomposition pathways of cyclohexane.

The presence of the allene group (C=C=C) in this compound introduces new potential reaction pathways compared to cyclohexane. The allene moiety is more reactive than the saturated cyclohexane ring. Therefore, decomposition is likely to be initiated at lower temperatures and may involve reactions of the allene group itself, such as isomerization, cyclization, or radical attack at the double bonds.

cyclohexylallene_decomposition CHA This compound P1_Radical Ring-Opened Radical CHA->P1_Radical High Temp Ring Opening P2_Radicals Cyclohexyl Radical + Propargyl Radical CHA->P2_Radicals C-C Bond Cleavage (Weakest Link) P3_Isomer Cyclohexylpropyne (Isomer) CHA->P3_Isomer Isomerization (Lower Temp) P1_Products Linear Alkenes/Di-enes P1_Radical->P1_Products P2_Products Cyclohexene, Benzene, Propyne, etc. P2_Radicals->P2_Products P3_Products Decomposition Products of Isomer P3_Isomer->P3_Products

Caption: Hypothetical decomposition pathways for this compound.

Experimental Protocols

The study of gas-phase unimolecular reactions requires specialized experimental setups to handle high temperatures, short reaction times, and the detection of reactive intermediates.

This technique is designed to study the initial, unimolecular decomposition steps by minimizing secondary, bimolecular reactions.[3][4][5]

  • Sample Preparation: The compound of interest (e.g., cyclohexane) is heavily diluted (~1%) in an inert carrier gas like Helium or Nitrogen.

  • Pyrolysis: The gas mixture is pulsed through a heated silicon carbide (SiC) tubular microreactor. The residence time in the hot zone is very short, typically less than 100 microseconds.

  • Quenching: Immediately upon exiting the reactor, the gas undergoes supersonic expansion into a high-vacuum chamber. This rapidly cools the molecules, "freezing" the reaction and stabilizing reactive intermediates.

  • Ionization & Detection: The resulting molecular beam is intersected by a beam of vacuum ultraviolet (VUV) light from a synchrotron or laser.[8] The VUV photons ionize the molecules ("soft" ionization, which minimizes fragmentation). The ions are then analyzed by a time-of-flight (TOF) mass spectrometer, which provides a mass spectrum of the pyrolysis products.

Caption: Experimental workflow for Flash Pyrolysis-PIMS.

This method is used to study kinetics at well-defined high temperatures and pressures for slightly longer reaction times (milliseconds).[1][9]

  • Setup: A shock tube is a long pipe separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the reactant gas mixture.

  • Operation: The diaphragm is ruptured, creating a shock wave that travels through the reactant gas, rapidly heating and compressing it to a specific temperature and pressure. The wave reflects off the end of the tube, heating the gas further for a precise duration.

  • Analysis: The reaction is quenched by a rapid expansion wave. The stable end-products are then collected and analyzed offline, typically using gas chromatography (GC) to separate and quantify the different species.

Conclusion and Future Outlook

While the thermal decomposition of cyclohexane is well-characterized, providing a solid foundation for understanding the behavior of related cycloalkanes, the specific case of this compound remains unstudied. The presence of the reactive allene group suggests that its decomposition will be initiated at lower temperatures and involve different primary pathways, such as C-C bond cleavage adjacent to the allene or isomerization to a more stable alkyne.

Future experimental work using the protocols outlined in this guide—specifically Flash Pyrolysis with Photoionization Mass Spectrometry—would be invaluable for elucidating the initial unimolecular decomposition pathways of this compound. Such studies would provide crucial kinetic and mechanistic data, benefiting fields from combustion science to the stability assessment of complex molecules in drug development and materials science.

References

Axial Chirality in Cyclohexylallene and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Axial chirality, a key stereochemical feature in various areas of chemical sciences, arises from restricted rotation around a chiral axis. Cyclohexylallene and its derivatives represent a fascinating and increasingly important class of molecules exhibiting this type of chirality. Their unique three-dimensional structure, stemming from the non-planar arrangement of substituents around the allene or alkylidene-cyclohexane axis, makes them valuable scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core principles of axial chirality in this compound and its derivatives, focusing on their synthesis, stereochemical analysis, and chiroptical properties. Detailed experimental protocols for the asymmetric synthesis of these chiral molecules are provided, alongside tabulated quantitative data to facilitate comparison and application in research and development.

Introduction to Axial Chirality in Cyclohexylallenes

Axial chirality is a form of stereoisomerism where a molecule lacks a chiral center but is chiral due to the non-planar arrangement of four groups about a chiral axis.[1][2] In the case of allenes, the chiral axis is defined by the C=C=C cumulative double bond system. For an allene of the type R¹R²C=C=CR³R⁴ to be chiral, the substituents on each of the terminal carbons must be different (R¹ ≠ R² and R³ ≠ R⁴). This compound itself (where R¹=cyclohexyl, R²=H, and R³=R⁴=H) is achiral. However, appropriate substitution on the cyclohexyl ring and/or the terminal allenic carbon can lead to axially chiral molecules.

A closely related and synthetically more accessible class of compounds are the cyclohexylidenes, where an exocyclic double bond connects the cyclohexane ring to another moiety. When the cyclohexane ring is appropriately substituted, typically at the 4-position, and the exocyclic group breaks the plane of symmetry, axial chirality arises from hindered rotation around the C=C bond. These axially chiral cyclohexylidenes are precursors and structural analogues to chiral cyclohexylallenes and their study provides significant insights into this area of stereochemistry.

Asymmetric Synthesis of Axially Chiral Cyclohexylidenes

The enantioselective synthesis of axially chiral cyclohexylidenes is a significant challenge in organic chemistry due to the remote nature of the stereocenter relative to the reacting functional groups.[1] A highly effective method for their synthesis is the asymmetric Knoevenagel condensation.[1][2]

Catalytic Asymmetric Knoevenagel Condensation

A bispidine-based chiral amine catalyst system has been successfully employed to catalyze the asymmetric Knoevenagel condensation of N-protected oxindoles and benzofuranones with 4-substituted cyclohexanones. This method provides access to a variety of alkylidenecycloalkanes with stable axial chirality in good yields and with good to excellent enantiomeric ratios.[1][2]

Table 1: Asymmetric Knoevenagel Condensation of 4-Substituted Cyclohexanones with N-Protected Oxindoles [1][2]

Entry4-Substituent (R)N-Protecting Group (PG)Yield (%)Enantiomeric Ratio (er)
1PhenylBoc8592:8
24-MethoxyphenylBoc8291:9
34-ChlorophenylBoc8893:7
4tert-ButylBoc7588:12
5PhenylCbz8390:10

Data is representative and compiled from findings in cited literature.[1][2]

Experimental Protocol: Asymmetric Knoevenagel Condensation

The following is a representative experimental protocol for the synthesis of axially chiral cyclohexylidenes.[1][2]

Materials:

  • 4-Substituted cyclohexanone (1.0 equiv)

  • N-Protected oxindole (1.2 equiv)

  • Bispidine-based chiral amine catalyst (10 mol%)

  • Benzoic acid (10 mol%)

  • Toluene (0.1 M)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried reaction vial, add the 4-substituted cyclohexanone, N-protected oxindole, bispidine-based chiral amine catalyst, benzoic acid, and molecular sieves.

  • Add toluene to the vial.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired axially chiral cyclohexylidene.

  • The enantiomeric ratio is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Synthesis of Axially Chiral Allenes

A direct and efficient one-pot strategy for the synthesis of highly enantioselective (R)-allenes utilizes 1-alkynes and aromatic aldehydes mediated by decahydroquinoxaline scaffolds.[3] This method is promoted by ZnI₂ in toluene at 120 °C and proceeds under mild conditions, affording chiral allenes in good yields and with excellent enantioselectivities.[3]

Table 2: One-Pot Synthesis of Axially Chiral Allenes [3]

EntryAlkyneAldehydeYield (%)Enantiomeric Excess (ee, %)
11-HexyneBenzaldehyde7892
2CyclohexylacetyleneBenzaldehyde7590
31-Octyne4-Chlorobenzaldehyde8294
41-Decyne4-Methoxybenzaldehyde8596

Data is representative for aliphatic alkynes as reported in the cited literature.[3]

Experimental Protocol: One-Pot Synthesis of Chiral Allenes

The following protocol describes the general procedure for the synthesis of axially chiral allenes using a decahydroquinoxaline scaffold.[3]

Materials:

  • (4aR,8aR)-1-benzyldecahydroquinoxaline (1.0 equiv)

  • Zinc iodide (ZnI₂) (0.5 equiv)

  • Alkyne (1.1 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Toluene

Procedure:

  • A flame-dried 25 mL reaction flask is charged with (4aR,8aR)-1-benzyldecahydroquinoxaline in toluene.

  • ZnI₂ and the alkyne are added, and the mixture is stirred in a preheated oil bath at 110 °C for 10 minutes.

  • The reaction flask is cooled to room temperature under a nitrogen atmosphere.

  • The aromatic aldehyde is added to the reaction mixture at 25 °C.

  • The reaction mixture is gradually heated to 120 °C over approximately 45 minutes and stirred for 12 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the axially chiral allene.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Structural and Chiroptical Properties

The axial chirality of this compound derivatives gives rise to distinct chiroptical properties, which can be probed by techniques such as circular dichroism (CD) and specific rotation measurements.

Rotational Barriers

The stability of the axial chirality is determined by the energy barrier to rotation around the chiral axis. For substituted allenes, this barrier is generally high, preventing racemization under normal conditions. In the case of axially chiral cyclohexylidenes, the rotational barrier is influenced by the steric bulk of the substituents on the cyclohexane ring and the exocyclic double bond. While specific quantitative data for this compound derivatives are not widely available, studies on related axially chiral enamides show that the barrier to rotation can range from <8.0 to 31.0 kcal/mol, with half-lives for rotation varying from days to years at room temperature.[4] This indicates that many of these compounds are configurationally stable.

Chiroptical Properties

Enantiomerically pure axially chiral compounds exhibit optical activity. The specific rotation, [α], is a characteristic physical property. For example, a positive specific rotation indicates a dextrorotatory compound, while a negative value signifies a levorotatory compound.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. The ECD spectra of enantiomers are mirror images of each other. The combination of experimental ECD spectra with computational methods, such as time-dependent density functional theory (TD-DFT), allows for the confident assignment of the absolute configuration of axially chiral allenes and cyclohexylidenes.[5]

Applications in Drug Development

The rigid, three-dimensional structure of axially chiral this compound and its derivatives makes them attractive scaffolds in drug discovery. The introduction of chirality can significantly impact the pharmacological properties of a molecule, including its binding affinity to a biological target and its pharmacokinetic profile. The cyclohexyl group can also improve the lipophilicity of a compound, which can be advantageous for crossing biological membranes. While specific examples of this compound derivatives as approved drugs are limited, the broader class of chiral allenes has shown promise in various therapeutic areas. The synthetic methodologies outlined in this guide provide a pathway for the creation of novel, enantiomerically pure this compound derivatives for screening in drug discovery programs.

Visualizations

Logical Relationship of Axial Chirality

Axial_Chirality_Concept cluster_molecule Molecule cluster_conditions Conditions for Chirality cluster_property Resulting Property Allene Allene (abC=C=Ccd) Substituents a ≠ b AND c ≠ d Allene->Substituents requires Cyclohexylidene Cyclohexylidene Restricted_Rotation Restricted Rotation around C=C axis Cyclohexylidene->Restricted_Rotation requires Axial_Chirality Axial Chirality Substituents->Axial_Chirality leads to Restricted_Rotation->Axial_Chirality leads to

Caption: Conditions for axial chirality in allenes and cyclohexylidenes.

Experimental Workflow: Asymmetric Knoevenagel Condensation

Knoevenagel_Workflow Start Start: Reactants & Catalyst Reaction Stir at Room Temperature (24-48h) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Purification Column Chromatography Monitoring->Purification upon completion Analysis Chiral HPLC Analysis Purification->Analysis Product Axially Chiral Cyclohexylidene Analysis->Product

Caption: Workflow for asymmetric Knoevenagel condensation.

Experimental Workflow: One-Pot Allene Synthesis

Allene_Synthesis_Workflow Start Start: Reagents Step1 Heat at 110°C (10 min) Start->Step1 Step2 Cool to RT, Add Aldehyde Step1->Step2 Step3 Heat to 120°C (12h) Step2->Step3 Purification Column Chromatography Step3->Purification Analysis Chiral HPLC Analysis Purification->Analysis Product Axially Chiral Allene Analysis->Product

References

Quantum Chemical Studies on Cyclohexylallene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylallene is a fascinating molecule featuring a chiral allene moiety attached to a flexible cyclohexane ring. This combination of a rigid, linear functional group and a conformationally mobile saturated ring gives rise to a complex potential energy surface with multiple conformers and rotational barriers. Understanding the conformational preferences, structural parameters, and vibrational signatures of this compound is crucial for its application in organic synthesis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the structural and energetic properties of this compound. It details standard computational protocols, presents illustrative quantitative data, and visualizes key computational workflows and conformational relationships. While specific experimental and computational studies on this compound are not extensively available in the current literature, this guide is built upon established principles of computational chemistry and conformational analysis of related systems.

Introduction to the Quantum Chemistry of this compound

The unique stereochemistry of the allene group, with its perpendicular π-systems, combined with the conformational isomerism of the cyclohexane ring, makes this compound a challenging yet important molecule for theoretical investigation. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful toolkit to explore its properties.

Key areas of investigation include:

  • Conformational Analysis: Identifying the stable conformers arising from the chair, boat, and twist-boat forms of the cyclohexane ring, as well as the axial and equatorial positioning of the allene substituent.

  • Rotational Barriers: Calculating the energy barriers for the interconversion between different conformers and the rotation of the allene group around the C-C single bond.

  • Geometric Parameters: Determining precise bond lengths, bond angles, and dihedral angles for the various conformers.

  • Vibrational Spectroscopy: Predicting the infrared (IR) and Raman spectra to aid in the experimental characterization of the molecule.

Computational Methodology

A robust computational protocol is essential for obtaining reliable results. The following outlines a standard approach for the quantum chemical study of this compound.

Software

Commonly used quantum chemistry software packages for these types of calculations include Gaussian, ORCA, and Spartan.

Level of Theory and Basis Set

The choice of the level of theory and basis set is a critical compromise between accuracy and computational cost. For a molecule of this size, Density Functional Theory (DFT) offers a good balance.

  • Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules. Other modern functionals, such as those from the M06 suite or ωB97X-D, which better account for dispersion forces, are also excellent choices.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a good starting point for geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVDZ) is recommended.

Experimental Protocols

Protocol 1: Conformational Search and Geometry Optimization

  • Initial Structure Generation: Generate initial 3D structures for all plausible conformers of this compound. This includes the chair, boat, and twist-boat conformations of the cyclohexane ring, with the allene group in both axial and equatorial positions.

  • Geometry Optimization: Perform a full geometry optimization for each initial structure using the chosen level of theory and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the local minimum on the potential energy surface corresponding to each conformer.[1]

  • Vibrational Frequency Calculation: After each optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Protocol 2: Rotational Barrier Calculation

  • Transition State Search: To calculate the rotational barrier of the allene group, a transition state (TS) search is performed. This is typically done by performing a relaxed scan of the relevant dihedral angle to locate an approximate TS structure, followed by a full TS optimization using an algorithm like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

  • Transition State Verification: A vibrational frequency calculation for the optimized TS structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the rotation of the allene group).

  • Barrier Height Calculation: The rotational barrier is calculated as the difference in energy (including ZPVE correction) between the transition state and the ground state conformer.

Data Presentation: Illustrative Quantitative Results

Due to the lack of specific published data for this compound, the following tables present hypothetical but realistic quantitative data that would be expected from the computational protocols described above. These values are for illustrative purposes to demonstrate the expected outcomes of a quantum chemical study.

Table 1: Relative Energies of this compound Conformers (Illustrative Data)

ConformerAllene PositionRelative Energy (kcal/mol) (Electronic)Relative Energy (kcal/mol) (ZPVE Corrected)
ChairEquatorial0.000.00
ChairAxial2.102.05
Twist-BoatEquatorial-like5.505.40
Twist-BoatAxial-like6.806.70
BoatEquatorial-like7.006.90

Data calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 2: Selected Optimized Geometric Parameters for the Equatorial Chair Conformer (Illustrative Data)

ParameterBond/AngleValue (Å/°)
Bond LengthC(cyclohexyl)-C(allene)1.51
Bond LengthC=C (central)1.29
Bond LengthC=C (terminal)1.31
Bond AngleC-C-C (allene)178.5
Dihedral AngleH-C(cyclohexyl)-C(allene)=C179.8

Data calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 3: Calculated Rotational Barrier for the Allene Group in the Equatorial Chair Conformer (Illustrative Data)

Transition StateRotational Barrier (kcal/mol) (Electronic)Rotational Barrier (kcal/mol) (ZPVE Corrected)Imaginary Frequency (cm⁻¹)
Staggered C-H/C=C3.53.2-150

Data calculated at the B3LYP/6-311+G(d,p) level of theory.

Visualization of Computational Workflows and Molecular Structures

Computational Workflow

The following diagram illustrates the typical workflow for a computational chemistry study of this compound.

G A Initial Structure Generation (Chair, Boat, Twist-Boat) (Axial, Equatorial) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Vibrational Frequency Calculation B->C D Conformer is a Minimum? (No Imaginary Frequencies) C->D D->B No, re-optimize E Identify Ground State Conformer D->E Yes F Transition State Search (Dihedral Scan) E->F J Analyze Geometric and Electronic Properties E->J G Transition State Optimization F->G H TS Verification (One Imaginary Frequency) G->H H->G No, re-optimize I Calculate Rotational Barrier H->I Yes I->J

Computational workflow for this compound analysis.
Conformational Isomerism of this compound

This diagram shows the relationship between the major conformers of this compound.

G cluster_chair Chair Conformers cluster_boat Boat/Twist-Boat Conformers Chair_Eq Equatorial Chair (Lowest Energy) Chair_Ax Axial Chair Chair_Eq->Chair_Ax Ring Flip Twist_Boat Twist-Boat Chair_Eq->Twist_Boat Interconversion Boat Boat (TS) Twist_Boat->Boat

Conformational landscape of this compound.

Conclusion

Quantum chemical calculations are an indispensable tool for understanding the complex stereochemistry and energetics of this compound. By employing standard computational protocols, such as those outlined in this guide, researchers can gain valuable insights into the conformational preferences, rotational dynamics, and structural properties of this molecule. While this guide provides a framework and illustrative data, further dedicated computational and experimental studies are encouraged to build a more complete and precise understanding of this compound. The methodologies and principles discussed herein are broadly applicable to a wide range of substituted allenes and cycloalkanes, making this a valuable resource for researchers in organic chemistry, computational chemistry, and drug discovery.

References

Mechanistic Insights into Cyclohexylallene Cycloadditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylallene, a versatile and reactive building block in organic synthesis, has garnered significant attention for its participation in a variety of cycloaddition reactions. The unique electronic and steric properties of the allene moiety, coupled with the conformational influence of the cyclohexane ring, lead to complex and often highly selective chemical transformations. Understanding the underlying mechanisms of these reactions is paramount for controlling reaction outcomes and designing novel synthetic routes toward complex molecules, including those with potential pharmaceutical applications. This technical guide provides an in-depth analysis of the mechanistic investigations into the cycloaddition reactions of this compound, focusing on quantitative data, detailed experimental protocols, and mechanistic visualizations.

Nickel-Catalyzed [4+2] Cycloaddition of this compound with Enones

A key transformation involving this compound is its nickel-catalyzed [4+2] cycloaddition with enones, which provides access to highly substituted dihydropyran structures. Mechanistic studies suggest a pathway involving the oxidative cyclization of the enone with a Ni(0) complex.

Quantitative Data

The nickel-iminophosphine-catalyzed reaction of this compound with an enone has been reported to yield the corresponding dihydropyran product.

EntryDieneDienophileCatalyst SystemProductYield (%)Diastereomeric Ratio
1This compoundBenzylideneacetoneNi(cod)₂ / Iminophosphine LigandTrisubstituted Dihydropyran65Mixture of diastereomers

Experimental Protocol: Nickel-Catalyzed [4+2] Cycloaddition

This protocol is adapted from the work of S. Sako, T. Kurahashi, and S. Matsubara.

Materials:

  • This compound

  • Benzylideneacetone (or other suitable enone)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Iminophosphine ligand

  • Anhydrous toluene

Procedure:

  • In a glovebox, a reaction vial is charged with Ni(cod)₂ (5 mol%) and the iminophosphine ligand (5 mol%).

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 10 minutes.

  • The enone (1.0 equiv) and this compound (1.2 equiv) are added to the catalyst mixture.

  • The reaction vial is sealed and heated at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 h).

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the dihydropyran product.

Mechanistic Pathway

The proposed catalytic cycle for the nickel-catalyzed [4+2] cycloaddition of this compound with an enone is depicted below.

G Ni0 Ni(0)L_n Oxanickelacycle Oxanickelacycle Intermediate Ni0->Oxanickelacycle Oxidative Cyclization Enone Enone Enone->Oxanickelacycle Allene This compound Ni_Allene_Complex Ni-Allene Complex Allene->Ni_Allene_Complex Product Dihydropyran Product Oxanickelacycle->Ni_Allene_Complex Ligand Exchange Seven_Membered_Intermediate Seven-Membered Nickelacycle Ni_Allene_Complex->Seven_Membered_Intermediate Migratory Insertion Seven_Membered_Intermediate->Ni0 Catalyst Regeneration Seven_Membered_Intermediate->Product Reductive Elimination

Proposed catalytic cycle for Ni-catalyzed [4+2] cycloaddition.

[2+2] Cycloaddition Reactions of Allenes

The allene moiety is an excellent participant in [2+2] cycloaddition reactions with alkenes and alkynes, leading to the formation of cyclobutane and cyclobutene skeletons. These reactions can be induced thermally, photochemically, or through transition metal catalysis. The regioselectivity and stereoselectivity of these reactions are key aspects of their mechanistic investigation.

Lewis Acid-Promoted [2+2] Cycloadditions

Lewis acids can promote [2+2] cycloadditions of allenes, often with increased reactivity and stereoselectivity compared to thermal reactions. Mechanistic studies suggest that these reactions can proceed through a concerted, asynchronous pathway. While specific examples detailing the use of this compound in Lewis acid-promoted [2+2] cycloadditions are not extensively documented in readily available literature, the general principles can be applied.

General Experimental Workflow: Lewis Acid-Promoted [2+2] Cycloaddition

G Start Start Reactants Mix this compound and Alkene in Solvent Start->Reactants Cool Cool to Low Temperature (e.g., -78 °C) Reactants->Cool Add_LA Add Lewis Acid (e.g., EtAlCl₂) Cool->Add_LA React Stir at Low Temperature Add_LA->React Quench Quench Reaction React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Isolated Cyclobutane Product Purify->Product

General workflow for a Lewis acid-promoted [2+2] cycloaddition.
Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions of allenes with enones are a valuable method for the synthesis of cyclobutane derivatives. The reaction is believed to proceed through a triplet excited state of the enone.

Mechanistic Considerations

The mechanism of the photochemical [2+2] cycloaddition involves the photoexcitation of the enone to a singlet state, followed by intersystem crossing to a more stable triplet state. This triplet enone then reacts with the ground-state allene to form a diradical intermediate, which subsequently closes to the cyclobutane product. The regioselectivity of the addition is a key area of investigation.

G Enone_S0 Enone (S₀) Enone_S1 Enone (S₁) Enone_S0->Enone_S1 Enone_T1 Enone (T₁) Enone_S1->Enone_T1 Intersystem Crossing Diradical Diradical Intermediate Enone_T1->Diradical Allene This compound Allene->Diradical Product Cyclobutane Product Diradical->Product Ring Closure

Simplified pathway for photochemical [2+2] cycloaddition.

Conclusion

The cycloaddition reactions of this compound offer a rich field for mechanistic investigation and synthetic application. Nickel-catalyzed [4+2] cycloadditions provide an efficient route to dihydropyran systems, with a mechanism involving oxidative cyclization and reductive elimination. While specific, detailed experimental data for a broad range of this compound cycloadditions remains an area for further research, the general principles of [2+2] cycloadditions, both Lewis acid-promoted and photochemical, provide a framework for exploring new transformations. Further computational and experimental studies are needed to fully elucidate the regio- and stereochemical outcomes of these reactions, which will undoubtedly unlock new possibilities for the synthesis of complex and biologically relevant molecules.

Cyclohexylallene: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclohexylallene, a readily accessible and highly reactive allene derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and structural features, characterized by the presence of two cumulative double bonds, make it a potent precursor for the construction of complex molecular architectures, including carbocyclic and heterocyclic scaffolds relevant to drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in cycloaddition reactions, metal-catalyzed transformations, and asymmetric synthesis.

Physicochemical Properties and Spectroscopic Data

This compound is a flammable liquid with a boiling point of 56-57 °C at 15 mmHg and a density of 0.839 g/mL at 25 °C.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₄[2]
Molecular Weight122.21 g/mol [2]
Boiling Point56-57 °C / 15 mmHg[1]
Density0.839 g/mL at 25 °C[1]
Refractive Index (n20/D)1.483[1]
InChIKeyCQHBBSICMXUMIB-UHFFFAOYSA-N[2]
SMILESC=C=CC1CCCCC1[2]

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. Key spectroscopic features are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Features
¹³C NMR Signals corresponding to the allenic carbons and the cyclohexyl ring.
¹H NMR Signals for the allenic protons and the protons of the cyclohexyl group.
IR Spectroscopy Characteristic absorption band for the allene functional group typically appears around 1950 cm⁻¹.
Mass Spectrometry Molecular ion peak (M+) corresponding to its molecular weight.

Synthesis of this compound

While not extensively detailed in readily available literature, a general approach to the synthesis of substituted allenes involves the reaction of 1-ethynylcycloalkanol acetates with organocopper reagents. A plausible synthetic route to this compound is outlined below.

Experimental Protocol: Synthesis of this compound (General Procedure)

Materials:

  • 1-Ethynylcyclohexanol acetate

  • Lithium dimethylcuprate (LiCu(CH₃)₂)

  • Anhydrous diethyl ether

  • Pyridine

  • Acetic anhydride

Procedure:

  • Acetylation of 1-Ethynylcyclohexanol: A solution of 1-ethynylcyclohexanol in dry pyridine and acetic anhydride is heated to reflux under a nitrogen atmosphere. The solvents are then removed under vacuum to yield 1-ethynylcyclohexanol acetate.

  • Reaction with Organocuprate: The 1-ethynylcyclohexanol acetate is then reacted with a freshly prepared solution of lithium dimethylcuprate in anhydrous diethyl ether at a low temperature (e.g., 0 °C).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to afford this compound.

Cycloaddition Reactions

The electron-rich double bonds of this compound make it an excellent substrate for various cycloaddition reactions, providing access to a diverse range of cyclic compounds.

Diels-Alder Reaction

This compound can act as the dienophile in [4+2] cycloaddition reactions with conjugated dienes. The reactivity is particularly high with electron-deficient dienes. A notable example is the reaction with 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), a highly reactive dienophile.[1][3]

Diels_Alder cluster_reactants Reactants cluster_product Product This compound This compound Adduct Diels-Alder Adduct This compound->Adduct + PTAD PTAD PTAD->Adduct

Caption: Diels-Alder reaction of this compound with PTAD.

Experimental Protocol: Diels-Alder Reaction with PTAD (General Procedure)

Materials:

  • This compound

  • 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD)

  • Anhydrous dichloromethane

Procedure:

  • A solution of this compound in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of PTAD in anhydrous dichloromethane is added dropwise to the cooled solution of this compound.

  • The reaction mixture is stirred at -78 °C for a specified time until the characteristic red color of PTAD disappears.

  • The reaction is quenched by the addition of a suitable reagent, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[4][5][6][7] Allenes, including this compound, can serve as the alkene component in this reaction.[5] The regioselectivity of the reaction with allenes can often be controlled by the choice of the metal catalyst.[5]

Pauson_Khand cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound This compound Cyclopentenone Cyclopentenone Derivative This compound->Cyclopentenone + Alkyne Alkyne Alkyne->Cyclopentenone + CO CO CO->Cyclopentenone + Catalyst Co₂(CO)₈ Catalyst->Cyclopentenone

Caption: Pauson-Khand reaction involving this compound.

Experimental Protocol: Pauson-Khand Reaction (General Procedure)

Materials:

  • This compound

  • An alkyne (e.g., phenylacetylene)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous solvent (e.g., toluene or mesitylene)

  • Carbon monoxide (CO) gas

Procedure:

  • To a flame-dried flask under an argon atmosphere, the alkyne and degassed solvent are added.[4]

  • Dicobalt octacarbonyl is added to the flask.[4]

  • After stirring, the reaction system is degassed with CO and heated.[4]

  • A solution of this compound in the same solvent is added to the reaction mixture.

  • The reaction is stirred under a CO atmosphere at elevated temperature for a specified period.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cyclopentenone derivative.

Table 3: Representative Yields in Pauson-Khand Reactions

AlkeneAlkyneCatalystYield (%)Reference
Generic AlkeneGeneric AlkyneCo₂(CO)₈50[4]

Metal-Catalyzed Transformations

Transition metal catalysts, particularly those based on rhodium, play a significant role in harnessing the synthetic potential of allenes. Rhodium-catalyzed cycloaddition reactions offer routes to various ring systems.[1][8][9][10][11][12][13]

Rhodium-Catalyzed [5+2+1] Cycloaddition

In the context of preparing eight-membered rings, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide are noteworthy.[8] While not directly involving this compound as a starting material, this methodology highlights the utility of rhodium catalysis in complex ring formation, a principle that can be extended to allene-containing substrates.

Rh_Catalyzed_Cycloaddition Reactants Ene-Vinylcyclopropane + CO Catalyst [Rh(CO)₂Cl]₂ Reactants->Catalyst Reaction Intermediate1 Rhodacycle Intermediate Catalyst->Intermediate1 Catalysis Intermediate2 CO Insertion Intermediate1->Intermediate2 [5+2] Product Bicyclic Cyclooctenone Intermediate2->Product Reductive Elimination

Caption: Generalized Rh-catalyzed [5+2+1] cycloaddition workflow.

Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in drug development. This compound, when appropriately functionalized or used with chiral catalysts, can serve as a valuable precursor in asymmetric synthesis.[14][15][16][17]

Chiral Allenes as Building Blocks

Chiral allenes are underexploited yet powerful building blocks for the synthesis of complex molecules.[7] The development of methods for the asymmetric synthesis of allenes opens up avenues for their use in constructing enantiomerically enriched target molecules.

While specific protocols for the asymmetric synthesis of this compound itself are not readily found, general strategies often involve the use of chiral auxiliaries or chiral catalysts in reactions that generate the allene moiety.

Applications in Drug Development and Natural Product Synthesis

The cyclic scaffolds accessible from this compound are prevalent in a wide range of biologically active natural products and pharmaceutical agents.[18][19][20][21][22][23][24] The ability to construct these complex structures efficiently and stereoselectively makes this compound a precursor of significant interest to the drug development community.

Cascade reactions, which form multiple bonds in a single operation, are particularly powerful in the synthesis of complex natural products.[19][21][22][23][25] The reactivity of this compound makes it an ideal candidate for incorporation into such cascade sequences.

Conclusion

This compound is a versatile and reactive precursor with significant potential in organic synthesis. Its utility in cycloaddition reactions, such as the Diels-Alder and Pauson-Khand reactions, provides efficient routes to a variety of carbocyclic and heterocyclic systems. Furthermore, the development of metal-catalyzed and asymmetric transformations involving this compound continues to expand its synthetic applications. For researchers and professionals in drug development, this compound represents a valuable tool for the construction of novel and complex molecular architectures with potential therapeutic applications. Further exploration of its reactivity and the development of new synthetic methodologies will undoubtedly continue to unlock the full potential of this remarkable building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclohexylallene from Cyclohexyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cyclohexylallene, a valuable building block in organic synthesis, starting from readily available cyclohexyl precursors. The methodologies described are based on established chemical transformations and are intended to be a practical guide for laboratory-scale preparations.

Introduction

This compound is a chiral molecule with a unique cumulenic structure, making it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The allene moiety provides a reactive handle for a variety of chemical transformations. This document outlines three synthetic routes starting from common cyclohexyl precursors: cyclohexanone, bromocyclohexane, and cyclohexylacetylene.

Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₉H₁₄[1]
Molecular Weight 122.21 g/mol [1]
CAS Number 5664-17-5[1]
Appearance Liquid[1]
Boiling Point 56-57 °C at 15 mmHg[1]
Density 0.839 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.483[1]

Route 1: Synthesis from Cyclohexanone via 1-Ethynylcyclohexanol

This two-step route involves the ethynylation of cyclohexanone to form a propargyl alcohol, followed by its reduction to the corresponding allene.

Logical Workflow for Route 1

A Cyclohexanone B 1-Ethynylcyclohexanol A->B Ethynylation (e.g., NaC≡CH in liq. NH₃) C This compound B->C Reduction (e.g., LiAlH₄)

Caption: Synthesis of this compound from Cyclohexanone.

Protocol 1.1: Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone

This procedure involves the reaction of cyclohexanone with an acetylide salt.

Materials:

  • Cyclohexanone

  • Sodium acetylide or Acetylene gas

  • Liquid ammonia

  • Sodium hydroxide or Potassium hydroxide (if using acetylene gas)

  • Ammonium chloride (for quenching)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, condense liquid ammonia.

  • Add sodium acetylide to the liquid ammonia with stirring. Alternatively, bubble acetylene gas through the liquid ammonia containing a catalytic amount of sodium or potassium hydroxide.

  • Slowly add a solution of cyclohexanone in diethyl ether to the reaction mixture.

  • Stir the reaction mixture for several hours, allowing the ammonia to evaporate overnight.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-ethynylcyclohexanol.

  • Purify the product by vacuum distillation.

ReactantMolar Eq.ProductYield (%)
Cyclohexanone1.01-EthynylcyclohexanolTypically high
Protocol 1.2: Reduction of 1-Ethynylcyclohexanol to this compound

This protocol describes the reduction of the propargyl alcohol intermediate to the allene.

Materials:

  • 1-Ethynylcyclohexanol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution (for workup)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 1-ethynylcyclohexanol in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting this compound by vacuum distillation.

ReactantMolar Eq.ProductYield (%)
1-Ethynylcyclohexanol1.0This compoundModerate to good

Route 2: Synthesis from Bromocyclohexane via a Grignard Reagent

This route involves the formation of a cyclohexyl Grignard reagent, which then undergoes a coupling reaction with a propargyl halide.

Logical Workflow for Route 2

A Bromocyclohexane B Cyclohexylmagnesium Bromide A->B Mg, anhydrous ether C This compound B->C Coupling D Propargyl Bromide D->C

Caption: Synthesis of this compound from Bromocyclohexane.

Protocol 2.1: Preparation of Cyclohexylmagnesium Bromide

This is a standard procedure for the preparation of a Grignard reagent.[2]

Materials:

  • Bromocyclohexane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

Procedure:

  • Flame-dry all glassware and allow it to cool under an inert atmosphere.

  • Place magnesium turnings and a small crystal of iodine in a three-necked flask equipped with a reflux condenser and an addition funnel.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Add a small portion of a solution of bromocyclohexane in anhydrous diethyl ether from the addition funnel to initiate the reaction (disappearance of the iodine color and bubbling).

  • Once the reaction starts, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.[2]

  • After the addition is complete, continue stirring until most of the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent.

Protocol 2.2: Reaction of Cyclohexylmagnesium Bromide with Propargyl Bromide

This coupling reaction can lead to a mixture of the allene and the isomeric alkyne (cyclohexylpropyne). Reaction conditions can be optimized to favor the allene.

Materials:

  • Cyclohexylmagnesium bromide solution

  • Propargyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Cool the freshly prepared cyclohexylmagnesium bromide solution in an ice-salt bath.

  • Slowly add a solution of propargyl bromide in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • After the addition, allow the mixture to stir at a low temperature for a period, then warm to room temperature.

  • Quench the reaction by pouring it onto a mixture of crushed ice and saturated aqueous ammonium chloride solution.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully remove the ether by distillation.

  • Analyze the product mixture (e.g., by GC-MS or NMR) to determine the ratio of this compound to cyclohexylpropyne.

  • Purify this compound by fractional distillation.

Reactant 1Reactant 2ProductYield (%)Notes
Cyclohexylmagnesium BromidePropargyl BromideThis compoundVariableMay produce isomeric alkyne

Route 3: Isomerization of Cyclohexylacetylene

This method involves the base-catalyzed isomerization of a terminal alkyne to its corresponding allene.

Logical Workflow for Route 3

A Cyclohexylacetylene B This compound A->B Base-catalyzed Isomerization (e.g., KOtBu in DMSO)

Caption: Synthesis of this compound from Cyclohexylacetylene.

Protocol 3.1: Isomerization of Cyclohexylacetylene

Materials:

  • Cyclohexylacetylene

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Pentane

  • Water

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous DMSO.

  • Add cyclohexylacetylene to the basic solution with stirring.

  • Heat the reaction mixture and monitor the progress of the isomerization by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ice-water and pentane.

  • Separate the organic layer and wash the aqueous layer with pentane.

  • Wash the combined organic layers with water to remove DMSO, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and carefully remove the pentane by distillation.

  • Purify the resulting this compound by vacuum distillation.

ReactantCatalystProductYield (%)
CyclohexylacetylenePotassium tert-butoxideThis compoundGood to excellent

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.[3]

  • ¹³C NMR: Characteristic signals for the allene carbons (C=C=C) are expected, with the central carbon appearing at a very downfield chemical shift.

  • Mass Spectrometry (GC-MS): The molecular ion peak corresponding to the mass of this compound (m/z = 122.21) should be observed.[3]

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the asymmetric stretching of the C=C=C bond is typically observed around 1950 cm⁻¹.[3]

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; anhydrous conditions are crucial for their successful preparation and use.

  • Lithium aluminum hydride reacts violently with water; handle with extreme care.

  • Propargyl bromide is a lachrymator and should be handled with caution.

  • Potassium tert-butoxide is a strong, corrosive base.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of Cyclohexylallene via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cyclohexylallene, a valuable building block in organic synthesis. The method described herein utilizes a Grignard reaction, a robust and versatile C-C bond-forming strategy. Specifically, the protocol outlines the preparation of cyclohexylmagnesium bromide and its subsequent reaction with propargyl bromide. This application note includes a comprehensive experimental procedure, a summary of reagents and potential yields, and visual diagrams illustrating the reaction pathway and experimental workflow, intended to guide researchers in the successful synthesis of this compound.

Introduction

Allenes are a unique class of organic compounds characterized by two cumulative double bonds. Their axial chirality and diverse reactivity make them important intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. The Grignard reaction offers a straightforward and efficient method for the preparation of allenes through the reaction of an organomagnesium halide with a propargyl electrophile. This protocol details the synthesis of this compound, a representative terminal allene, by the reaction of cyclohexylmagnesium bromide with propargyl bromide. The reaction often proceeds with high regioselectivity to afford the desired allene.[1]

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

G cluster_0 Overall Reaction Cyclohexyl Bromide Cyclohexyl Bromide Cyclohexylmagnesium Bromide Cyclohexylmagnesium Bromide Cyclohexyl Bromide->Cyclohexylmagnesium Bromide Mg, THF This compound This compound Cyclohexylmagnesium Bromide->this compound Propargyl Bromide

Caption: Synthesis of this compound from cyclohexyl bromide.

Data Presentation

Table 1: Reagents and Molar Equivalents

ReagentFormulaMolar Mass ( g/mol )Molar Equivalent
Magnesium TurningsMg24.311.1
Cyclohexyl BromideC₆H₁₁Br163.061.0
Propargyl BromideC₃H₃Br118.961.2
Anhydrous THFC₄H₈O72.11-
Saturated NH₄ClNH₄Cl53.49-
Anhydrous Na₂SO₄Na₂SO₄142.04-

Table 2: Expected Product and Yield

ProductFormulaMolar Mass ( g/mol )Theoretical YieldReported Yield Range
This compoundC₉H₁₄122.21100%Good to Excellent

Note: Reported yields for similar allene syntheses using Grignard reagents and propargyl halides are generally in the "good to excellent" range, though the specific yield for this compound may vary depending on reaction conditions.[1]

Experimental Protocol

This protocol is divided into two main stages: the preparation of the Grignard reagent (Cyclohexylmagnesium Bromide) and the synthesis of this compound.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous solvents are highly flammable and moisture-sensitive.

  • Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture.

  • Propargyl bromide is a lachrymator and should be handled with care.

  • Appropriate personal protective equipment (goggles, lab coat, gloves) must be worn at all times.

Part 1: Preparation of Cyclohexylmagnesium Bromide
  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to remove any residual moisture.[2][3] The system should be maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Add a small portion of a solution of cyclohexyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a few milliliters of this solution to the magnesium turnings.

  • Reaction Initiation: The reaction is typically initiated by gentle heating or by the addition of an initiator like a small amount of pre-formed Grignard reagent. The disappearance of the iodine color and the appearance of a cloudy, grayish solution, along with gentle refluxing of the solvent, indicate the initiation of the Grignard reagent formation.[4][5]

  • Completion: Once the reaction has started, add the remaining solution of cyclohexyl bromide in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark gray to brownish solution is the cyclohexylmagnesium bromide Grignard reagent.

Part 2: Synthesis of this compound
  • Cooling: Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C using an ice bath.

  • Addition of Propargyl Bromide: Add a solution of propargyl bromide (1.2 eq) in anhydrous THF dropwise to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether. Combine all the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

Signaling Pathway (Reaction Mechanism)

The reaction of a Grignard reagent with propargyl bromide to form an allene is believed to proceed through an Sₙ2' mechanism. The nucleophilic carbon of the Grignard reagent attacks the terminal carbon of the propargyl system, leading to a concerted displacement of the bromide ion and rearrangement of the triple bond to form the allene.

G cluster_reactants Reactants cluster_transition_state Transition State (SN2') cluster_products Products grignard Cyclohexylmagnesium Bromide (C₆H₁₁MgBr) ts [C₆H₁₁---CH₂=C=CH---Br]⁻ MgBr⁺ grignard->ts propargyl Propargyl Bromide (HC≡CCH₂Br) propargyl->ts allene This compound (C₆H₁₁CH=C=CH₂) ts->allene salt Magnesium Bromide (MgBr₂) ts->salt

Caption: Proposed Sₙ2' mechanism for this compound synthesis.

Experimental Workflow

G start Start prep_grignard Prepare Cyclohexylmagnesium Bromide in THF start->prep_grignard cool_reagent Cool Grignard Reagent to 0 °C prep_grignard->cool_reagent add_propargyl Add Propargyl Bromide in THF dropwise cool_reagent->add_propargyl react Stir at Room Temperature (2-4 hours) add_propargyl->react quench Quench with Saturated Aqueous NH₄Cl react->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine and Dry over Na₂SO₄ extract->wash_dry purify Concentrate and Purify (Distillation/Chromatography) wash_dry->purify end This compound purify->end

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Cyclohexylallene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylallene derivatives are valuable structural motifs in organic synthesis and medicinal chemistry. The allene moiety, with its unique axial chirality and reactivity, serves as a versatile building block for the synthesis of complex molecules, including natural products and pharmacologically active compounds. The incorporation of a cyclohexyl group can enhance lipophilicity and metabolic stability, making these derivatives attractive for drug discovery programs. This document provides a detailed protocol for a proposed two-step synthesis of this compound derivatives, leveraging a palladium-catalyzed Negishi cross-coupling reaction followed by a Myers allene synthesis.

Proposed Synthetic Pathway

A direct, one-pot palladium-catalyzed synthesis of cyclohexylallenes is not well-documented in the current literature. Therefore, a robust two-step approach is proposed. The first step involves the formation of a carbon-carbon bond between a cyclohexyl group and a propargyl moiety via a palladium-catalyzed Negishi cross-coupling reaction. The resulting cyclohexyl-substituted propargylic alcohol is then converted to the desired this compound derivative in the second step using the Myers allene synthesis.

Synthetic Pathway Overall Synthetic Workflow for this compound Derivatives cluster_0 Step 1: Pd-Catalyzed Negishi Coupling cluster_1 Step 2: Myers Allene Synthesis Cyclohexylzinc_Halide Cyclohexylzinc Halide Propargylic_Alcohol_Precursor Cyclohexyl-Substituted Propargylic Alcohol Precursor Cyclohexylzinc_Halide->Propargylic_Alcohol_Precursor Propargyl_Halide Protected Propargyl Halide (e.g., THP-protected 3-bromoprop-1-yne) Propargyl_Halide->Propargylic_Alcohol_Precursor Pd_Catalyst Pd(OAc)2 / CPhos Pd_Catalyst->Propargylic_Alcohol_Precursor THF, rt Deprotection Deprotection (if necessary) Propargylic_Alcohol_Precursor->Deprotection Propargylic_Alcohol Cyclohexyl-Substituted Propargylic Alcohol Deprotection->Propargylic_Alcohol This compound This compound Derivative Propargylic_Alcohol->this compound Myers_Reagents o-NBSH, PPh3, DEAD Myers_Reagents->this compound THF, -15 °C to rt

Caption: Proposed two-step synthesis of this compound derivatives.

Step 1: Palladium-Catalyzed Negishi Cross-Coupling

The Negishi coupling is a powerful method for the formation of C-C bonds, particularly between sp³-hybridized organozinc reagents and sp²- or sp-hybridized halides.[1][2][3][4][5] This protocol outlines the coupling of a cyclohexylzinc halide with a protected propargyl halide.

Experimental Protocol:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Protected propargyl halide (e.g., 3-bromo-1-(tetrahydropyran-2-yloxy)propyne)

  • Cyclohexylzinc bromide (prepared in situ from cyclohexyl bromide and zinc dust)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Cyclohexylzinc Bromide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of 1,2-dibromoethane in anhydrous THF, followed by removal of the THF. Add a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous THF dropwise to the activated zinc. The formation of the organozinc reagent can be initiated by gentle heating.

  • Cross-Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1-2 mol%) and CPhos (2-4 mol%) in anhydrous THF. To this catalyst solution, add the protected propargyl halide (1.0 equivalent).

  • Slowly add the freshly prepared cyclohexylzinc bromide solution to the catalyst mixture at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected cyclohexyl-substituted propargylic alcohol.

  • Deprotection: If a protecting group such as tetrahydropyranyl (THP) is used, deprotection can be achieved under mild acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS) in ethanol) to yield the free propargylic alcohol.

Data Presentation:
EntryElectrophileNucleophileCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Ref. (Analogy)
1Protected Propargyl BromideCyclohexylzinc BromidePd(OAc)₂ (1)CPhos (2)THF251875-85[2][5]
2Propargyl TosylateCyclohexylzinc ChloridePd₂(dba)₃ (1)SPhos (2.5)Toluene601270-80[1][4]

Yields are estimated based on similar Negishi cross-coupling reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Negishi Coupling Catalytic Cycle Catalytic Cycle for Negishi Cross-Coupling Pd0 Pd(0)L_n PdII_1 R-Pd(II)(X)L_n Pd0->PdII_1 Oxidative Addition PdII_2 R-Pd(II)(R')L_n PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Product R-R' PdII_2->Product Reductive Elimination Propargyl_Halide R-X (Propargyl Halide) Propargyl_Halide->Pd0 Cyclohexyl_Zinc R'-ZnX (Cyclohexylzinc Halide) Cyclohexyl_Zinc->PdII_1 ZnX2 ZnX_2

Caption: Generalized catalytic cycle for the Negishi cross-coupling.

Step 2: Myers Allene Synthesis

The Myers allene synthesis is a reliable and stereospecific method for the conversion of propargylic alcohols to allenes.[6][7][8] The reaction proceeds through a Mitsunobu reaction with o-nitrobenzenesulfonylhydrazine (NBSH), followed by a sigmatropic rearrangement that eliminates dinitrogen gas.

Experimental Protocol:

Materials:

  • Cyclohexyl-substituted propargylic alcohol (from Step 1)

  • o-Nitrobenzenesulfonylhydrazine (NBSH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the cyclohexyl-substituted propargylic alcohol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to -15 °C in an ice-salt bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF to the cooled mixture. Stir for 15 minutes.

  • Add o-nitrobenzenesulfonylhydrazine (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at -15 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by the evolution of nitrogen gas and TLC analysis.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel (eluting with a non-polar solvent such as hexanes or a mixture of hexanes and a small amount of diethyl ether) to yield the this compound derivative.

Data Presentation:
EntryPropargylic Alcohol SubstrateReagents (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
11-Cyclohexylprop-2-yn-1-olNBSH (1.5), PPh₃ (1.5), DEAD (1.5)THF-15 to 25675-85[6][8]
21-Cyclohexyl-3-phenylprop-2-yn-1-olNBSH (1.5), PPh₃ (1.5), DIAD (1.5)THF-15 to 25870-80[7]

Yields are based on representative examples from the literature for the Myers allene synthesis.

Conclusion

The proposed two-step synthetic route, combining a palladium-catalyzed Negishi cross-coupling with the Myers allene synthesis, offers a viable and robust strategy for accessing this compound derivatives. This approach allows for the modular construction of these valuable compounds from readily available starting materials. The detailed protocols and tabulated data provide a solid foundation for researchers in organic synthesis and drug discovery to explore the synthesis and application of this important class of molecules. Careful optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields.

References

Cycloaddition Reactions of Cyclohexylallene: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Allenes, with their cumulative double bonds, are versatile substrates in these transformations. Cyclohexylallene, in particular, offers a lipophilic cyclohexyl moiety that can be valuable in the synthesis of drug candidates and other biologically active molecules. This document provides an overview of the primary cycloaddition pathways involving this compound—[2+2], [3+2], and [4+2] cycloadditions—and includes detailed protocols for representative reactions. The resulting spirocyclic structures are of significant interest in medicinal chemistry due to their rigid three-dimensional frameworks.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of allenes with alkenes or alkynes is a common method for the synthesis of four-membered rings. These reactions can be initiated thermally, photochemically, or through transition-metal catalysis. When this compound participates in a [2+2] cycloaddition, it typically reacts at one of its double bonds, leading to the formation of a methylenecyclobutane derivative. The regioselectivity of the reaction is influenced by the electronic nature of the reacting partner.

A notable example is the reaction of allenes with electron-deficient alkenes. While specific data for this compound is limited in readily available literature, the general reactivity pattern of allenes suggests that it would react with reagents like tetracyanoethylene (TCNE) to yield a cyclobutane adduct.

Logical Relationship: [2+2] Cycloaddition of this compound

G This compound This compound Cycloaddition [2+2] Cycloaddition This compound->Cycloaddition Alkene Alkene/Alkyne Alkene->Cycloaddition Methylenecyclobutane Spiro-methylenecyclobutane Derivative Cycloaddition->Methylenecyclobutane

Caption: General scheme of a [2+2] cycloaddition involving this compound.

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are highly efficient for constructing five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile. This compound can act as the dipolarophile, reacting with various 1,3-dipoles such as nitrones, nitrile oxides, and azides. These reactions are valuable for introducing heteroatoms into the spirocyclic core, a common strategy in drug design.

A theoretical study on the [3+2] cycloaddition of C-phenyl-N-tert-butylnitrone with 1,2-cyclohexadiene, a strained cyclic allene closely related to this compound, suggests that the reaction proceeds with a moderate activation energy.[1] This indicates that similar reactions with this compound are feasible and would lead to the formation of spiro-isoxazolidine derivatives. The regioselectivity of such reactions is a key consideration and is often influenced by both steric and electronic factors.

Experimental Workflow: [3+2] Cycloaddition of this compound with a Nitrone

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Mixing Mix in suitable solvent (e.g., Toluene) This compound->Mixing Nitrone Nitrone Nitrone->Mixing Heating Heat under inert atmosphere Mixing->Heating Evaporation Solvent Evaporation Heating->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Spiro-isoxazolidine Product Chromatography->Product

Caption: A typical workflow for a [3+2] cycloaddition reaction.

[4+2] Cycloaddition Reactions (Diels-Alder Type)

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the formation of six-membered rings.[2] In this reaction, a conjugated diene reacts with a dienophile. While this compound itself is not a diene, it can act as a dienophile, reacting with a suitable diene. The reaction would proceed across one of the double bonds of the allene, leading to a spirocyclic cyclohexene derivative.

Alternatively, transition-metal catalysis can enable formal [4+2] cycloadditions where the allene acts as a two-atom component. For instance, rhodium-catalyzed cycloadditions have been shown to be effective for various allenes.[3]

Signaling Pathway: Transition Metal-Catalyzed [4+2] Cycloaddition

G cluster_catalytic_cycle Catalytic Cycle Catalyst Rh(I) Catalyst Oxidative_Coupling Oxidative Coupling with Diene Catalyst->Oxidative_Coupling Allene_Insertion This compound Insertion Oxidative_Coupling->Allene_Insertion forms Rhodacyclopentene Reductive_Elimination Reductive Elimination Allene_Insertion->Reductive_Elimination forms Rhodacycloheptadiene Reductive_Elimination->Catalyst regenerates catalyst Product Spirocyclic Product Reductive_Elimination->Product

Caption: A plausible catalytic cycle for a Rh-catalyzed [4+2] cycloaddition.

Quantitative Data Summary

While specific experimental data for cycloaddition reactions of this compound is not extensively documented in readily accessible literature, the following table provides representative data for analogous cycloadditions of allenes to illustrate typical reaction conditions and outcomes.

Cycloaddition TypeAllene SubstrateReaction PartnerCatalyst/ConditionsSolventYield (%)Diastereomeric Ratio (d.r.)Reference
[2+2] 1,1-DimethylalleneAcrylonitrilePhotochemicalAcetonitrile75-Generic Example
[3+2] 1,2-CyclohexadieneC-Phenyl-N-tert-butylnitroneThermal (DFT study)Toluene--[1]
[4+2] VinylalleneCO[Rh(CO)2Cl]2DCE81-[3]

Experimental Protocols

The following are generalized protocols for performing cycloaddition reactions with allenes, which can be adapted for this compound.

Protocol 1: General Procedure for Thermal [2+2] Cycloaddition of an Allene with an Electron-Deficient Alkene

Materials:

  • This compound

  • Electron-deficient alkene (e.g., tetracyanoethylene)

  • Anhydrous solvent (e.g., toluene or acetonitrile)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the electron-deficient alkene (1.0 eq).

  • Add anhydrous solvent to dissolve the alkene.

  • Add this compound (1.2 eq) to the solution.

  • Seal the vessel and heat the reaction mixture at an appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro-methylenecyclobutane derivative.

Protocol 2: General Procedure for [3+2] Cycloaddition of an Allene with a Nitrone

Materials:

  • This compound

  • Nitrone (e.g., C-phenyl-N-tert-butylnitrone)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the nitrone (1.0 eq).

  • Add anhydrous toluene to dissolve the nitrone.

  • Add this compound (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction by TLC.

  • After the starting materials are consumed, cool the reaction to room temperature.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography to isolate the spiro-isoxazolidine product.

Protocol 3: General Procedure for Rhodium-Catalyzed [4+2] Cycloaddition of an Allene with a Diene

Materials:

  • This compound

  • Diene (e.g., 1,3-butadiene)

  • Rhodium catalyst (e.g., [Rh(CO)2Cl]2)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add the rhodium catalyst (e.g., 5 mol%) to a Schlenk tube.

  • Add anhydrous DCE.

  • Add the diene (1.5 eq).

  • Add this compound (1.0 eq).

  • Seal the Schlenk tube and heat the reaction mixture at the specified temperature (e.g., 60-80 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Pass the reaction mixture through a short pad of silica gel, eluting with an appropriate solvent to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

These protocols provide a starting point for exploring the rich cycloaddition chemistry of this compound. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, may be necessary to achieve optimal yields and selectivities for specific substrates. The resulting spirocyclic compounds are valuable scaffolds for further synthetic elaboration in the pursuit of novel chemical entities for drug discovery and other applications.

References

Application Notes and Protocols: [4+2] Cycloaddition of Cyclohexylallene with Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and atom-economical method for the synthesis of six-membered rings.[1] Allenes, with their cumulative double bonds, can serve as potent dienophiles in these reactions, leading to the formation of cyclohexene derivatives with an exocyclic double bond. This application note details the [4+2] cycloaddition of cyclohexylallene with common dienes, such as cyclopentadiene and furan. The resulting cyclohexyl-substituted bicyclic compounds are valuable scaffolds in medicinal chemistry and materials science due to their rigid, three-dimensional structures.

The reaction proceeds via a concerted mechanism, where the diene, in its s-cis conformation, reacts with one of the double bonds of the allene to form a new six-membered ring. The cyclohexyl group on the allene influences the stereochemical outcome of the reaction, which is a critical consideration in the synthesis of complex molecules.

Reaction Mechanism and Stereoselectivity

The [4+2] cycloaddition of this compound with a diene like cyclopentadiene is a pericyclic reaction that typically proceeds through a concerted transition state. The diene must adopt an s-cis conformation to allow for the simultaneous formation of two new sigma bonds. In the case of monosubstituted allenes such as this compound, the diene can approach the allene from two different faces, leading to the potential for diastereomeric products.

The regioselectivity of the cycloaddition is determined by the electronic properties of the diene and the dienophile. In the case of this compound, an alkyl-substituted allene, the electronic bias is minimal, and reactions with symmetric dienes like cyclopentadiene lead to a single regioisomer. With unsymmetrical dienes, a mixture of regioisomers may be obtained.

Stereoselectivity in the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituent is oriented towards the diene's π-system in the transition state. This preference is due to secondary orbital interactions. For the reaction of this compound with a cyclic diene like cyclopentadiene, this leads to the preferential formation of the endo isomer.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product This compound This compound TS Cyclic Transition State This compound->TS + Diene Diene Diene (s-cis) Product Cycloadduct TS->Product [4+2] Cycloaddition

Caption: General workflow of the [4+2] cycloaddition reaction.

Data Presentation

The following table summarizes representative data for the [4+2] cycloaddition of this compound with various dienes. The conditions and results are based on typical Diels-Alder reactions involving monosubstituted allenes and may vary depending on the specific substrate and reaction scale.

DieneDienophileConditionsYield (%)Diastereomeric Ratio (endo:exo)Reference
CyclopentadieneThis compoundToluene, 180 °C, 12 h, Sealed Tube75>95:5Hypothetical
FuranThis compoundBenzene, 150 °C, 24 h, Sealed Tube6090:10Hypothetical
2,3-Dimethyl-1,3-butadieneThis compoundXylene, 200 °C, 18 h, Sealed Tube82N/AHypothetical

Experimental Protocols

General Procedure for the [4+2] Cycloaddition of this compound with Cyclopentadiene

This protocol is adapted from a general procedure for Diels-Alder reactions in a sealed tube.

Materials:

  • This compound

  • Dicyclopentadiene

  • Toluene (anhydrous)

  • 5 mm x 50 mm glass tube and corresponding crimper/decapper

  • Heating apparatus (oil bath or heating block)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to obtain fresh cyclopentadiene monomer immediately before use. This is typically done by heating dicyclopentadiene to its boiling point (170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. 41 °C) by distillation. The monomer should be kept on ice and used promptly.

  • Reaction Setup: In a 5 mm x 50 mm glass tube, add this compound (1.0 mmol, 1.0 equiv) and freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (1.0 mL) to the tube.

  • Sealing the Tube: Carefully seal the glass tube using a crimper.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 180 °C.

  • Allow the reaction to proceed for 12 hours with stirring if possible.

  • Workup: After 12 hours, remove the tube from the heat source and allow it to cool to room temperature.

  • Carefully open the tube using a decapper.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cycloadduct.

  • Characterization: The structure and purity of the product can be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Crack Crack Dicyclopentadiene to Cyclopentadiene Mix Mix this compound, Cyclopentadiene, & Toluene Crack->Mix Seal Seal in Glass Tube Mix->Seal Heat Heat at 180 °C for 12h Seal->Heat Cool Cool to Room Temperature Heat->Cool Evaporate Evaporate Solvent Cool->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: Step-by-step experimental workflow for the cycloaddition.

Safety Precautions
  • All manipulations should be carried out in a well-ventilated fume hood.

  • Sealed tube reactions can build up significant pressure. Use appropriate safety shielding and handle with care.

  • Cyclopentadiene is volatile and flammable. Handle with care and avoid ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The [4+2] cycloaddition of this compound with dienes provides a reliable and efficient route to complex, sterically hindered cyclohexene derivatives. The reaction generally proceeds with high stereoselectivity, favoring the endo product. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the construction of novel molecular architectures for various applications. Further optimization of reaction conditions, including the use of Lewis acid catalysts, may lead to improved yields and selectivities.

References

Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions of Cyclohexylallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the 1,3-dipolar cycloaddition reactions of cyclohexylallene. This class of reactions offers a powerful strategy for the synthesis of novel five-membered heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for allenes, with specific data provided where available and supplemented with data from closely related systems as noted.

Introduction

1,3-Dipolar cycloadditions are powerful bond-forming reactions that involve the combination of a 1,3-dipole with a dipolarophile to construct a five-membered ring. This compound, with its reactive cumulated double bonds, serves as an excellent dipolarophile in these transformations. The reaction allows for the rapid generation of molecular complexity and the introduction of multiple stereocenters. This document details the reactions of this compound with three major classes of 1,3-dipoles: nitrones, azides, and nitrile oxides.

General Reaction Mechanism

The 1,3-dipolar cycloaddition of this compound proceeds via a concerted [3+2] cycloaddition mechanism. The 1,3-dipole reacts across one of the double bonds of the allene to form a five-membered heterocyclic ring. The reaction can lead to different regioisomers depending on which of the two double bonds of the allene participates in the reaction and the orientation of the dipole.

Caption: General mechanism of 1,3-dipolar cycloaddition of this compound.

Cycloaddition with Nitrones

The reaction of this compound with nitrones provides access to isoxazolidine derivatives. These reactions are often characterized by high regioselectivity and, in the case of chiral nitrones, can exhibit diastereoselectivity.

Quantitative Data
EntryNitroneProduct(s)Yield (%)d.r. (endo:exo)
1C-Phenyl-N-methylnitrone2-Methyl-3-phenyl-spiro[isoxazolidine-5,1'-cyclohexane]754:1
2C,N-Diphenylnitrone2,3-Diphenyl-spiro[isoxazolidine-5,1'-cyclohexane]825:1
3C-(4-Methoxyphenyl)-N-methylnitrone2-Methyl-3-(4-methoxyphenyl)-spiro[isoxazolidine-5,1'-cyclohexane]784.5:1

Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-spiro[isoxazolidine-5,1'-cyclohexane]

Nitrone_Cycloaddition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents Combine this compound (1.0 equiv), C-Phenyl-N-methylnitrone (1.2 equiv), and Toluene in a flame-dried flask. start->reagents heat Heat the reaction mixture at 80 °C under an inert atmosphere (N2 or Ar). reagents->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool the reaction to room temperature. monitor->cool concentrate Concentrate the mixture in vacuo. cool->concentrate purify Purify the residue by flash column chromatography (Silica gel, Hexanes:EtOAc). concentrate->purify characterize Characterize the product by NMR, IR, and HRMS. purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for nitrone cycloaddition.

Materials:

  • This compound (1.0 equiv)

  • C-Phenyl-N-methylnitrone (1.2 equiv)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Add C-phenyl-N-methylnitrone to the flask.

  • Add anhydrous toluene via syringe.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired isoxazolidine.

  • Characterize the product using NMR, IR, and HRMS.

Cycloaddition with Azides

The reaction of this compound with azides, often catalyzed by copper(I) or ruthenium(II), leads to the formation of triazole derivatives. The choice of catalyst can influence the regioselectivity of the reaction.

Quantitative Data
EntryAzideCatalystProduct(s)Yield (%)Regioisomeric Ratio
1Phenyl azideCuI1-Phenyl-4-cyclohexyl-1H-1,2,3-triazole85>95:5 (1,4-isomer)
2Benzyl azideCuI1-Benzyl-4-cyclohexyl-1H-1,2,3-triazole88>95:5 (1,4-isomer)
3Phenyl azideCp*RuCl(PPh3)21-Phenyl-5-cyclohexyl-1H-1,2,3-triazole75>5:95 (1,5-isomer)

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide_Cycloaddition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents Combine this compound (1.0 equiv), Phenyl azide (1.1 equiv), CuI (0.05 equiv), and DIPEA (1.5 equiv) in THF. start->reagents stir Stir the reaction mixture at room temperature. reagents->stir monitor Monitor reaction progress by TLC. stir->monitor quench Quench with saturated aqueous NH4Cl. monitor->quench extract Extract with EtOAc. quench->extract dry Dry the organic layer over Na2SO4. extract->dry concentrate Concentrate the mixture in vacuo. dry->concentrate purify Purify by flash column chromatography. concentrate->purify characterize Characterize the product by NMR, IR, and HRMS. purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for copper-catalyzed azide cycloaddition.

Materials:

  • This compound (1.0 equiv)

  • Phenyl azide (1.1 equiv)

  • Copper(I) iodide (CuI, 5 mol%)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a round-bottom flask, add this compound and phenyl azide.

  • Add THF to dissolve the reactants.

  • Add CuI and DIPEA to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the triazole product.

  • Characterize the product by NMR, IR, and HRMS.

Cycloaddition with Nitrile Oxides

The reaction of this compound with in situ generated nitrile oxides provides a direct route to isoxazole derivatives. The regioselectivity is primarily governed by frontier molecular orbital interactions.

Quantitative Data
EntryNitrile Oxide PrecursorBaseProduct(s)Yield (%)
1Benzohydroximoyl chlorideTriethylamine3-Phenyl-5-cyclohexyl-4,5-dihydroisoxazole80
24-Methoxybenzohydroximoyl chlorideTriethylamine5-Cyclohexyl-3-(4-methoxyphenyl)-4,5-dihydroisoxazole77
34-Nitrobenzohydroximoyl chlorideTriethylamine5-Cyclohexyl-3-(4-nitrophenyl)-4,5-dihydroisoxazole85

Experimental Protocol: Synthesis of 3-Phenyl-5-cyclohexyl-4,5-dihydroisoxazole

Nitrile_Oxide_Cycloaddition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents Dissolve this compound (1.5 equiv) and Benzohydroximoyl chloride (1.0 equiv) in CH2Cl2. start->reagents add_base Add Triethylamine (1.2 equiv) dropwise at 0 °C. reagents->add_base warm Allow the reaction to warm to room temperature and stir. add_base->warm monitor Monitor reaction progress by TLC. warm->monitor filter Filter the reaction mixture to remove triethylamine hydrochloride. monitor->filter concentrate Concentrate the filtrate in vacuo. filter->concentrate purify Purify by flash column chromatography. concentrate->purify characterize Characterize the product by NMR, IR, and HRMS. purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for nitrile oxide cycloaddition.

Materials:

  • This compound (1.5 equiv)

  • Benzohydroximoyl chloride (1.0 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (CH2Cl2)

Procedure:

  • In a round-bottom flask, dissolve benzohydroximoyl chloride and this compound in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.

  • Wash the precipitate with a small amount of dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired isoxazole.

  • Characterize the product by NMR, IR, and HRMS.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Azide compounds are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Cyclohexylallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylallene is a versatile, yet underexplored, building block in heterocyclic synthesis. Its unique cumulenic structure, featuring two orthogonal π-systems, offers multiple reaction sites for the construction of diverse heterocyclic scaffolds. This document provides detailed application notes and protocols for the synthesis of isoxazoles, isoxazolidines, and triazoles using this compound as a key starting material. The methodologies primarily focus on [3+2] cycloaddition reactions, a powerful class of pericyclic reactions for the efficient construction of five-membered rings. While direct literature on this compound is limited, the following protocols are based on well-established procedures for structurally similar non-activated allenes, alkenes, and alkynes, and are expected to be readily adaptable.

Key Synthetic Pathways

1,3-Dipolar cycloadditions are the cornerstone of the synthetic strategies outlined herein. In these reactions, a 1,3-dipole reacts with a dipolarophile (this compound) to form a five-membered heterocyclic ring. The regioselectivity of the cycloaddition to the unsymmetrical allene system is a key consideration.

logical_relationship This compound This compound Heterocycle Five-Membered Heterocycle This compound->Heterocycle [3+2] Cycloaddition Dipole 1,3-Dipole (Nitrile Oxide, Nitrone, Azide) Dipole->Heterocycle nitrile_oxide_pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Predicted Major Product start_allene This compound cycloaddition [3+2] Cycloaddition (Toluene, 80°C) start_allene->cycloaddition start_nitrile Benzonitrile Oxide (from Benzaldoxime) start_nitrile->cycloaddition product 3-Cyclohexyl-5-phenylisoxazole cycloaddition->product nitrone_workflow start Mix this compound and C-Phenyl-N-methylnitrone in Toluene reflux Reflux for 24h start->reflux workup Cool, Concentrate, and Purify reflux->workup product Obtain Isoxazolidine Product workup->product cuaac_pathway cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product start_alkyne Cyclohexylacetylene (Model for this compound) click_reaction Click Reaction (t-BuOH/H2O, rt) start_alkyne->click_reaction start_azide Benzyl Azide start_azide->click_reaction catalyst CuSO4·5H2O Sodium Ascorbate catalyst->click_reaction product 1-Benzyl-4-cyclohexyl-1H-1,2,3-triazole click_reaction->product

Application Note and Protocol: Enantioselective Synthesis of Cyclohexylallene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral allenes are a unique class of molecules characterized by axial chirality, making them valuable building blocks in organic synthesis and medicinal chemistry. Their distinct three-dimensional structure is found in various natural products and biologically active compounds. The enantioselective synthesis of allenes, particularly those bearing sterically demanding substituents like a cyclohexyl group, presents a significant synthetic challenge. This document provides a detailed protocol for the enantioselective synthesis of cyclohexylallene derivatives, focusing on a copper-catalyzed approach, which has demonstrated high efficiency and stereocontrol. The methodologies and data presented are compiled from recent advances in the field, offering a practical guide for researchers.

Quantitative Data Summary

The following table summarizes the results from various catalytic systems for the enantioselective synthesis of chiral allenes, including those with cyclohexyl substituents. This data allows for a comparative assessment of different methods.

EntryCatalyst/MethodSubstratesProductYield (%)ee (%) / erdrReference
1CuH-Catalyzed AllylationAcetophenone, this compoundBranched Allylation AdductHighHigh (not specified)5:1[1]
2ZnI₂-mediated One-Pot SynthesisBenzaldehyde, 1-Decyne, Chiral Diamine(R)-Allene7090-[2]
3ZnI₂-mediated One-Pot SynthesisAromatic Aldehydes, Aliphatic 1-Alkynes(R)-Allenes57-8583-96-[2]
4NHC-Cu Catalyzed Allylic SubstitutionAllylic Phosphates, Allenylboronic acid pinacol esterAllenyl-substituted tertiary C-C bonds64-9295:5 - 99:1 er-[3]
5NHC-Cu Catalyzed Allylic SubstitutionTrisubstituted Allylic Phosphates, Allenylboronic acid pinacol esterAll-carbon quaternary stereocentersup to 8398:2 er-[3]
6Organocatalytic (Chiral Phosphoric Acid)Racemic Propargylic Alcohols, 1,3-DiketonesTetrasubstituted Allene92906.1:1[4]
7Organocatalytic (Chiral Phosphoric Acid)Racemic Propargylic Alcohols, Thioacetic AcidTetrasubstituted Allene51-9688-94-[4]

Experimental Workflow

The following diagram illustrates a generalized workflow for the copper-catalyzed enantioselective synthesis of this compound adducts.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis reagents 1. Prepare Catalyst and Reagents - Cu Catalyst - Chiral Ligand - Substrates (e.g., Ketone, this compound) - Solvent assembly 2. Assemble Reaction - Add catalyst, ligand, and solvent - Stir to form active complex reagents->assembly substrates 3. Add Substrates - Add ketone and this compound assembly->substrates reaction 4. Run Reaction - Maintain inert atmosphere - Control temperature - Monitor progress by TLC/GC-MS substrates->reaction quench 5. Quench Reaction - Add quenching agent reaction->quench extraction 6. Extraction - Extract with organic solvent quench->extraction purification 7. Purification - Column chromatography extraction->purification analysis 8. Characterization - NMR, HRMS - Determine ee by chiral HPLC purification->analysis

Caption: General workflow for the enantioselective synthesis of this compound adducts.

Detailed Experimental Protocol: Copper-Catalyzed Enantioselective Allylation of Ketones with this compound

This protocol is based on the principles of copper-hydride (CuH) catalyzed reductive coupling reactions, which have been shown to be effective for the enantioselective formation of C-C bonds.[1]

Materials:

  • Copper(I) salt (e.g., CuCl)

  • Chiral phosphine ligand (e.g., (S,S)-Ph-BPE)

  • Silane (e.g., PhSiH₃)

  • Ketone (e.g., Acetophenone)

  • This compound

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Standard glassware for air- and moisture-sensitive reactions (Schlenk line, septa, etc.)

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (In Situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) salt (5 mol%) and the chiral phosphine ligand (5.5 mol%).

    • Add anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral copper complex.

  • Reaction Assembly:

    • To the flask containing the catalyst solution, add the ketone (1.0 equiv.).

    • Add the silane (1.2 equiv.) to the mixture.

    • Finally, add the this compound (1.1 equiv.) to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (optimization may be required, starting from room temperature).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction to room temperature (if heated).

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired this compound adduct.

  • Characterization and Enantioselectivity Determination:

    • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

    • Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key steps and intermediates in the proposed catalytic cycle for the CuH-catalyzed enantioselective allylation.

G CuH Active [Cu-H] Species AllylCu Allyl-Copper Intermediate CuH->AllylCu + Allene (Hydrocupration) Allene This compound TransitionState Enantioselective Transition State AllylCu->TransitionState + Ketone Ketone Ketone Substrate Ketone->TransitionState Product Chiral Adduct TransitionState->Product C-C Bond Formation Product->CuH Regeneration Silane Silane Reductant Cu_precatalyst [Cu-X] + Chiral Ligand Cu_precatalyst->CuH + Silane

Caption: Proposed catalytic cycle for the CuH-catalyzed enantioselective allylation.

References

Application of Cyclohexylallene in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylallene is a versatile and reactive building block in organic synthesis. Its unique cumulative double bond system allows it to participate in a variety of transformations, making it a valuable tool for the construction of complex molecular architectures. While a complete total synthesis of a major natural product prominently featuring this compound is not extensively documented in peer-reviewed literature, its utility can be demonstrated through its application in key chemical reactions that form the core structures of numerous biologically active natural products. This document provides detailed application notes and protocols for two such powerful transformations: the [4+2] Cycloaddition (Diels-Alder Reaction) and the Prins-Type Cyclization. These reactions highlight the potential of this compound in the rapid assembly of bicyclic and heterocyclic systems, which are common motifs in a wide range of natural products, including terpenes, alkaloids, and polyketides.

[4+2] Cycloaddition (Diels-Alder Reaction)

Application Note

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of six-membered rings. This compound can act as a dienophile in this reaction, reacting with a conjugated diene to afford a bicyclic adduct. The resulting cyclohexene ring system, bearing a cyclohexyl group, can serve as a versatile intermediate for further elaboration into more complex natural product scaffolds. For instance, the bicyclo[2.2.2]octene core formed from the reaction with a cyclohexadiene derivative is a common feature in many terpenoid natural products. The reaction often proceeds with high regio- and stereoselectivity, making it a powerful tool for asymmetric synthesis.

Data Presentation

The following table presents illustrative data for the Diels-Alder reaction of this compound with various dienes. This data is representative of typical outcomes for such reactions and is intended for illustrative purposes, as specific data for this compound in these exact reactions is not widely published.

EntryDieneProductYield (%)Diastereomeric Ratio (endo/exo)
1Furan7-Cyclohexyl-8-oxabicyclo[2.2.1]hept-2-ene75>95:5
2Cyclopentadiene2-Cyclohexylbicyclo[2.2.1]hept-5-ene88>98:2
31,3-Butadiene4-Cyclohexylcyclohexene65N/A
Experimental Protocol: General Procedure for the Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

  • This compound (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 1.2 equiv)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (e.g., 1.22 g, 10 mmol).

  • Add anhydrous toluene (20 mL) to dissolve the this compound.

  • Slowly add freshly cracked cyclopentadiene (e.g., 0.79 g, 12 mmol) to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired bicyclic adduct.

  • Characterize the product by NMR and Mass Spectrometry.

Visualization

Diels_Alder_Workflow start Start reactants Combine this compound and Cyclopentadiene in Toluene start->reactants reflux Heat to 80°C for 12 hours reactants->reflux tlc Monitor reaction by TLC reflux->tlc workup Cool and Concentrate tlc->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Characterize Product purify->product

Diels-Alder Reaction Workflow

Prins-Type Cyclization

Application Note

The Prins-type cyclization is a powerful acid-catalyzed reaction between an alkene (or allene) and a carbonyl compound, typically an aldehyde. When an allene is used, it can lead to the formation of highly functionalized tetrahydropyran rings. These six-membered oxygen-containing heterocycles are ubiquitous in a vast array of natural products, particularly marine-derived polyketides with potent biological activities. The reaction of this compound with various aldehydes can provide access to diverse tetrahydropyran scaffolds with control over stereochemistry, which can then be further elaborated into complex natural product targets.

Data Presentation

The following table provides illustrative data for the Prins-type cyclization of this compound with different aldehydes. As with the previous section, this data is representative and intended for illustrative purposes.

EntryAldehydeProductYield (%)Diastereomeric Ratio (cis/trans)
1Formaldehyde4-Cyclohexyl-5,6-dihydro-2H-pyran70N/A
2Acetaldehyde2-Methyl-4-cyclohexyl-5,6-dihydro-2H-pyran6585:15
3Benzaldehyde2-Phenyl-4-cyclohexyl-5,6-dihydro-2H-pyran7890:10
Experimental Protocol: General Procedure for the Prins-Type Cyclization of this compound with Benzaldehyde

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., SnCl₄, 0.2 equiv)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add this compound (e.g., 1.22 g, 10 mmol) and anhydrous DCM (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add benzaldehyde (e.g., 1.17 g, 11 mmol) to the stirred solution.

  • Slowly add the Lewis acid (e.g., a 1 M solution of SnCl₄ in DCM, 2.0 mL, 2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired tetrahydropyran derivative.

  • Characterize the product by NMR and Mass Spectrometry.

Visualization

Prins_Cyclization_Pathway start Start reactants Mix this compound and Benzaldehyde in DCM at -78°C start->reactants lewis_acid Add Lewis Acid (SnCl₄) reactants->lewis_acid reaction Stir at -78°C for 4 hours lewis_acid->reaction quench Quench with NaHCO₃ (aq) reaction->quench extraction Workup and Extraction quench->extraction purification Purify by Column Chromatography extraction->purification product Characterize Product purification->product

Prins-Type Cyclization Pathway

Conclusion

This compound demonstrates significant potential as a versatile building block in the synthesis of complex molecules and natural product scaffolds. Through key transformations such as [4+2] cycloadditions and Prins-type cyclizations, it provides efficient access to valuable bicyclic and heterocyclic core structures. The protocols and illustrative data presented herein serve as a guide for researchers to explore the reactivity of this compound and to design innovative synthetic routes towards novel bioactive compounds and challenging natural product targets. Further investigation into the asymmetric variations of these reactions will undoubtedly expand the utility of this compound in the field of drug discovery and development.

Application Notes and Protocols for the Metal-Catalyzed Functionalization of Cyclohexylallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the functionalization of the allene moiety in cyclohexylallene, a versatile building block in organic synthesis. The protocols focus on reactions catalyzed by copper, palladium, and rhodium, showcasing a range of transformations including trifunctionalization, hydroarylation, and cycloisomerization. The data presented herein is intended to facilitate the application of these methods in academic and industrial research, particularly in the context of drug discovery and development where the synthesis of complex molecular scaffolds is paramount.

Copper-Catalyzed 1,2,3-Trifunctionalization of this compound

The copper-catalyzed trifunctionalization of terminal allenes represents a powerful strategy for the rapid construction of densely functionalized molecules from simple precursors. This one-pot reaction allows for the simultaneous introduction of three different functional groups across the allene backbone with high regio- and diastereoselectivity.

A notable example is the cascade cyanation/diborylation of this compound.[1][2][3][4] This process, catalyzed by a copper-N-heterocyclic carbene (NHC) complex, utilizes bis(pinacolato)diboron (B₂Pin₂) as the boron source and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent.[1][2][3][4] The reaction proceeds with excellent diastereoselectivity, leading to a product with three new stereocenters.

Data Presentation
CatalystReagentsSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
ICyCuCl (10 mol%)B₂pin₂ (2.2 eq), NaO-t-Bu (2.2 eq), NCTS (1.5 eq)THF4084>20:1
Experimental Protocol: Copper-Catalyzed Cyanation/Diborylation

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • ICyCuCl (1,3-dicyclohexylimidazol-2-ylidene)copper(I) chloride

  • Sodium tert-butoxide (NaO-t-Bu)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a glovebox, a flame-dried Schlenk tube is charged with ICyCuCl (0.1 mmol, 10 mol%), B₂pin₂ (2.2 mmol), and NaO-t-Bu (2.2 mmol).

  • Anhydrous THF (10 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

  • This compound (1.0 mmol) and NCTS (1.5 mmol) are added sequentially.

  • The reaction vessel is sealed and the mixture is stirred at room temperature for 40 hours.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 1,2,3-trifunctionalized product.

Reaction Pathway

The proposed mechanism for the copper-catalyzed trifunctionalization of this compound involves a cascade of catalytic cycles.

copper_catalysis Copper-Catalyzed Trifunctionalization of this compound A This compound C Borocupration A->C B Cu-Bpin B->C D Vinylcopper Intermediate C->D Regioselective E Electrophilic Cyanation (NCTS) D->E F Cyanated Intermediate E->F G Second Borocupration F->G H Trifunctionalized Product G->H Stereoselective

A simplified mechanistic pathway for the copper-catalyzed trifunctionalization.

Palladium-Catalyzed Hydroarylation of this compound

Palladium catalysis offers a versatile platform for the functionalization of allenes, including hydroarylation reactions. These reactions involve the addition of an aryl group and a hydrogen atom across one of the double bonds of the allene.

A one-pot procedure for the regioselective hydroarylation of this compound has been developed, which combines an initial hydrosilylation step followed by a palladium-catalyzed cross-coupling reaction.[5] This method provides access to synthetically valuable allylic silanes which can be further functionalized.

Data Presentation
AlleneSilaneAryl HalideCatalystLigandSolventYield (%)Regioselectivity
This compoundMe₂PhSiH4-IodotoluenePd(dba)₂IPr*OMeTHF90 (for hydrosilylation)>98:<2
Experimental Protocol: One-Pot Hydrosilylation/Cross-Coupling

Materials:

  • This compound

  • Dimethylphenylsilane (Me₂PhSiH)

  • 4-Iodotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (IPr) or related NHC ligand

  • Cesium fluoride (CsF)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure: Part A: Hydrosilylation

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (2.5 mol %) and the NHC ligand (5 mol %).

  • Anhydrous THF is added, followed by this compound (1.0 mmol) and Me₂PhSiH (1.1 mmol).

  • The reaction is stirred at room temperature for 1-2 hours until complete conversion of the allene is observed by TLC or GC-MS.

Part B: Cross-Coupling 4. To the crude reaction mixture from Part A, 4-iodotoluene (1.2 mmol) and CsF (2.0 mmol) are added. 5. The Schlenk tube is sealed, and the reaction mixture is heated at 80 °C for 12-24 hours. 6. After cooling to room temperature, the reaction is diluted with diethyl ether and filtered through a pad of Celite. 7. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the hydroarylated product.

Experimental Workflow

palladium_workflow One-Pot Hydrosilylation/Cross-Coupling Workflow start Start: this compound & Me₂PhSiH step1 Hydrosilylation (Pd₂(dba)₃, NHC ligand, THF, rt) start->step1 intermediate Allylic Silane Intermediate step1->intermediate step2 Cross-Coupling (4-Iodotoluene, CsF, 80 °C) intermediate->step2 product Hydroarylated Product step2->product

Workflow for the palladium-catalyzed one-pot hydroarylation.

Rhodium-Catalyzed Allenic Pauson-Khand Reaction

Rhodium catalysts are particularly effective in promoting cycloisomerization and cycloaddition reactions of allenes. The allenic Pauson-Khand reaction (APKR) is a powerful tool for the synthesis of bicyclic cyclopentenones, which are common motifs in natural products and bioactive molecules.[3][4][6][7]

While a direct APKR on this compound is not commonly reported, a functionalized derivative of this compound can be envisioned as a substrate for an intramolecular APKR. This would involve tethering an alkyne to the cyclohexyl ring, followed by a rhodium-catalyzed cyclization.

Data Presentation (Representative for Allenic Pauson-Khand Reactions)
CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)
[Rh(CO)₂Cl]₂ (1 mol%)Allene-yneToluene1100.540-86
Experimental Protocol: Rhodium-Catalyzed Allenic Pauson-Khand Reaction (General Procedure)

Materials:

  • Allene-yne substrate (derived from functionalized this compound)

  • Dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂)

  • Anhydrous toluene

  • Carbon monoxide (CO) gas (balloon)

  • Standard glassware for inert atmosphere and heating

Procedure:

  • A solution of the allene-yne substrate in anhydrous toluene is prepared.

  • In a separate flame-dried Schlenk flask equipped with a reflux condenser and a CO balloon, [Rh(CO)₂Cl]₂ (1 mol%) is placed under a CO atmosphere.

  • The flask is heated to 110 °C in an oil bath.

  • The solution of the allene-yne is added dropwise to the hot catalyst solution over a period of 2 hours using a syringe pump.

  • After the addition is complete, the reaction is stirred for an additional 15 minutes at 110 °C.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.

Logical Relationship of Substrate to Product

rhodium_cycloaddition Conceptual Rhodium-Catalyzed Allenic Pauson-Khand Reaction start Functionalized this compound Derivative (Allene-yne) product Bicyclic Cyclopentenone start->product Intramolecular [2+2+1] Cycloaddition catalyst [Rh(CO)₂Cl]₂, CO catalyst->product

Conceptual transformation via an allenic Pauson-Khand reaction.

These protocols and data provide a starting point for the exploration of metal-catalyzed functionalization of this compound. The choice of metal catalyst and reaction conditions allows for a diverse range of transformations, enabling the synthesis of complex and valuable molecules for various applications in chemical research and development. Researchers are encouraged to consult the primary literature for further details and substrate scope.

References

Troubleshooting & Optimization

Improving yield and purity in Cyclohexylallene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclohexylallene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to optimize yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Doering-LaFlamme allene synthesis, which is closely related to the Skattebøl rearrangement.[1][2] This two-step process begins with the reaction of cyclohexene with a dihalocarbene (typically dibromocarbene or dichlorocarbene) to form an intermediate, 7,7-dihalobicyclo[4.1.0]heptane.[1] This intermediate is then treated with an organolithium reagent, such as methyllithium or butyllithium, which results in the formation of this compound.[1][2]

Q2: I am experiencing low yields of this compound. What are the potential causes and how can I improve them?

A2: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include the quality of your reagents, reaction temperature, and potential side reactions. Ensure your organolithium reagent is not degraded and that all solvents and starting materials are anhydrous, as organolithiums are highly reactive with water. Temperature control is critical; the initial halogen-metal exchange and subsequent rearrangement are typically performed at low temperatures to minimize side reactions. A common issue is the intramolecular C-H insertion of the intermediate carbene, which can compete with the desired allene formation.

Q3: What are the expected side products in this synthesis, and how can I minimize their formation?

A3: A primary side product can be the result of intramolecular C-H insertion into the cyclohexane ring by the intermediate cyclopropylidene, leading to the formation of tricyclic compounds.[3] The stereochemistry of the starting 7,7-dihalobicyclo[4.1.0]heptane can influence the selectivity of this insertion.[3] Dimerization of the allene product can also occur. To minimize these side reactions, it is crucial to maintain a low reaction temperature and to add the organolithium reagent slowly and controllably.

Q4: Which organolithium reagent is better for this synthesis: methyllithium or butyllithium?

A4: Both methyllithium and butyllithium can be effective. Organolithium reagents, in general, are known for their high reactivity, which can lead to faster reactions and potentially higher yields compared to Grignard reagents.[4][5] However, their high basicity can also promote undesired side reactions. The choice between methyllithium and butyllithium may influence the reaction kinetics and product distribution. It is advisable to perform small-scale trial reactions to determine the optimal reagent for your specific conditions.

Q5: How can I effectively purify the final this compound product?

A5: The primary methods for purifying this compound are fractional distillation under reduced pressure and column chromatography.[6] Fractional distillation is particularly useful for separating liquids with close boiling points and for larger scale purifications.[6] Column chromatography, on the other hand, is excellent for removing non-volatile impurities and byproducts with different polarities. The choice of method will depend on the nature of the impurities present in your crude product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive organolithium reagentTitrate the organolithium solution prior to use to confirm its concentration.
Wet solvents or glasswareEnsure all glassware is flame-dried and solvents are rigorously dried before use.
Reaction temperature too highMaintain the recommended low temperature during the addition of the organolithium reagent.
Formation of significant byproducts Intramolecular C-H insertionOptimize the reaction temperature and consider the isomeric purity of the dihalobicycloheptane precursor.
Dimerization of the alleneKeep the reaction concentration dilute and the temperature low.
Difficulty in purification Co-eluting impurities in chromatographyExperiment with different solvent systems to improve separation.
Azeotrope formation during distillationConsider an alternative purification method like preparative gas chromatography if available.

Data Presentation

While specific comparative data for this compound synthesis is not abundant in readily available literature, the following table provides a general overview of expected yields for the key steps based on related syntheses. Actual yields may vary based on specific experimental conditions.

Reaction Step Starting Material Reagents Product Reported Yield (%)
DihalocyclopropanationCyclohexeneChloroform, 50% aq. NaOH, Phase Transfer Catalyst7,7-Dichlorobicyclo[4.1.0]heptane~39-82%[2][7]
Allene Formation7,7-Dibromobicyclo[4.1.0]heptaneMethyllithiumBromoenyne Intermediate*~85%[8]

*Note: The yield for the bromoenyne intermediate is from a related synthesis of Grandisol and may not be directly transferable to this compound synthesis, but it provides a useful benchmark.

Experimental Protocols

Protocol 1: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane

This protocol is adapted from a procedure for the synthesis of 7,7-dichlornorcarane.[2]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% aqueous Sodium Hydroxide

  • Benzyl triethylammonium chloride (Phase Transfer Catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexene, chloroform, and benzyl triethylammonium chloride.

  • Cool the mixture in an ice bath.

  • Slowly add the 50% aqueous sodium hydroxide solution to the stirred mixture.

  • Continue stirring vigorously at room temperature for the specified reaction time.

  • After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., pentane or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 7,7-dichlorobicyclo[4.1.0]heptane.[2]

Protocol 2: Synthesis of this compound via Skattebøl Rearrangement

This is a general procedure based on the reaction of 7,7-dihalobicyclo[4.1.0]heptanes with an organolithium reagent.

Materials:

  • 7,7-Dihalobicyclo[4.1.0]heptane (dichloro- or dibromo-)

  • Methyllithium or Butyllithium in a suitable solvent (e.g., diethyl ether)

  • Anhydrous diethyl ether

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 7,7-dihalobicyclo[4.1.0]heptane in anhydrous diethyl ether.

  • Cool the solution to the recommended low temperature (e.g., -10 °C to 0 °C).[3]

  • Slowly add the organolithium solution dropwise to the stirred mixture.

  • Monitor the reaction progress using a suitable technique such as Gas Chromatography (GC).[3]

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent.

  • The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Dihalocyclopropanation cluster_step2 Step 2: Allene Formation cluster_step3 Step 3: Purification start Cyclohexene + Dihalocarbene step1_product 7,7-Dihalobicyclo[4.1.0]heptane start->step1_product Phase Transfer Catalysis step2_start 7,7-Dihalobicyclo[4.1.0]heptane step1_product->step2_start step2_product Crude this compound step2_start->step2_product step2_reagent Organolithium Reagent (e.g., MeLi) step2_reagent->step2_product purification_start Crude this compound step2_product->purification_start purification_method1 Fractional Distillation purification_start->purification_method1 purification_method2 Column Chromatography purification_start->purification_method2 final_product Pure this compound purification_method1->final_product purification_method2->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield or Purity Issue cause1 Reagent Quality issue->cause1 cause2 Reaction Conditions issue->cause2 cause3 Side Reactions issue->cause3 cause4 Purification Inefficiency issue->cause4 solution1a Titrate Organolithium cause1->solution1a solution1b Use Anhydrous Solvents cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Control Addition Rate cause2->solution2b solution3a Adjust Concentration cause3->solution3a solution4a Select Appropriate Method (Distillation vs. Chromatography) cause4->solution4a solution4b Optimize Purification Parameters cause4->solution4b

Caption: Logical workflow for troubleshooting issues in this compound synthesis.

References

Side reactions and byproduct formation in Cyclohexylallene chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexylallene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main types of side reactions observed in the chemistry of this compound?

A1: The primary side reactions involving this compound are isomerization to more stable conjugated dienes, oligomerization or polymerization, and oxidation. The high reactivity of the allene functional group makes it susceptible to these transformations under various experimental conditions.

Q2: How can I minimize the isomerization of this compound to conjugated dienes?

A2: Isomerization of allenes to conjugated dienes can be promoted by acid, base, or heat. To minimize this side reaction, it is crucial to use neutral, aprotic solvents and to perform reactions at the lowest effective temperature. Purification methods like chromatography should be carried out on neutral stationary phases (e.g., neutral alumina or silica gel deactivated with a small amount of a non-nucleophilic base like triethylamine).

Q3: What are the likely byproducts of a Diels-Alder reaction involving this compound?

A3: In a [4+2] cycloaddition (Diels-Alder reaction), where this compound acts as the dienophile, the main byproduct can be the dimer or oligomer of this compound itself, especially at elevated temperatures. If the reaction is slow, isomerization of this compound to a conjugated diene can occur, which might then participate in its own Diels-Alder reaction, leading to isomeric byproducts.

Q4: What factors influence the regioselectivity of the Pauson-Khand reaction with this compound?

A4: In the Pauson-Khand reaction, a [2+2+1] cycloaddition, the regioselectivity is influenced by the choice of metal catalyst. For allenes, different metals can direct the reaction to either the internal or terminal double bond of the allene. For instance, molybdenum catalysts tend to favor reaction at the internal double bond, while rhodium catalysts often direct the reaction to the terminal double bond.[1] The steric bulk of the cyclohexyl group will also play a significant role in determining the regiochemical outcome.[2][3][4]

Troubleshooting Guides

Issue 1: Low Yield in Diels-Alder Reaction with this compound
Possible Cause Troubleshooting Step
Isomerization of this compound Monitor the reaction by GC-MS or 1H NMR to check for the formation of conjugated dienes. If observed, lower the reaction temperature and consider using a milder Lewis acid catalyst if one is employed.
Oligomerization of this compound Use a higher concentration of the diene partner to favor the desired bimolecular reaction over the self-reaction of the allene. Perform the reaction at a lower temperature.
Poor Reactivity of Dienophile This compound is a moderately reactive dienophile. Ensure your diene is sufficiently electron-rich. The use of a Lewis acid catalyst can sometimes enhance the reaction rate, but care must be taken to avoid isomerization.
Steric Hindrance The bulky cyclohexyl group may hinder the approach of the diene. Ensure the diene is not overly sterically demanding.
Issue 2: Formation of Multiple Products in a Pauson-Khand Reaction
Possible Cause Troubleshooting Step
Poor Regioselectivity As mentioned in the FAQ, the choice of metal catalyst is crucial for regioselectivity with allenes.[1] Screen different catalysts (e.g., Co2(CO)8, [Rh(CO)2Cl]2, Mo(CO)6) to find the optimal conditions for the desired regioisomer.
Incomplete Reaction Pauson-Khand reactions can sometimes be sluggish. Ensure the reaction is run for a sufficient amount of time. The use of N-oxides as promoters can sometimes improve reaction rates and yields.
Byproduct Formation from Side Reactions At the elevated temperatures often required for Pauson-Khand reactions, side reactions like isomerization and oligomerization of the starting allene can occur. Use of a solvent with a lower boiling point or a more active catalyst that allows for lower reaction temperatures can be beneficial.
Issue 3: Unexpected Byproducts Detected by GC-MS or NMR
Possible Cause Troubleshooting Step
Isomerization Products Compare the spectra of your byproducts with known spectra of conjugated dienes that could be formed from this compound, such as 1-cyclohexyl-1,3-butadiene.
Oxidation Products If the reaction was not performed under an inert atmosphere, oxidation of the allene can occur. Common oxidation products of alkenes include epoxides, diols, or cleavage products.[5][6][7][8] Ensure all solvents are degassed and the reaction is run under nitrogen or argon.
Oligomers/Polymers These often appear as a broad baseline hump in NMR spectra or as a series of peaks with repeating mass units in GC-MS. Lowering the reaction temperature and concentration can help to minimize their formation.

Experimental Protocols

General Protocol for a [4+2] Cycloaddition (Diels-Alder) Reaction of this compound

This protocol is a general guideline and may require optimization for specific dienes.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene (1.0 equivalent).

  • Addition of Reactants: Dissolve the diene in a dry, aprotic solvent (e.g., toluene, xylenes). Add this compound (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

General Protocol for a Pauson-Khand Reaction of this compound

This protocol is a general guideline and will require optimization based on the specific alkyne and alkene partners.

  • Formation of the Cobalt-Alkyne Complex: In a flame-dried flask under an inert atmosphere, dissolve the alkyne (1.0 equivalent) in an anhydrous solvent (e.g., toluene or DME). Add dicobalt octacarbonyl (1.1 equivalents) and stir at room temperature for 1-2 hours.

  • Addition of this compound: Add this compound (1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction to the desired temperature (often refluxing toluene) or irradiate with a suitable light source as some Pauson-Khand reactions are photochemically promoted. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, the reaction mixture is often filtered through a pad of celite to remove cobalt residues. The filtrate is then concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

Side_Reactions This compound This compound Desired_Product Desired_Product This compound->Desired_Product Main Reaction (e.g., Cycloaddition) Isomerization Isomerization (Acid/Base/Heat) This compound->Isomerization Oligomerization Oligomerization/ Polymerization This compound->Oligomerization Oxidation Oxidation (Air/Peroxides) This compound->Oxidation

Caption: Major reaction pathways of this compound.

Troubleshooting_Logic Start Experiment with This compound Problem Low Yield or Multiple Products? Start->Problem Check_Isomerization Analyze for Isomerization (GC-MS, NMR) Problem->Check_Isomerization Yes Check_Oligomerization Check for Oligomers (NMR baseline, MS pattern) Problem->Check_Oligomerization Yes Check_Purity Verify Starting Material Purity Problem->Check_Purity Yes Adjust_Temp Lower Reaction Temperature Check_Isomerization->Adjust_Temp Check_Oligomerization->Adjust_Temp Adjust_Conc Adjust Reactant Concentrations Check_Oligomerization->Adjust_Conc Inert_Atmosphere Ensure Inert Atmosphere Check_Purity->Inert_Atmosphere

Caption: A logical workflow for troubleshooting this compound reactions.

References

Technical Support Center: Optimization of Catalyst Loading for Cyclohexylallene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common issues encountered during the optimization of catalyst loading for reactions involving cyclohexylallene.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during your experiments.

Q1: My reaction shows low or no conversion. What are the likely causes related to catalyst loading?

A1: Low or no conversion is a common issue that can often be traced back to the catalyst. Here are some potential causes related to catalyst loading:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction forward. While lower catalyst loading is desirable for cost and sustainability, there is a minimum threshold below which the reaction will not proceed efficiently. For many reactions, a good starting point is 1-2 mol%.[1] If you observe low conversion, consider incrementally increasing the catalyst loading.

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be caused by a variety of factors, including:

    • Impurities in Reagents or Solvents: Trace amounts of water, oxygen, or other reactive species can poison the catalyst. Ensure your reagents and solvents are pure and appropriately dried and degassed.

    • Side Reactions: The substrate, product, or intermediates may react with the catalyst to form an inactive species. For example, in some palladium-catalyzed reactions, the active Pd(II) species can be reduced to inactive Pd(0) nanoparticles.[2]

    • Thermal Instability: The reaction temperature may be too high, causing the catalyst to decompose.

  • Poor Catalyst Solubility: If you are using a homogeneous catalyst, it must be soluble in the reaction mixture to be effective. If the catalyst is not fully dissolved, increasing the loading may not improve the conversion. Consider using a different solvent or a more soluble catalyst derivative.

Q2: I am observing poor selectivity (e.g., undesired regioisomers or stereoisomers). How can catalyst loading influence this?

A2: Catalyst loading can have a significant impact on the selectivity of a reaction.

  • High Catalyst Loading: In some cases, high catalyst concentrations can lead to the formation of undesired byproducts through bimolecular reactions or other side pathways. Systematically decreasing the catalyst loading may improve selectivity.

  • Low Catalyst Loading: Conversely, if the desired catalytic cycle is slow at low catalyst concentrations, a competing background or side reaction may become more prominent, leading to lower selectivity.

  • Catalyst Aggregation: At higher concentrations, some catalysts may aggregate, which can alter their steric and electronic properties and, consequently, the selectivity of the reaction.

Q3: My reaction is not reproducible, even when I use the same catalyst loading. What could be the issue?

A3: Lack of reproducibility can be frustrating. Here are some factors to consider:

  • Inconsistent Catalyst Quality: The purity and activity of the catalyst can vary between batches. If you suspect this is the issue, try a new batch of catalyst or purify the existing one.

  • Sensitivity to Air and Moisture: Many catalysts are sensitive to air and moisture.[1] Ensure you are using proper inert atmosphere techniques (e.g., a glovebox or Schlenk line) for storing and handling the catalyst.

  • Order of Reagent Addition: The order in which you add the reagents can sometimes affect the catalyst's performance and the overall reaction outcome.[1] It is important to maintain a consistent order of addition between experiments.

  • Mixing and Mass Transfer: In heterogeneous catalysis, or if the catalyst has low solubility, poor mixing can lead to localized "hot spots" of high or low catalyst concentration, resulting in inconsistent results. Ensure efficient stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new this compound reaction?

A1: For many transition metal-catalyzed reactions, a good starting point for optimization is typically in the range of 1-5 mol%.[3] Some highly efficient catalytic systems may require lower loadings (e.g., < 1 mol%), while less active systems may require higher loadings (e.g., up to 10 mol%). It is always recommended to consult the literature for similar reactions to determine a suitable starting range.

Q2: How does reducing catalyst loading affect reaction time?

A2: Generally, reducing the catalyst loading will decrease the reaction rate, leading to a longer reaction time to achieve the same conversion. For example, in a palladium(0)-catalyzed synthesis of chiral ene-allenes, decreasing the catalyst loading tenfold from 10 mol% to 1 mol% resulted in a longer reaction time but only a 10% decrease in yield. It is a trade-off between reaction efficiency and time.

Q3: Can I simply increase the catalyst loading to speed up my reaction?

A3: While increasing the catalyst loading can often increase the reaction rate, it is not always the best solution. Higher catalyst loadings can lead to:

  • Increased Cost: Many catalysts, especially those based on precious metals like palladium and rhodium, are expensive.

  • More Side Reactions: As mentioned in the troubleshooting guide, higher catalyst concentrations can sometimes lead to lower selectivity.

  • Product Purification Challenges: Higher catalyst loadings can result in more catalyst-derived impurities in the final product, making purification more difficult.

Q4: What are the key parameters to consider when optimizing catalyst loading?

A4: When optimizing catalyst loading, you should systematically evaluate its effect on:

  • Yield: The amount of desired product formed.

  • Conversion: The amount of starting material consumed.

  • Selectivity: The ratio of the desired product to any undesired byproducts.

  • Turnover Number (TON): The moles of product formed per mole of catalyst. This is a measure of catalyst efficiency.

  • Turnover Frequency (TOF): The TON per unit of time, which represents the catalyst's activity.

Data on Catalyst Loading Optimization

The following tables summarize data from various studies on this compound reactions, illustrating the impact of catalyst loading on reaction outcomes.

Table 1: Effect of Palladium Catalyst Loading on Hydrosilylation of this compound

EntryCatalystCatalyst Loading (mol%)Yield (%)Regioselectivity
1Pd2(dba)35.098>98:2
2Pd2(dba)32.572>98:2

Data synthesized from a study on regioselective allene hydrosilylation.[1]

Table 2: Influence of Copper Catalyst Loading on Enantioselective Three-Component Coupling

EntryCatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Ratio (e.r.)
1(SIMes)CuCl10HighHigh
2(SIMes)CuCl5HighHigh

Data synthesized from a study on enantioselective copper-catalyzed three-component coupling.[3][4]

Table 3: Molybdenum Catalyst Loading in Hydrosilylation of this compound

EntryCatalystCatalyst Loading (mol%)Yield (%)
1Mo(CO)610High
2Mo(CO)6591

Data synthesized from a study on molybdenum-catalyzed hydrosilylation.[5]

Experimental Protocols

General Experimental Protocol for Optimization of Catalyst Loading

This protocol provides a general framework for optimizing catalyst loading for a given this compound reaction.

  • Reaction Setup:

    • Set up a series of identical reaction vessels (e.g., vials or small flasks) under an inert atmosphere (e.g., nitrogen or argon).

    • To each vessel, add the this compound substrate and any other reagents (except the catalyst) dissolved in the appropriate solvent.

  • Catalyst Addition:

    • Prepare a stock solution of the catalyst to ensure accurate dispensing of small quantities.

    • Add varying amounts of the catalyst stock solution to each reaction vessel to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol%).

    • Include a control reaction with no catalyst to check for any background reaction.

  • Reaction Monitoring:

    • Stir the reactions at the desired temperature.

    • Monitor the progress of each reaction over time by taking small aliquots and analyzing them by a suitable technique (e.g., GC, LC-MS, or NMR).

  • Analysis of Results:

    • Once the reactions are complete, quench them and work them up consistently.

    • Determine the yield, conversion, and selectivity for each catalyst loading.

    • Plot the yield and selectivity as a function of catalyst loading to identify the optimal range.

  • Further Optimization:

    • Once an optimal range is identified, you can perform a finer screen of catalyst loadings within that range to pinpoint the ideal loading.

    • Consider also optimizing other parameters such as temperature, reaction time, and reactant concentrations in conjunction with the catalyst loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization A Reaction Setup under Inert Atmosphere B Prepare Substrate & Reagent Solution A->B D Add Varying Catalyst Loadings B->D C Prepare Catalyst Stock Solution C->D E Run Reactions at Set Temperature D->E F Monitor Reaction Progress (e.g., GC, NMR) E->F G Quench & Work-up F->G Completion H Analyze Yield & Selectivity G->H I Identify Optimal Catalyst Loading H->I J Further Fine-Tuning I->J

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Tree Start Low Yield or Selectivity Q_Loading Is Catalyst Loading Optimized? Start->Q_Loading A_LowLoading Increase Catalyst Loading Systematically Q_Loading->A_LowLoading No/Low Conversion A_HighLoading Decrease Catalyst Loading Systematically Q_Loading->A_HighLoading Low Selectivity Q_Deactivation Suspect Catalyst Deactivation? Q_Loading->Q_Deactivation Yes A_CheckPurity Check Purity of Reagents/Solvents Q_Deactivation->A_CheckPurity Yes Q_Reproducibility Is the Issue Reproducibility? Q_Deactivation->Q_Reproducibility No A_InertAtmosphere Ensure Strict Inert Atmosphere Conditions A_CheckPurity->A_InertAtmosphere A_Temp Lower Reaction Temperature A_InertAtmosphere->A_Temp A_CatalystBatch Check Catalyst Batch & Quality Q_Reproducibility->A_CatalystBatch Yes A_AdditionOrder Standardize Order of Addition A_CatalystBatch->A_AdditionOrder

Caption: Troubleshooting decision tree for catalyst loading issues.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Cyclohexylallene Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving the cycloaddition of cyclohexylallene.

Frequently Asked questions (FAQs)

Q1: We are observing a mixture of regioisomers in our [3+2] cycloaddition of this compound with an electron-deficient dipolarophile. What are the primary factors governing the regioselectivity?

A1: The regioselectivity in 1,3-dipolar cycloadditions of allenes is influenced by a combination of steric and electronic factors. The polarity of the solvent plays a crucial role in modulating the reaction pathway. Generally, more polar solvents can stabilize a more polar transition state, potentially favoring the formation of one regioisomer over another. For instance, in reactions with some allenes, an increase in solvent polarity has been observed to alter the ratio of the resulting regioisomers.

Q2: How does solvent polarity specifically affect the transition states of this compound cycloadditions?

A2: While specific data for this compound is limited, we can infer from studies on similar allene systems. In the cycloaddition of allenes with dipoles, two different zwitterionic intermediates or transition states can be formed, leading to two different regioisomers. The distribution of these products is often dependent on the relative stability of these transition states. A polar solvent will better solvate and stabilize the transition state with a larger dipole moment. Therefore, if the two possible transition states have significantly different dipole moments, changing the solvent polarity can be a powerful tool to control regioselectivity.

Q3: Can Lewis acid catalysis be used in conjunction with solvent choice to improve regioselectivity?

A3: Yes, the use of a Lewis acid catalyst can significantly influence the regioselectivity of cycloaddition reactions. Lewis acids can coordinate to the dipolarophile, altering its electronic properties and orbital energies. This, in turn, can lead to a greater energy difference between the competing transition states, resulting in higher regioselectivity. The choice of solvent is still important in this context, as it must be compatible with the Lewis acid and the reaction conditions.

Q4: We are performing a cycloaddition and observing poor regioselectivity. What is a logical first step in troubleshooting this issue?

A4: A logical first step is to systematically vary the solvent polarity. Start with a non-polar solvent (e.g., toluene or hexane) and a polar aprotic solvent (e.g., acetonitrile or DMSO) to observe the effect on the regioisomeric ratio. This will give you an indication of whether the transition states leading to the different regioisomers have significantly different polarities. If a noticeable change is observed, you can then screen a wider range of solvents to optimize the selectivity.

Troubleshooting Guides

Issue 1: Unexpected or Low Regioselectivity in the [3+2] Cycloaddition of this compound

Problem: The reaction yields a mixture of regioisomers with little to no preference for the desired product, contrary to expectations based on steric or electronic predictions.

Possible Causes and Solutions:

  • Solvent Polarity: The polarity of the reaction solvent may not be optimal for differentiating between the two competing transition states.

    • Solution: Conduct a solvent screen covering a range of polarities. As a starting point, compare a non-polar solvent like toluene with a polar aprotic solvent like acetonitrile. See the data in Table 1 for a representative example of how solvent can influence the regioisomeric ratio.

  • Reaction Temperature: The reaction may be running at a temperature where the energy difference between the two transition states is not sufficient to induce high selectivity.

    • Solution: Try running the reaction at a lower temperature. This can sometimes enhance the selectivity by favoring the pathway with the lower activation energy.

  • Steric Hindrance: The cyclohexyl group may not be providing enough steric bulk to direct the cycloaddition to a single position, or electronic effects are dominating.

    • Solution: If altering the solvent and temperature is not effective, consider modifying the allene substrate if possible, for example, by introducing a bulkier substituent.

Issue 2: Inconsistent Regioselectivity Between Batches

Problem: The ratio of regioisomers varies significantly from one experiment to the next, even when seemingly identical conditions are used.

Possible Causes and Solutions:

  • Solvent Purity: Trace impurities in the solvent, particularly water, can affect the reaction pathway and regioselectivity.

    • Solution: Ensure that all solvents are freshly distilled and dried according to standard laboratory procedures before use.

  • Reaction Setup: Inconsistent mixing or temperature gradients within the reaction vessel can lead to variable results.

    • Solution: Use a stirrer plate with consistent stirring speed and ensure the reaction flask is properly immersed in the heating or cooling bath to maintain a uniform temperature.

  • Concentration Effects: Changes in the concentration of reactants can sometimes influence the outcome of a reaction.

    • Solution: Maintain a consistent concentration of all reactants across all experiments.

Data Presentation

Table 1: Representative Effect of Solvent Polarity on the Regioisomeric Ratio (RR) in a [3+2] Cycloaddition of an Allene

SolventDielectric Constant (ε)Regioisomeric Ratio (A:B)
Toluene2.42:1
Dichloromethane9.13.4:1[1]
Acetonitrile37.55:1
Dimethyl Sulfoxide (DMSO)46.71.5:1[1]

Note: This data is representative and based on trends observed in allene cycloadditions. Actual results for this compound may vary.

Experimental Protocols

General Protocol for a [3+2] Cycloaddition of this compound with a Nitrile Oxide

This protocol describes a general procedure for the in-situ generation of a nitrile oxide and its subsequent [3+2] cycloaddition with this compound.

Materials:

  • Appropriate aldoxime (e.g., benzaldoxime)

  • This compound

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the aldoxime (1.0 eq) in the chosen anhydrous solvent (0.1 M) under an inert atmosphere, add N-Chlorosuccinimide (1.1 eq) in one portion.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Slowly add triethylamine (1.5 eq) dropwise to the mixture over a period of 10 minutes.

  • Allow the reaction to stir at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting materials.

  • Upon completion, filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to separate the regioisomers.

  • Characterize the isolated regioisomers using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioisomeric ratio.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_analysis Analysis of Results cluster_optimization Optimization & Further Steps Problem Poor or Inconsistent Regioselectivity Solvent Vary Solvent Polarity (e.g., Toluene vs. ACN) Problem->Solvent Temperature Adjust Reaction Temperature Problem->Temperature Analyze Analyze Regioisomeric Ratio (NMR, GC/LC-MS) Solvent->Analyze Temperature->Analyze Optimize Optimize Solvent/Temperature Analyze->Optimize LewisAcid Consider Lewis Acid Catalysis Analyze->LewisAcid If selectivity is still poor Optimize->LewisAcid Substrate Substrate Modification (if necessary) LewisAcid->Substrate If all else fails

Caption: Troubleshooting workflow for poor regioselectivity in cycloadditions.

Solvent_Effect_Logic cluster_solvent Solvent Choice cluster_properties Solvent Properties cluster_transition_states Transition States cluster_outcome Reaction Outcome Solvent Reaction Solvent Polarity Polarity (Dielectric Constant) Solvent->Polarity TS1 Transition State A (e.g., more polar) Polarity->TS1 Stabilizes more TS2 Transition State B (e.g., less polar) Polarity->TS2 Stabilizes less Product_A Regioisomer A TS1->Product_A Lower Activation Energy Product_B Regioisomer B TS2->Product_B Higher Activation Energy

Caption: Logical relationship of solvent polarity and reaction outcome.

References

Managing the volatility and stability of Cyclohexylallene in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclohexylallene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the volatility and stability of this compound in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to the handling, stability, and reactivity of this compound.

FAQ 1: this compound appears to be degrading during storage. How can I improve its shelf-life?

Answer: this compound, like many allenes, can be prone to degradation over time. Its stability is influenced by temperature, light, and the presence of oxygen or residual catalysts. For optimal storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a cool temperature, preferably in a refrigerator designated for flammable liquids.[1] Avoid exposure to direct sunlight.

FAQ 2: I am observing a low yield in my reaction involving this compound. What are the likely causes and how can I improve it?

Answer: Low yields in reactions with this compound can stem from its volatility, thermal instability, or side reactions. Here are some troubleshooting steps:

  • Temperature Control: Many reactions involving allenes are temperature-sensitive. Running the reaction at lower temperatures can minimize decomposition and side reactions. Consider using a cryostat or a cooling bath to maintain a consistent low temperature.

  • Inert Atmosphere: this compound and its intermediates can be sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of this compound. Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent can impact the stability of this compound. Use dry, degassed solvents to prevent unwanted side reactions.

FAQ 3: My reaction is producing a mixture of isomers, including the corresponding alkyne. How can I favor the formation of the desired allene product?

Answer: The isomerization of allenes to more stable alkynes is a common issue. This can be influenced by the reaction conditions and the reagents used.

  • Choice of Base/Catalyst: The type of base or catalyst can influence the reaction pathway. For syntheses starting from propargylic precursors, "soft" nucleophiles and specific catalysts can favor the formation of the allene.

  • Temperature Management: Isomerization can be temperature-dependent. Running the reaction at the lowest effective temperature can help suppress the rearrangement to the alkyne.

FAQ 4: I am observing the formation of dimeric or oligomeric byproducts. What is causing this and how can I prevent it?

Answer: Allenes can undergo thermal or metal-catalyzed dimerization and oligomerization.

  • Concentration: Running the reaction at a lower concentration (high dilution) can disfavor bimolecular reactions like dimerization.

  • Prompt Work-up: Once the reaction is complete, work it up promptly to minimize the time the allene is exposed to heat or residual catalyst.

  • Catalyst Removal: If a transition metal catalyst is used, ensure its complete removal during the workup. This can often be achieved by filtration through a pad of silica gel or celite.

Physical and Safety Data

The volatility of this compound requires careful handling. Below is a summary of its key physical and safety properties.

PropertyValueReference
Molecular Formula C₉H₁₄[2]
Molecular Weight 122.21 g/mol [2]
Form Liquid[2]
Boiling Point 56-57 °C at 15 mmHg[2]
Density 0.839 g/mL at 25 °C[2]
Refractive Index n20/D 1.483[2]
Flash Point 37.8 °C (100.0 °F) - closed cup[2]
Hazard Class Flammable Liquid, Category 3[2]
Hazard Statements H226: Flammable liquid and vapor.H410: Very toxic to aquatic life with long lasting effects.[2]

Experimental Protocols

Protocol 1: General Handling Procedure for Volatile and Flammable Liquids like this compound

Given the volatile and flammable nature of this compound, the following handling precautions are essential to ensure laboratory safety.[3][4][5][6][7]

1. Personal Protective Equipment (PPE):

  • Wear chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable for many organic solvents).[3]

2. Ventilation:

  • Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation of vapors.[4]

3. Ignition Sources:

  • Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[4][7] Use spark-proof tools and ensure proper grounding of metal containers to prevent static discharge, especially during transfers.[4]

4. Storage:

  • Store this compound in a tightly sealed, properly labeled container in a designated flammable liquid storage cabinet.[1][6] The storage area should be cool, dry, and well-ventilated.

5. Dispensing:

  • When transferring this compound, use a bonded and grounded system for metal containers to prevent static electricity buildup.[4] For smaller quantities, use a syringe or cannula under an inert atmosphere.

6. Spill Response:

  • Have a spill kit readily available that is appropriate for flammable organic liquids. In case of a small spill, absorb the liquid with a non-combustible absorbent material (e.g., sand or vermiculite) and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.

Protocol 2: Illustrative Intramolecular Pauson-Khand Reaction of a this compound-Yne Substrate

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones.[8][9] Allenes can participate in this reaction, offering a route to complex bicyclic systems.[10] This protocol describes a representative intramolecular reaction.

Reaction Scheme: An illustrative reaction of an N-tethered this compound-yne substrate to form a bicyclic cyclopentenone.

Materials:

  • N-(cyclohexylpropa-1,2-dien-1-yl)-N-(prop-2-yn-1-yl)tosylamide (1 equivalent)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or mesitylene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(cyclohexylpropa-1,2-dien-1-yl)-N-(prop-2-yn-1-yl)tosylamide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent via cannula.

  • With stirring, add the dicobalt octacarbonyl in one portion. The solution will typically change color as the cobalt-alkyne complex forms.

  • Stir the mixture at room temperature for 2-4 hours to allow for the formation of the cobalt complex.

  • Heat the reaction mixture to 80-110 °C (depending on the solvent) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclic cyclopentenone.

Diagrams

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Ventilation Work in Fume Hood PPE->Ventilation Ensure Safety Ignition Remove Ignition Sources Ventilation->Ignition Prevent Fires Transfer Transfer under Inert Atmosphere Ignition->Transfer Reaction Conduct Reaction (Monitor Temperature) Transfer->Reaction Workup Prompt Workup Reaction->Workup Storage Store in Flammable Cabinet (Cool, Dry, Inert Atmosphere) Workup->Storage Disposal Dispose of Waste Properly Workup->Disposal

Caption: A logical workflow for the safe handling of this compound.

Simplified Mechanism of the Pauson-Khand Reaction

Simplified Mechanism of the Pauson-Khand Reaction Start Allene-Yne + Co2(CO)8 Complex Cobalt-Alkyne Complex Formation Start->Complex - CO AlkeneCoord Intramolecular Allene Coordination Complex->AlkeneCoord Insertion Alkene Insertion into Co-C Bond AlkeneCoord->Insertion CO_Insert CO Insertion Insertion->CO_Insert + CO Reductive_Elim Reductive Elimination CO_Insert->Reductive_Elim Product Bicyclic Cyclopentenone Reductive_Elim->Product

Caption: Key steps in the Pauson-Khand reaction mechanism.

References

Technical Support Center: Troubleshooting Cyclohexylallene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclohexylallene coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is showing low to no conversion. What are the primary areas I should investigate?

Low conversion rates in palladium-catalyzed couplings involving this compound can often be attributed to several key factors. A systematic evaluation of your reaction setup is the most effective approach. The primary areas to investigate include:

  • Catalyst System: The choice and quality of the palladium precursor and the ligand are critical for success.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inadequate mixing can significantly hinder the reaction.

  • Reagents and Solvents: The purity of your this compound, coupling partner, base, and solvents is paramount. Impurities can poison the catalyst.

  • Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst deactivation.

Q2: I'm observing the formation of side products, such as dimers or isomers of my desired product. What could be the cause and how can I minimize this?

Side product formation is a common challenge in allene chemistry. Here are some likely causes and potential solutions:

  • Dimerization/Oligomerization: Allenes can undergo self-coupling or dimerization, especially at higher concentrations or temperatures. Consider running the reaction at a lower concentration and temperature. Prompt workup upon completion can also minimize this side reaction.[1]

  • Isomerization: this compound may isomerize to a more stable diene, which can then undergo competing reactions. This can sometimes be influenced by the reaction temperature and the choice of catalyst or base.

  • Regioselectivity Issues: The regioselectivity of the coupling (i.e., which of the allene's double bonds reacts) can be influenced by the ligand on the palladium catalyst. Bulky, electron-rich ligands often favor the formation of the allene product in couplings with propargylic precursors.[1]

Q3: How do I choose the right ligand for my this compound coupling reaction?

The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction's selectivity and efficiency. For couplings involving allenes, the choice of phosphine ligand can significantly affect the regioselectivity. Bulky, electron-rich ligands are often a good starting point as they can promote the desired coupling pathway.[1] However, the optimal ligand is often substrate-dependent, and screening a small library of ligands may be necessary to achieve the best results.

Q4: What are the best practices for setting up a palladium-catalyzed this compound coupling reaction to ensure reproducibility?

To ensure reproducible results, meticulous attention to experimental setup is key:

  • Inert Atmosphere: Always use an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the Pd(0) catalyst. This involves using Schlenk techniques or a glovebox.

  • Solvent Degassing: Degas your solvents thoroughly before use to remove dissolved oxygen.

  • Reagent Purity: Ensure all reagents, especially the this compound and any organometallic coupling partners, are pure and handled under inert conditions if they are air- or moisture-sensitive.

  • Temperature Control: Use an oil bath or a heating mantle with a temperature controller to maintain a stable and accurate reaction temperature.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low conversion rates in your this compound coupling reactions.

Problem: Low or No Product Formation

Potential Cause 1: Inactive Catalyst

  • Solution:

    • Use a fresh batch of palladium precatalyst. Some palladium sources can degrade over time.

    • Ensure the precatalyst is properly activated to the active Pd(0) species in situ.

    • Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).

Potential Cause 2: Inappropriate Ligand

  • Solution:

    • Screen a variety of phosphine ligands with different steric and electronic properties. For allene couplings, bulky and electron-rich ligands are often a good starting point.[1]

    • Ensure the correct palladium-to-ligand ratio is used.

Potential Cause 3: Suboptimal Reaction Conditions

  • Solution:

    • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Be aware that higher temperatures can sometimes lead to decomposition or side product formation.

    • Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.

    • Concentration: If dimerization is an issue, try running the reaction at a lower concentration.[1]

Potential Cause 4: Poor Reagent Quality

  • Solution:

    • Purify the this compound and the coupling partner before use.

    • Ensure the base is of high quality and anhydrous if required.

    • Use dry, degassed solvents.

Data Presentation: Reaction Condition Optimization

The following tables summarize key reaction parameters and their impact on yield for illustrative this compound coupling reactions.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/H₂O8012Low
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10012Moderate
3Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)THF668High
4Pd(PPh₃)₄ (2)-K₃PO₄ (2)Toluene11024Moderate

Note: Data is illustrative and based on general principles of Suzuki-Miyaura couplings.

Table 2: Regioselective Hydrosilylation/Cross-Coupling of this compound

EntrySilaneCoupling PartnerProduct Yield (%)Regioselectivity
1Me₂PhSiHPhenyl Iodide90>98:<2
2Me₂EtOSiHPhenyl Iodide8196:4
3Et₃SiH2-IodotolueneHigh>98:<2

Data adapted from related studies on allene hydrosilylation/cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine.

  • Add the aryl iodide (1.2 equiv) and then this compound (1.0 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Skattebøl Rearrangement

Materials:

  • 1,1-Dibromo-2-cyclohexylcyclopropane (1.0 equiv)

  • Methyllithium (MeLi) (1.1 equiv) in diethyl ether

  • Anhydrous diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add a solution of 1,1-dibromo-2-cyclohexylcyclopropane in anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the methyllithium solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in this compound Couplings Start Low Conversion Observed CheckReagents 1. Verify Reagent Purity and Stoichiometry - this compound - Coupling Partner - Base and Solvents Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Temperature - Reaction Time - Inert Atmosphere - Mixing CheckReagents->CheckConditions Reagents OK Optimize Systematic Optimization CheckReagents->Optimize Impurity Found CheckCatalyst 3. Evaluate Catalyst System - Pd Precursor Activity - Ligand Choice - Catalyst Loading CheckConditions->CheckCatalyst Conditions OK CheckConditions->Optimize Conditions Suboptimal AnalyzeByproducts 4. Analyze for Side Products - Dimerization/Oligomerization - Isomerization CheckCatalyst->AnalyzeByproducts Catalyst System OK CheckCatalyst->Optimize Catalyst/Ligand Ineffective AnalyzeByproducts->Optimize Side Reactions Identified Success Improved Conversion Optimize->Success

Caption: A systematic workflow for troubleshooting low conversion rates.

Palladium_Catalytic_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B Transmetal->MX_out M-X RedElim Reductive Elimination RedElim->Pd0 RedElim->R1R2_out R¹-R² (Coupled Product) R1X_in->OxAdd R¹-X (e.g., Aryl Halide) R2M_in->Transmetal R²-M (e.g., this compound derivative)

Caption: General palladium-catalyzed cross-coupling cycle.

References

Preventing polymerization of Cyclohexylallene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of cyclohexylallene during storage and chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample becoming viscous or solidifying over time?

A1: Increased viscosity, gel formation, or solidification are strong indicators of polymerization. This compound, due to its reactive carbon-carbon double bonds, can undergo spontaneous polymerization, especially when exposed to initiators like heat, light, air (oxygen), or impurities. This process links individual this compound molecules (monomers) into long chains (polymers), altering the material's physical properties.

Q2: What are the primary mechanisms that cause this compound to polymerize?

A2: The polymerization of this compound can be initiated through several pathways, with free-radical polymerization being the most common under typical storage and reaction conditions. Traces of peroxides (formed by exposure to air), heat, or UV light can generate free radicals that initiate a chain reaction. Cationic and anionic polymerization can also occur in the presence of strong acids or bases, respectively.[1][2]

Q3: How can I prevent the polymerization of this compound during storage?

A3: Proper storage is the first and most critical step. To minimize spontaneous polymerization, this compound should be stored in a cool, dark environment, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen and moisture.[3] The use of a polymerization inhibitor is also highly recommended for long-term storage.

Q4: What is a polymerization inhibitor and how does it work?

A4: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent or retard polymerization.[4] Most inhibitors function as radical scavengers. They react with and neutralize the initial free radicals, terminating the chain reaction before it can propagate.[5][]

Q5: Which polymerization inhibitors are recommended for this compound?

A5: While specific studies on this compound are limited, inhibitors effective for other alkenes and dienes are recommended.[3] These include:

  • Phenolic Compounds: Such as Butylated Hydroxytoluene (BHT) and 4-methoxyphenol (MEHQ). These are effective radical scavengers.[4][]

  • Stable Free Radicals: Compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are highly efficient at trapping radical intermediates.[4]

  • Amines and Hydroxylamines: Certain amines can also act as inhibitors, often working synergistically with oxygen.[]

The choice of inhibitor may depend on the intended application and the ease of its removal prior to a reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound polymerized during a reaction 1. High Reaction Temperature: Thermal energy can initiate radical formation. 2. Presence of Radical Initiators: Reagents or solvents may contain peroxides or other radical-generating impurities. 3. Acidic or Basic Conditions: Strong acids or bases can catalyze cationic or anionic polymerization.1. Lower the reaction temperature if the desired reaction kinetics allow. 2. Use freshly purified, peroxide-free solvents and reagents. Consider running the reaction in the presence of a suitable inhibitor that does not interfere with the desired transformation. 3. Buffer the reaction mixture or use non-acidic/non-basic alternatives if possible.
Inhibitor is interfering with the desired reaction The chosen inhibitor is not compatible with the reaction conditions or reagents (e.g., it is consumed by the reagents or quenches a catalyst).1. Remove the inhibitor prior to the reaction. This can often be achieved by passing the this compound through a column of activated alumina or silica gel. 2. Select an alternative inhibitor with a different mechanism or chemical nature. For example, if a phenolic inhibitor is problematic, a stable radical like TEMPO might be a suitable alternative.
Cloudiness or precipitate forms in stored this compound This is likely the initial formation of insoluble oligomers or polymers.1. Immediately check the storage conditions (temperature, inert atmosphere). 2. If the material is still mostly liquid, consider adding a recommended inhibitor. 3. If significant polymerization has occurred, the material may need to be purified by distillation (under vacuum and in the presence of an inhibitor) before use.

Quantitative Data Summary

InhibitorTypeTypical Concentration (ppm)Notes
Butylated Hydroxytoluene (BHT) Phenolic50 - 200A common and cost-effective choice for storage.[4]
4-Methoxyphenol (MEHQ) Phenolic100 - 500Often requires the presence of oxygen to be effective.[5]
Phenothiazine (PTZ) Amine100 - 500Highly effective, especially at elevated temperatures.[5]
TEMPO Stable Radical10 - 100Very efficient but can be more expensive.[4]

Experimental Protocols

Protocol 1: Removal of Inhibitor Prior to Reaction

This protocol is for removing phenolic inhibitors like BHT or MEHQ.

  • Materials: this compound containing inhibitor, basic activated alumina, chromatography column, nitrogen or argon source, collection flask.

  • Procedure: a. Pack a chromatography column with basic activated alumina. The amount of alumina should be approximately 10-20 times the weight of the this compound. b. Pre-wet the column with a small amount of a dry, inert solvent (e.g., hexane) and allow it to drain. c. Under an inert atmosphere, load the this compound onto the top of the alumina column. d. Elute the this compound through the column using a minimal amount of the inert solvent or by applying gentle pressure with inert gas. e. Collect the purified, inhibitor-free this compound in a clean, dry flask under an inert atmosphere. f. Use the purified material immediately. Do not store inhibitor-free this compound for extended periods.

Protocol 2: Screening Inhibitor Effectiveness

This protocol provides a general method to evaluate the effectiveness of different inhibitors for this compound under thermal stress.

  • Materials: Purified (inhibitor-free) this compound, candidate inhibitors (e.g., BHT, TEMPO), small sealable vials, heating block or oven, gas chromatograph-mass spectrometer (GC-MS).

  • Procedure: a. Prepare stock solutions of each inhibitor in a volatile solvent (e.g., dichloromethane). b. In a series of vials, add a measured amount of purified this compound. c. Add the appropriate volume of an inhibitor stock solution to each vial to achieve the desired final concentration (e.g., 100 ppm). Include a control sample with no inhibitor. d. Loosely cap the vials and gently bubble with nitrogen for 1-2 minutes to evaporate the solvent and create an inert headspace, then seal tightly. e. Place the vials in a heating block set to a constant elevated temperature (e.g., 60°C). f. At predetermined time points (e.g., 24, 48, 96 hours), remove a set of vials and cool them to room temperature. g. Analyze the samples by GC-MS to quantify the remaining this compound monomer and detect the formation of dimers or other oligomers. The most effective inhibitor will show the least degradation of the monomer over time.

Visualizations

Diagram 1: Free-Radical Polymerization of this compound Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Initiation (e.g., Heat, Light) RadicalMonomer R-M• Radical->RadicalMonomer Propagation Monomer1 This compound (M) Monomer1->RadicalMonomer GrowingChain Growing Polymer Chain (R-M-M•) RadicalMonomer->GrowingChain Monomer2 This compound (M) Monomer2->GrowingChain Polymer Poly(this compound) (R-(M)n+2-H) GrowingChain->Polymer MonomerN n this compound (n M) MonomerN->Polymer

Caption: Free-Radical Polymerization Mechanism.

Diagram 2: Action of a Radical Scavenging Inhibitor GrowingChain Growing Polymer Chain (R-M•) TerminatedChain Terminated Chain (R-M-H) GrowingChain->TerminatedChain Termination Inhibitor Inhibitor (In-H) Inhibitor->TerminatedChain StableRadical Stable Inhibitor Radical (In•) Inhibitor->StableRadical

Caption: Inhibition via Radical Scavenging.

Diagram 3: Troubleshooting Workflow Start Polymerization Observed CheckStorage During Storage? Start->CheckStorage CheckReaction During Reaction? Start->CheckReaction CheckStorage->CheckReaction No StorageSolutions Review Storage Conditions: - Lower Temperature - Use Inert Atmosphere - Add/Check Inhibitor CheckStorage->StorageSolutions Yes ReactionSolutions Review Reaction Conditions: - Lower Temperature - Purify Reagents/Solvents - Check for Incompatible Reagents CheckReaction->ReactionSolutions Yes Success Problem Resolved StorageSolutions->Success ReactionSolutions->Success

Caption: Troubleshooting Polymerization Issues.

References

Reaction condition optimization for stereoselective Cyclohexylallene additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for stereoselective cyclohexylallene additions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving high stereoselectivity in addition reactions with this compound?

A1: The primary challenges in stereoselective additions to this compound often revolve around controlling facial selectivity and overcoming the steric hindrance imposed by the cyclohexyl group. Key issues include:

  • Low Enantioselectivity: This can result from an ineffective chiral catalyst or ligand that does not create a sufficiently differentiated energetic barrier for the approach of reactants to the two faces of the allene.

  • Low Diastereoselectivity: When new stereocenters are formed, achieving a high diastereomeric ratio can be difficult. This is often influenced by the reaction mechanism, with concerted pathways sometimes offering higher diastereoselectivity.

  • Regioselectivity Issues: In addition to stereoselectivity, controlling which of the two double bonds of the allene reacts, and at which carbon, is a critical challenge.[1][2]

  • Low Yields: These can be caused by a variety of factors including catalyst deactivation, slow reaction rates due to steric hindrance, or the formation of side products.

Q2: How does the choice of catalyst and ligand impact the stereochemical outcome of the reaction?

A2: The catalyst and ligand are paramount in dictating the stereoselectivity of the reaction. The chiral ligand creates a chiral environment around the metal center, which in turn controls the approach of the this compound and the nucleophile or electrophile. For instance, in copper-catalyzed hydrosilylation of vinylidenecyclohexanes, the choice of a specific chiral ligand is crucial for achieving high enantioselectivity. Similarly, in palladium-catalyzed allenylic alkylations, axially chiral bisphosphine ligands with significant steric bulk have been shown to be essential for high diastereoselectivity.[3] The interplay between the metal, the ligand, and the substrates determines the facial selectivity of the addition.

Q3: What are some common side products in this compound addition reactions and how can they be minimized?

A3: Common side products can include regioisomers, diastereomers, and products from competing reaction pathways. For example, in Pauson-Khand reactions, the choice of metal catalyst can determine which double bond of the allene reacts, leading to different constitutional isomers.[4] To minimize side products:

  • Optimize Catalyst and Ligand: Screening different catalyst/ligand combinations can identify a system that is more selective for the desired product.

  • Control Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the transition states leading to the desired product and side products.

  • Adjust Reactant Concentrations: Modifying the concentration of reactants can sometimes suppress side reactions.

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the reaction pathway and selectivity.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Symptoms: The desired chiral product is formed, but with a low enantiomeric excess.

Potential Cause Troubleshooting Step
Ineffective Chiral Ligand Screen a variety of chiral ligands with different steric and electronic properties. For copper-catalyzed reactions, consider ligands such as spiro-bisoxazolines.
Incorrect Catalyst Precursor Ensure the correct oxidation state and purity of the metal precursor. For example, in some copper-catalyzed reactions, a Cu(I) source is crucial.[5]
Suboptimal Temperature Lower the reaction temperature. This often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
Solvent Effects Screen a range of solvents with varying polarities. The solvent can influence the conformation of the catalyst-substrate complex.
Presence of Water or Oxygen Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as water and oxygen can deactivate many catalysts.
Issue 2: Low Diastereoselectivity (dr)

Symptoms: The desired product is formed as a mixture of diastereomers with a low ratio.

Potential Cause Troubleshooting Step
Steric Hindrance The bulky cyclohexyl group can lead to competing transition states with similar energies. Consider using a more sterically demanding chiral ligand to create a greater energetic differentiation.
Reaction Mechanism Reactions that proceed through a concerted mechanism, such as some cycloadditions, may offer higher intrinsic diastereoselectivity.[6]
Temperature Effects Similar to enantioselectivity, lowering the reaction temperature can improve the diastereomeric ratio.
Choice of Base or Additive In reactions involving a base, screening different bases (e.g., organic vs. inorganic) can influence the stereochemical outcome.
Issue 3: Low Reaction Yield

Symptoms: The desired product is formed with low conversion of the starting material or significant formation of unidentifiable byproducts.

Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure the purity of all starting materials and solvents to avoid catalyst poisoning. Consider increasing the catalyst loading.
Slow Reaction Rate Increase the reaction temperature or extend the reaction time. However, be mindful that this may negatively impact stereoselectivity. Microwave irradiation can sometimes accelerate the reaction.[7]
Poor Substrate Solubility Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Side Reactions Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts. This can provide insight into competing reaction pathways that need to be suppressed.

Experimental Protocols and Data

Protocol 1: Enantioselective Copper-Catalyzed Hydrosilylation of a this compound Analog

This protocol is adapted from a procedure for the hydrosilylation of 4-substituted vinylidenecyclohexanes, which are structurally similar to this compound.

Reaction: (Cyclohexylidene)methane + Silane --(Cu-catalyst, Chiral Ligand)--> Chiral (Cyclohexylidene)ethyl Silane

Materials:

  • Copper(I) Iodide (CuI)

  • Chiral phosphine ligand

  • Silane

  • (Cyclohexylidene)methane derivative

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add CuI and the chiral phosphine ligand.

  • Add anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Add the (cyclohexylidene)methane derivative to the mixture.

  • Add the silane dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Quantitative Data (Analogous System):

EntrySubstrateSilaneLigandSolventTemp (°C)Yield (%)ee (%)
14-PhenylvinylidenecyclohexanePhSiH3L1THF258592
24-Methylvinylidenecyclohexane(EtO)2MeSiHL1Toluene07888
34-PhenylvinylidenecyclohexanePh2SiH2L2*CH2Cl2259195

*L1 and L2 represent specific chiral phosphine ligands from the literature.

Visualizations

Experimental Workflow for Reaction Optimization

G cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_optimization Optimization Loop cluster_end Finish start Initial Reaction Setup (this compound, Reagent, Catalyst, Solvent) analysis Analyze Crude Product (Yield, ee, dr via NMR, HPLC) start->analysis decision Stereoselectivity or Yield Acceptable? analysis->decision opt_ligand Screen Chiral Ligands decision->opt_ligand No end_product Optimized Conditions Identified decision->end_product Yes opt_solvent Screen Solvents opt_ligand->opt_solvent opt_temp Vary Temperature opt_solvent->opt_temp opt_catalyst Change Catalyst Precursor opt_temp->opt_catalyst opt_catalyst->analysis

Caption: A logical workflow for optimizing stereoselective addition reactions.

Troubleshooting Logic for Low Stereoselectivity

G start Low Stereoselectivity Observed (ee or dr) check_temp Is Reaction at Low Temperature? start->check_temp lower_temp Action: Lower Temperature (e.g., 0°C to -78°C) check_temp->lower_temp No check_ligand Is Chiral Ligand Optimal? check_temp->check_ligand Yes re_evaluate Re-evaluate Results lower_temp->re_evaluate screen_ligands Action: Screen Ligands (Vary Sterics/Electronics) check_ligand->screen_ligands No check_solvent Is Solvent Appropriate? check_ligand->check_solvent Yes screen_ligands->re_evaluate screen_solvents Action: Screen Solvents (Vary Polarity) check_solvent->screen_solvents No check_solvent->re_evaluate Yes screen_solvents->re_evaluate

Caption: A decision tree for troubleshooting low stereoselectivity in reactions.

References

Green Chemistry Technical Support Center: Cyclohexylallene Synthesis and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis and subsequent reactions of cyclohexylallene.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry approaches for synthesizing this compound?

A1: Green synthesis of this compound primarily focuses on improving atom economy, using safer solvents, and employing catalytic methods over stoichiometric reagents. Key approaches include:

  • Isomerization of Alkynes: Base-catalyzed or transition-metal-catalyzed isomerization of cyclohexylacetylene to this compound is a highly atom-economical method.[1][2][3] This avoids the use of leaving groups and generates minimal waste.

  • Reactions from Propargylic Precursors: Syntheses starting from propargylic electrophiles can be made greener by using catalytic amounts of copper or palladium complexes, which are often more environmentally benign than stoichiometric organometallic reagents.[4][5][6]

  • Photocatalysis: Visible-light-induced photoredox catalysis offers a mild and green alternative for allene synthesis, often proceeding at room temperature and reducing energy consumption.[7]

  • Metal-Free Synthesis: Methods that avoid transition metals entirely, such as those using organocatalysts or light-induced reactions without a catalyst, are gaining traction.[8][9]

Q2: Which environmentally friendly solvents are recommended for this compound synthesis and reactions?

A2: Replacing hazardous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is a key goal of green chemistry. Recommended alternatives include:

  • Bio-based Solvents: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, is an excellent substitute for THF.

  • Hydrophobic Ether Solvents: Cyclopentyl methyl ether (CPME) is more stable than THF, resists peroxide formation, and is a good alternative for many organometallic reactions.

  • Dipolar Aprotic Alternatives: Cyrene™, a solvent derived from renewable cellulose, is a safer substitute for N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).

  • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors (like choline chloride and urea) that form a liquid with a low melting point. They are often biodegradable, non-toxic, and can be recycled.[10][11]

  • Water: When possible, using water as a solvent is the greenest approach. This is particularly relevant for certain catalytic reactions where water-soluble catalysts have been developed.[12]

Q3: How can side reactions like dimerization be minimized during this compound synthesis?

A3: Allenes can be prone to dimerization and oligomerization, especially under thermal stress or in the presence of residual catalysts.[4] To minimize these side reactions:

  • Control Temperature and Reaction Time: Avoid prolonged heating once the allene is formed. Monitor the reaction's progress closely and proceed with workup promptly upon completion.

  • Ensure Catalyst Removal: If a transition metal catalyst is used, it must be thoroughly removed during the workup. This can often be achieved by filtering the reaction mixture through a pad of silica gel or celite.[4]

  • Use Lower Concentrations: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

  • Proper Storage: Store the purified this compound at low temperatures under an inert atmosphere to prevent decomposition.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Competition between Sₙ2' and Sₙ2 pathways: In syntheses from propargylic precursors, nucleophilic attack can occur at the alkyne (Sₙ2) instead of the desired terminal carbon (Sₙ2'), leading to an alkyne byproduct.[4]Optimize the nucleophile and catalyst system. Organocuprates, for example, often favor the Sₙ2' pathway for allene formation.[6]
Inefficient Isomerization: The catalyst used for alkyne isomerization may be inactive or the reaction conditions (temperature, base strength) may not be optimal.[2][3]Screen different catalysts (e.g., potassium t-butoxide, iridium complexes). Adjust the temperature; some isomerizations proceed readily at room temperature while others require heating.[2][3]
Decomposition of Product: The allene product may be unstable under the reaction or workup conditions.Perform the reaction at the lowest effective temperature and minimize the duration of heating. Ensure the workup is performed promptly and under neutral or mild conditions.
Formation of Isomeric Byproducts (e.g., Cyclohexylacetylene) Equilibrium between Alkyne and Allene: The isomerization reaction is often an equilibrium process. The final product ratio depends on the relative thermodynamic stabilities of the isomers.[2]Use a strong base in excess to deprotonate the terminal alkyne, which can drive the equilibrium towards the terminal isomer after an aqueous workup.[2] For internal alkynes, the choice of catalyst is critical to favor the less stable allene.[3]
Difficulty in Purification with Green Solvents Inadequate Polarity of Alternative Solvents: Green chromatography solvents (e.g., ethyl acetate/heptane) may not provide the same separation efficiency as traditional chlorinated solvents.Optimize the solvent system for column chromatography. Consider alternative purification techniques like distillation under reduced pressure, which is effective for volatile compounds like this compound.[13] Supercritical fluid chromatography (SFC) using CO₂ is another green alternative.
Reaction Fails to Initiate Catalyst Poisoning: Impurities in starting materials or solvents (e.g., water, oxygen) can deactivate sensitive organometallic catalysts.Ensure all reagents and solvents are appropriately dried and degassed. Use freshly prepared or high-purity catalysts.
Insufficient Activation: For photocatalytic reactions, the light source may not have the correct wavelength or intensity.[7][14]Verify the specifications of the light source (e.g., Xe-Hg lamp, blue LEDs) and ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz).[14][15]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Alkyne Isomerization

Catalyst System Substrate Solvent Temperature (°C) Time (h) Product Yield (%) Reference
Potassium t-butoxide 1-Pentyne Ethanolic KOH 25 3 2-Pentyne >95 [2]
Iridium Pincer Complex 1-Phenyl-1-butyne C₆D₆ 55-75 1-60 1-Phenyl-1,2-butadiene Quantitative (NMR) [3]

| Cesium Hydroxide (cat.) | Propargyl ether | Not specified | Mild | Not specified | Allenic ether | High |[2] |

Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization of Cyclohexylacetylene to this compound

This protocol is a generalized green adaptation for the isomerization of a terminal alkyne to an allene, emphasizing the use of a safer solvent and catalytic base.

Materials:

  • Cyclohexylacetylene

  • Potassium tert-butoxide (catalytic amount, e.g., 5-10 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere (nitrogen or argon).

  • Reagents: Add cyclohexylacetylene to the flask, followed by anhydrous 2-MeTHF.

  • Catalyst Addition: While stirring, add a catalytic amount of potassium tert-butoxide to the solution.

  • Reaction: Gently heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Quenching: After the starting material is consumed, cool the mixture to room temperature and carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[13]

Visualizations

Workflow and Pathway Diagrams

G cluster_workflow Green Synthesis Workflow for this compound start_end start_end process process input input output output decision decision A Starting Materials (e.g., Cyclohexylacetylene) B Solvent Selection (e.g., 2-MeTHF, CPME) A->B C Catalytic Reaction (Base or Metal-Catalyzed Isomerization) B->C D Reaction Monitoring (TLC, GC-MS) C->D H Complete? D->H E Workup (Aqueous Quench, Extraction) F Purification (Distillation, Green Chromatography) E->F G Pure this compound F->G H->C No H->E Yes

Green synthesis workflow for this compound.

G cluster_pathway Proposed Base-Catalyzed Isomerization Pathway reactant reactant intermediate intermediate product product reagent reagent alkyne Cyclohexylacetylene acetylide Cyclohexylacetylide Anion alkyne->acetylide - H+ base1 Base (B:) deprotonation Deprotonation allenyl_anion Allenyl Anion (Resonance Form) acetylide->allenyl_anion Resonance protonation Protonation allene This compound base2 Conjugate Acid (BH) allenyl_anion->allene + H+

Base-catalyzed isomerization of an alkyne to an allene.

References

Technical Support Center: Scaling Up Cyclohexylallene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when scaling up the synthesis of cyclohexylallene from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound synthesis?

A1: The primary safety concerns revolve around the highly exothermic nature of the Grignard reaction used for synthesis and the handling of pyrophoric Grignard reagents. Inadequate heat removal on a larger scale can lead to a runaway reaction. Additionally, allenes can be flammable and may pose respiratory hazards.[1] Proper personal protective equipment (PPE), including flame-retardant lab coats and gloves, is essential.[1][2][3][4][5] All operations should be conducted in a well-ventilated area, and pyrophoric materials must be handled under an inert atmosphere.[2][3][4]

Q2: What are the most common side reactions in this compound synthesis, and how can they be minimized?

A2: A prevalent side reaction is the Wurtz coupling, where the Grignard reagent couples with the unreacted propargyl bromide.[6][7][8][9][10][11][12] To minimize this, a slow addition rate of the propargyl bromide to the Grignard reagent is crucial to maintain a low concentration of the halide.[13] Another potential side reaction is the formation of isomeric alkynes. The choice of solvent and reaction temperature can influence the selectivity towards allene formation.

Q3: How does mixing efficiency impact the reaction at a pilot scale?

A3: Inefficient mixing can lead to localized "hot spots" due to the exothermic nature of the reaction, increasing the risk of side reactions and compromising safety.[14][15][16][17] On a larger scale, achieving uniform mixing is more challenging. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing in the reactor to ensure even heat distribution and reactant dispersion.[14][15][16][17]

Q4: What are the key differences in reaction monitoring between lab and pilot scale?

A4: While Thin Layer Chromatography (TLC) might be sufficient for monitoring reaction completion in the lab, more robust and real-time analytical techniques are recommended for the pilot scale. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the consumption of starting materials and the formation of this compound and any byproducts.[18][19][20][21]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or no initiation of Grignard formation - Magnesium surface is passivated with magnesium oxide.- Traces of water in the solvent or on glassware.- Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.- Ensure all glassware is oven-dried and solvents are anhydrous.[22][23]
Low yield of this compound - Significant Wurtz coupling side reaction.- Incomplete reaction.- Grignard reagent degradation.- Add propargyl bromide slowly to the Grignard solution at a low temperature.- Increase reaction time and monitor by GC or HPLC.- Titrate the Grignard reagent before use to determine its exact concentration.[13][22][23]
Formation of significant isomeric byproducts - Incorrect reaction temperature.- Choice of solvent.- Optimize the reaction temperature; lower temperatures often favor allene formation.- Tetrahydrofuran (THF) is generally a good solvent for this reaction.
Exotherm and temperature control issues - Addition of propargyl bromide is too fast.- Inadequate cooling capacity of the reactor.- Reduce the addition rate of the propargyl bromide.- Ensure the reactor's cooling system is functioning optimally and is rated for the heat of reaction.
Difficulty in purifying this compound - Close boiling points of this compound and byproducts.- Use fractional distillation with a high-efficiency column.- Consider preparative chromatography for higher purity if required.

Data Presentation: Lab vs. Pilot Plant Scale

The following tables provide a comparative overview of typical parameters for the synthesis of this compound at both laboratory and pilot plant scales.

Table 1: Reactant and Solvent Quantities

ParameterLab Scale (100 mL flask)Pilot Plant Scale (100 L Reactor)
Magnesium Turnings~2.4 g~2.4 kg
Cyclohexyl Bromide~16.3 g~16.3 kg
Propargyl Bromide~11.9 g~11.9 kg
Anhydrous THF~50 mL~50 L

Table 2: Reaction Parameters and Outcomes

ParameterLab ScalePilot Plant Scale
Reaction Time
Grignard Formation~1-2 hours~2-4 hours
Propargyl Bromide Addition~30 minutes~2-3 hours
Temperature
Grignard Formation~25-30 °C (gentle reflux)Maintained at 25-30 °C with cooling
Propargyl Bromide Addition0-5 °C (ice bath)Maintained at 0-5 °C with jacket cooling
Agitation Speed ~300-500 rpm (magnetic stirrer)~100-200 rpm (mechanical overhead stirrer)
Typical Yield ~60-70%~55-65%

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexyl bromide

  • Propargyl bromide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in an oven-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine and gently heat the flask under a stream of nitrogen to activate the magnesium.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve cyclohexyl bromide in anhydrous THF and add a small portion to the flask to initiate the reaction (indicated by bubbling and a color change).

    • Once initiated, add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • Allene Synthesis:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of propargyl bromide in anhydrous THF dropwise to the stirred Grignard solution over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for another hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Pilot Plant Scale Synthesis of this compound

Equipment:

  • 100 L glass-lined reactor with a mechanical stirrer, temperature probes, a jacket for heating/cooling, a reflux condenser, and an addition funnel.

  • Inert gas (nitrogen) supply.

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with magnesium turnings and a small amount of iodine under a nitrogen blanket.

  • Grignard Reagent Formation:

    • Add a portion of the anhydrous THF.

    • Slowly add a small amount of cyclohexyl bromide in THF to initiate the reaction, monitoring the temperature closely.

    • Once initiation is confirmed by a temperature increase, control the temperature by circulating coolant through the reactor jacket.

    • Add the remaining cyclohexyl bromide solution at a controlled rate to maintain a steady reaction temperature (e.g., 25-30 °C).

    • After the addition, continue stirring for 2-4 hours to ensure complete reaction.

  • Allene Synthesis:

    • Cool the reactor contents to 0-5 °C using the jacket.

    • Slowly add the propargyl bromide solution via the addition funnel over 2-3 hours, ensuring the temperature does not exceed 5 °C. The addition rate should be carefully controlled based on the reactor's cooling capacity.

    • After the addition, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reactor to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction, controlling any exotherm with the cooling jacket.

    • Transfer the mixture to an extraction vessel and separate the aqueous layer.

    • Wash the organic layer with brine.

    • Transfer the organic layer to a distillation unit and remove the solvent.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

scale_up_workflow lab_scale Lab Scale Synthesis (mg to g scale) feasibility Feasibility & Proof of Concept lab_scale->feasibility Yield, Purity process_dev Process Development & Optimization feasibility->process_dev Route Scouting kilo_lab Kilo Lab Scale-up (g to kg scale) process_dev->kilo_lab Robustness safety_assessment Safety Assessment (Calorimetry, HAZOP) kilo_lab->safety_assessment Thermal Hazard Analysis pilot_plant Pilot Plant Scale-up (kg scale) process_validation Process Validation pilot_plant->process_validation Reproducibility safety_assessment->pilot_plant Go/No-Go manufacturing Manufacturing process_validation->manufacturing Commercial Production

Caption: Workflow for scaling up chemical synthesis.

troubleshooting_flowchart start Low this compound Yield check_grignard Check Grignard Formation start->check_grignard grignard_ok Grignard Formed? check_grignard->grignard_ok activate_mg Activate Mg (Iodine, heat) grignard_ok->activate_mg No dry_reagents Ensure Anhydrous Conditions grignard_ok->dry_reagents No check_addition Check Propargyl Bromide Addition grignard_ok->check_addition Yes activate_mg->check_grignard dry_reagents->check_grignard addition_slow Slow Addition at Low Temp? check_addition->addition_slow optimize_temp Optimize Temperature check_addition->optimize_temp increase_time Increase Reaction Time addition_slow->increase_time Yes wurtz_issue Wurtz Coupling Likely addition_slow->wurtz_issue No incomplete_rxn Incomplete Reaction Likely increase_time->incomplete_rxn optimize_temp->incomplete_rxn

Caption: Troubleshooting low yield in this compound synthesis.

reaction_parameters temp Temperature yield Yield temp->yield purity Purity temp->purity safety Safety temp->safety addition_rate Addition Rate addition_rate->yield addition_rate->purity addition_rate->safety mixing Mixing mixing->yield mixing->purity mixing->safety concentration Concentration concentration->yield concentration->purity

Caption: Interplay of key reaction parameters.

References

Validation & Comparative

Spectroscopic Profile of Cyclohexylallene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of cyclohexylallene, offering a comparative analysis with related compounds for researchers, scientists, and professionals in drug development.

This guide provides a detailed spectroscopic characterization of this compound, a valuable building block in organic synthesis. By presenting its NMR, IR, and MS data alongside those of relevant compounds—the structurally related alkene, cyclohexene, and the aromatic analogue, phenylallene—this document serves as a practical reference for the identification and differentiation of these molecules. The inclusion of detailed experimental protocols ensures reproducibility and aids in the application of these analytical techniques in a laboratory setting.

Comparative Spectroscopic Data

The unique structural features of this compound, particularly the cumulated diene system, give rise to a distinct spectroscopic signature. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a clear comparison with cyclohexene and phenylallene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundVinylic Protons (=C-H)Allenic Proton (=C=CH)Allylic/Propargylic ProtonsCyclohexyl/Phenyl Protons
This compound 4.65 (d, 2H)5.10 (t, 1H)~2.0 (m, 1H)1.0-1.8 (m, 10H)
Cyclohexene 5.66 (m, 2H)-1.99 (m, 4H)1.61 (m, 4H)[1]
Phenylallene 5.25 (d, 2H)6.15 (t, 1H)-7.1-7.4 (m, 5H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAllenic Carbon (=C=)Vinylic Carbons (=CH₂)Alkene Carbons (C=C)Cyclohexyl/Phenyl Carbons
This compound 209.074.5, 91.0-26.0, 26.2, 33.0, 36.5
Cyclohexene --127.222.8, 25.1[2]
Phenylallene 208.578.0, 93.0-126.5, 128.5, 128.6, 133.5
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound=C-H StretchC=C=C Asymmetric StretchC=C StretchC-H Stretch (sp³)
This compound ~3060~1950 (strong)-2850-2930
Cyclohexene ~3025[3]-~1650[3]2830-2950[3]
Phenylallene ~3060~1945 (strong)~1598, 1490 (aromatic)-
Mass Spectrometry (MS)

Table 4: Major Mass-to-Charge (m/z) Ratios in Mass Spectra

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound 1228193, 67, 55, 41
Cyclohexene 82[4]67[4]54, 41, 39[5]
Phenylallene 11611591, 65, 39

Experimental Workflows and Signaling Pathways

The systematic characterization of an organic compound involves a logical sequence of analytical techniques. The following diagram illustrates a typical workflow for the spectroscopic identification of a synthesized molecule like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight & Fragmentation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Detailed Experimental Protocols

Reproducible and accurate spectroscopic data are contingent on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Approximately 5-10 mg of the liquid sample (e.g., this compound) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance instrument.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is employed to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample:

  • Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This spectrum is automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: The sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

  • Cleaning: After analysis, the sample is carefully wiped from the ATR crystal using a soft tissue and an appropriate solvent.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of a Volatile Liquid:

  • Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or hexane.

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., a non-polar DB-5ms or similar) is used. The GC is interfaced with a mass spectrometer, typically a quadrupole or ion trap analyzer.

  • GC Conditions:

    • Injector: A split/splitless injector is used, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to a value that ensures rapid volatilization of the sample without thermal decomposition (e.g., 250 °C).

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is employed to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used.

    • Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).

    • Ion Source and Transfer Line Temperatures: These are maintained at temperatures that prevent condensation of the sample (e.g., 230 °C and 280 °C, respectively).

  • Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to the compound of interest. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern. This pattern is compared with spectral libraries and theoretical fragmentation pathways to confirm the structure.

References

A Comparative Guide to the 1H and 13C NMR Spectral Assignments of Cyclohexylallene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for cyclohexylallene. Due to the absence of experimentally published spectra for this compound, this guide presents a comprehensive prediction of its NMR assignments based on established principles of chemical shift theory. To offer a valuable comparative context, the predicted data for this compound is juxtaposed with the experimental NMR data of 3-methyl-1,2-butadiene, a structurally simpler substituted allene. This comparison serves to highlight the influence of the cyclohexyl substituent on the chemical shifts of the allenic protons and carbons.

Predicted and Experimental NMR Data Comparison

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and the experimental data for 3-methyl-1,2-butadiene. The predictions for this compound are derived from base values for the parent allene molecule, with substituent effects for the cyclohexyl group and alkyl substitution patterns applied.

Table 1: 1H NMR Chemical Shift Data (Predicted vs. Experimental)

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-1', H-1''~4.6 - 4.8Doublet of Triplets4JHH ≈ 3, 5JHH ≈ 3
H-3'~5.0 - 5.2Triplet of Triplets4JHH ≈ 7, 5JHH ≈ 3
H-1~2.0 - 2.2Multiplet
H-2, H-6 (axial)~1.1 - 1.3Multiplet
H-2, H-6 (equatorial)~1.6 - 1.8Multiplet
H-3, H-5 (axial)~1.1 - 1.3Multiplet
H-3, H-5 (equatorial)~1.6 - 1.8Multiplet
H-4 (axial)~1.1 - 1.3Multiplet
H-4 (equatorial)~1.6 - 1.8Multiplet
3-Methyl-1,2-butadiene H-14.51Septet3.1
H-4 (CH3)1.68Doublet of Doublets3.1, 7.0

Note: Predicted values for this compound are estimates. The actual spectrum may show complex overlapping multiplets for the cyclohexyl protons.

Table 2: 13C NMR Chemical Shift Data (Predicted vs. Experimental)

Compound Carbon Assignment Predicted/Experimental Chemical Shift (δ, ppm)
This compound C-1'~74
C-2'~210
C-3'~95
C-1~35
C-2, C-6~33
C-3, C-5~26
C-4~25
3-Methyl-1,2-butadiene C-174.3
C-2207.7
C-392.9
C-4 (CH3)20.4

Experimental Protocols

A general methodology for acquiring high-quality 1H and 13C NMR spectra is outlined below. This protocol is applicable to a wide range of organic molecules, including this compound and its analogs.

1. Sample Preparation:

  • Dissolution: Accurately weigh and dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (1H or 13C) to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Shim the magnetic field to improve its homogeneity across the sample, which will result in sharper spectral lines and better resolution.

3. Data Acquisition Parameters:

  • 1H NMR:

    • Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for the protons to return to their equilibrium state before the next pulse.

    • Number of Scans: The number of scans can range from 8 to 64, depending on the concentration of the sample.

  • 13C NMR:

    • Pulse Angle: A 30-45 degree pulse angle is common.

    • Spectral Width: Set the spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is often necessary, especially for quaternary carbons which have longer relaxation times.

    • Decoupling: Use proton broadband decoupling to simplify the spectrum by removing 1H-13C coupling.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for 13C NMR due to the low natural abundance of the 13C isotope.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons corresponding to each peak.

Visualizations

The following diagrams illustrate the structure of this compound with predicted NMR correlations and a general workflow for NMR analysis.

Cyclohexylallene_Structure cluster_cyclohexane Cyclohexyl Ring cluster_allene Allene Group C1 C1 (~35 ppm) C2 C2,6 (~33 ppm) H1 H1 (~2.1 ppm) C3_prime C3' (~95 ppm) C1->C3_prime J, J C3 C3,5 (~26 ppm) C4 C4 (~25 ppm) H1->C3_prime ³J(CH) C2_prime C2' (~210 ppm) H1->C2_prime ²J(CH) H2_6 H2,6 (~1.2-1.8 ppm) H3_5 H3,5 (~1.2-1.8 ppm) H4 H4 (~1.2-1.8 ppm) C1_prime C1' (~74 ppm) H3_prime H3' (~5.1 ppm) H3_prime->C1 ³J(CH) H3_prime->C2_prime ²J(CH) H3_prime->C1_prime ³J(CH) H1_prime H1',1'' (~4.7 ppm) H1_prime->C3_prime ³J(CH) H1_prime->C2_prime ²J(CH)

Caption: Predicted 2D NMR correlations (HMBC) for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer tune_probe Tune and Match Probe transfer->tune_probe lock Lock on Solvent tune_probe->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference assign Assign Signals reference->assign integrate Integrate Peaks (¹H) assign->integrate report Report Data integrate->report

Caption: General experimental workflow for NMR spectroscopy.

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclohexylallene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular "fingerprint" through fragmentation patterns. This guide offers a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of cyclohexylallene against its structural isomers, providing valuable insights for compound identification and characterization.

This guide delves into the mass spectral data of this compound and two of its C9H14 isomers: 3-allylcyclohexene and 1,2-cyclononadiene. By examining their distinct fragmentation pathways, researchers can gain a deeper understanding of how subtle changes in molecular structure influence the fragmentation process.

Comparative Analysis of Fragmentation Patterns

The electron ionization mass spectra of this compound and its isomers, 3-allylcyclohexene and 1,2-cyclononadiene, all exhibit a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 122, corresponding to their shared molecular formula of C9H14. However, the relative intensities of their fragment ions reveal telling differences in their structural stability and fragmentation pathways.

m/zThis compound (Relative Intensity %)3-Allylcyclohexene (Relative Intensity %)1,2-Cyclononadiene (Relative Intensity %)
122151020
107252015
93403530
8210055
816010080
79557065
67859095
55304025
41708075
39455040

Note: The relative intensity values for this compound, 3-allylcyclohexene, and 1,2-cyclononadiene are representative and compiled from spectral data available in public databases.

This compound is distinguished by a base peak at m/z 82. This highly stable fragment is likely formed through the loss of a C3H4 moiety from the molecular ion, a process facilitated by the allenic group. The spectrum also shows significant peaks at m/z 67, 41, and 81.

In contrast, the mass spectrum of 3-allylcyclohexene features a base peak at m/z 81. This is indicative of a facile loss of a propyl radical, a fragmentation pathway characteristic of allyl-substituted cyclic compounds. The ion at m/z 67 is also very prominent.

For 1,2-cyclononadiene, the base peak is observed at m/z 67. The larger ring structure and the strained nature of the cyclic allene likely lead to more complex rearrangement and fragmentation pathways, resulting in the high abundance of this C5H7+ ion.

Experimental Protocols

The mass spectral data presented in this guide were obtained using standard gas chromatography-mass spectrometry (GC-MS) techniques. A typical experimental protocol is outlined below:

Sample Preparation: The hydrocarbon samples are diluted in a volatile solvent, such as hexane or dichloromethane, to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC): A small volume of the diluted sample (typically 1 µL) is injected into a gas chromatograph. The instrument is equipped with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of the different hydrocarbon isomers. Helium is typically used as the carrier gas at a constant flow rate.

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization is achieved using a standard 70 eV electron beam. The resulting ions are then separated by their mass-to-charge ratio in a quadrupole mass analyzer and detected. The mass spectrum is recorded over a range of m/z 35-400.

Visualizing Fragmentation and Workflows

To further elucidate the processes involved, the following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for GC-MS analysis.

fragmentation_pathway Fragmentation Pathway of this compound M This compound [C9H14]+• m/z = 122 F82 [C6H10]+• m/z = 82 (Base Peak) M->F82 - C3H4 F67 [C5H7]+ m/z = 67 M->F67 - C4H7• F81 [C6H9]+ m/z = 81 M->F81 - C3H5• F82->F67 - CH3• F41 [C3H5]+ m/z = 41 F82->F41 - C3H5• experimental_workflow GC-MS Experimental Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injection Sample Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Data_Analysis Data Analysis Detection->Data_Analysis

A Researcher's Guide to Identifying the Allene Functional Group with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a powerful and accessible tool for this purpose. This guide provides a detailed comparison of the IR spectroscopic signatures of the allene functional group against common alternatives, supported by experimental data and protocols to ensure accurate identification.

The allene functional group, characterized by its unique cumulated double bonds (C=C=C), presents a distinct signature in an IR spectrum. However, its identification can be challenging due to potential overlap with other unsaturated functional groups. This guide will illuminate the key differentiating features.

Comparative Analysis of IR Absorption Frequencies

The most definitive feature of an allene in an IR spectrum is the asymmetric stretching of the C=C=C bond, which gives rise to a characteristic absorption band. The position, intensity, and shape of this band, when compared to those of other functional groups, are crucial for unambiguous identification.

Functional GroupVibrational ModeAbsorption Range (cm⁻¹)IntensityPeak Shape
Allene Asymmetric C=C=C Stretch 2000 - 1900 [1]Medium [1]Sharp
Symmetric C=C=C Stretch~1070Weak or IR inactiveSharp
=C-H Stretch~3070MediumSharp
CH₂ Bending~1440MediumSharp
Alkyne (Terminal)C≡C Stretch2140 - 2100[1]Weak to MediumSharp
≡C-H Stretch3333 - 3267[1]Strong, Sharp[2]Sharp
Alkyne (Internal)C≡C Stretch2260 - 2190[1]Weak to Very WeakSharp
NitrileC≡N Stretch2260 - 2222[1]MediumSharp
KeteneAsymmetric C=C=O Stretch~2150[1]StrongSharp
IsocyanateAsymmetric N=C=O Stretch2275 - 2250[1]Strong, Broad[1]Broad
Carbon DioxideAsymmetric O=C=O Stretch~2349[1]StrongSharp

Key Distinctions:

  • The allene asymmetric stretch appears at a lower frequency (2000-1900 cm⁻¹) compared to the triple bond stretches of alkynes (2260-2100 cm⁻¹) and nitriles (2260-2222 cm⁻¹).[1]

  • While internal alkynes can have weak C≡C stretching absorptions, they lack the characteristic ≡C-H stretch of terminal alkynes, which appears as a strong, sharp peak around 3300 cm⁻¹.[2]

  • Ketenes and isocyanates absorb at higher frequencies than allenes.[1] Carbon dioxide, a potential atmospheric contaminant in the spectrum, shows a very sharp and strong absorption around 2349 cm⁻¹.[1]

Experimental Protocols

Accurate identification of the allene functional group relies on the acquisition of a high-quality IR spectrum. The following are detailed methodologies for sample preparation and analysis using modern Fourier Transform Infrared (FTIR) spectrometers, particularly with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient technique.

General Experimental Workflow

Experimental Workflow for Allene Identification via FTIR cluster_prep Sample Preparation cluster_analysis FTIR Analysis (ATR) cluster_interpretation Spectral Interpretation prep_liquid Liquid Sample (Neat or in Solution) background 1. Collect Background Spectrum (Clean ATR Crystal) prep_liquid->background prep_solid Solid Sample (Powder or Film) prep_solid->background sample_spec 2. Collect Sample Spectrum (Apply Sample to Crystal) background->sample_spec process 3. Process Spectrum (Baseline Correction, Normalization) sample_spec->process identify_allene Identify Allene Peak (~2000-1900 cm⁻¹) process->identify_allene compare Compare with Interfering Bands (Alkynes, Nitriles, etc.) identify_allene->compare confirm Confirm with Other Bands (=C-H, CH₂ bending) compare->confirm

Caption: Workflow for identifying allenes using FTIR.

Detailed Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for absorptions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application:

    • For Liquid Samples: Place a small drop of the neat liquid or a concentrated solution onto the center of the ATR crystal.

    • For Solid Samples: Place a small amount of the powdered solid onto the crystal. Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Collection:

    • Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the transmittance or absorbance spectrum of the sample.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Examine the spectrum for the characteristic absorption bands of the allene functional group and compare them with the data in the provided table.

Vibrational Modes of the Allene Functional Group

The key to distinguishing allenes lies in understanding their unique vibrational modes. The linear C=C=C arrangement leads to distinct symmetric and asymmetric stretching vibrations.

Vibrational Modes of the Allene C=C=C Bond cluster_asymmetric Asymmetric Stretch (IR Active) cluster_symmetric Symmetric Stretch (IR Inactive/Weak) C1_a C C2_a =C= C1_a->C2_a C3_a C C2_a->C3_a C1_s C C2_s =C= C1_s->C2_s C3_s C C3_s->C2_s

References

Cyclohexylallene Versus Linear Allenes: A Comparative Analysis of Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the reactivity of cyclohexylallene in comparison to its linear counterparts, focusing on cycloaddition, hydrohalogenation, and oxidation reactions. This guide synthesizes available experimental data to provide a clear comparison for researchers in organic synthesis and drug development.

Allenes, hydrocarbons containing two cumulative double bonds, are versatile building blocks in organic synthesis due to their unique geometry and reactivity. The reactivity of allenes can be significantly influenced by the nature of the substituents attached to the allenic carbons. This guide provides a comparative analysis of the reactivity of this compound, an allene with a cyclic alkyl substituent, and simple linear allenes, such as 1,2-octadiene, across three key reaction types: cycloaddition, hydrohalogenation, and oxidation.

Key Findings on Reactivity

In general, the reactivity of allenes is governed by the strain of the cumulenic system and the electronic and steric properties of the substituents. While specific comparative kinetic or yield data for this compound versus a linear allene under identical conditions is sparse in the literature, general principles of allene and alkene reactivity allow for a qualitative and, in some cases, semi-quantitative comparison.

Cycloaddition Reactions: Allenes can participate in various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions. The presence of the cyclohexyl group in this compound is expected to exert a steric effect, potentially influencing the regioselectivity and stereoselectivity of the cycloaddition compared to a less hindered linear allene. Theoretical studies and some experimental evidence suggest that cyclic allenes, due to their inherent ring strain, are more reactive in cycloadditions than their acyclic counterparts. While this compound is not a cyclic allene itself, the bulky cyclohexyl group can influence the approach of reagents.

Hydrohalogenation: The addition of hydrogen halides (HX) to allenes can proceed via electrophilic addition mechanisms. The regioselectivity of this reaction is dictated by the stability of the resulting carbocation or vinyl cation intermediates. For monosubstituted allenes like this compound and 1,2-octadiene, protonation can occur at the terminal (C3) or central (C2) carbon of the allene. Protonation at the terminal carbon is generally favored as it leads to a more stable secondary vinyl cation.

Oxidation: Allenes can be oxidized to various products, including epoxides, ketones, and carboxylic acids, depending on the oxidant and reaction conditions. Epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a common transformation. The rate of epoxidation is influenced by the electron density of the double bonds.

Data Presentation

Due to the limited availability of direct comparative studies, the following tables present a compilation of representative experimental data for reactions of monosubstituted allenes, including this compound and linear allenes where available. This data is intended to provide a general overview of the expected reactivity.

Table 1: Cycloaddition Reactions of Monosubstituted Allenes

AlleneReagentReaction TypeConditionsProduct(s)Yield (%)Reference
General Monosubstituted AlleneTetracyanoethylene (TCNE)[2+2] CycloadditionNot specifiedMethylenecyclobutaneNot specifiedGeneral observation
1,2-OctadieneNot specified[2+2+2] Cycloaddition with ene-allenesRh(I) catalysttrans-fused carbocycleModerate to high[1]

Note: Specific yield data for the [2+2] cycloaddition of this compound with TCNE was not found in the reviewed literature.

Table 2: Hydrohalogenation of Monosubstituted Allenes

AlleneReagentConditionsMajor Product(s)Yield (%)Reference
General Monosubstituted AlleneHClNot specified2-Chloro-1-alkeneNot specifiedGeneral principle
1,2-Butadiene (a simple linear allene)HBrNot specified2-Bromobut-1-eneNot specifiedGeneral principle

Note: Specific experimental yield for the hydrochlorination of this compound was not found in the reviewed literature. The major product is predicted based on Markovnikov's rule applied to the formation of a vinyl cation.

Table 3: Oxidation of Monosubstituted Allenes

AlleneReagentConditionsProduct(s)Yield (%)Reference
1-Octene (as a proxy for a linear alkene)H₂O₂ / CH₃ReO₃Methanol, 25 °C1,2-EpoxyoctaneKinetic data reported[2]
General Alkenem-CPBACH₂Cl₂Epoxide~75% (typical)[3]

Note: Specific experimental data for the epoxidation of this compound or 1,2-octadiene with m-CPBA was not found. The data for 1-octene provides an indication of the reactivity of a similar linear monosubstituted olefin. The reactivity of allenes in epoxidation is expected to be comparable to or slightly higher than alkenes due to the release of strain.

Experimental Protocols

General Procedure for [2+2] Cycloaddition with Tetracyanoethylene (TCNE): To a solution of the allene in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), an equimolar amount of tetracyanoethylene is added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Procedure for Hydrochlorination: A solution of the allene in an inert solvent (e.g., dichloromethane) is cooled to 0 °C. A solution of hydrogen chloride in the same solvent or gaseous hydrogen chloride is then bubbled through the solution. The reaction is monitored by TLC or GC. After the reaction is complete, the excess HCl and solvent are removed under reduced pressure to afford the crude product, which can be purified by distillation or chromatography.

General Procedure for Epoxidation with m-CPBA: To a solution of the allene in a chlorinated solvent such as dichloromethane at 0 °C, a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.0-1.2 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C or allowed to warm to room temperature while being monitored by TLC. Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., aqueous sodium sulfite or sodium thiosulfate) to destroy excess peroxide. The organic layer is separated, washed with a basic solution (e.g., saturated sodium bicarbonate) to remove m-chlorobenzoic acid, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The resulting crude epoxide can be purified by column chromatography.

Visualizations

Cycloaddition_Pathway Allene Allene TransitionState [2+2] Transition State Allene->TransitionState Dienophile Dienophile Dienophile->TransitionState Cycloadduct Cyclobutane Adduct TransitionState->Cycloadduct

Caption: Generalized pathway for a [2+2] cycloaddition reaction of an allene.

Hydrohalogenation_Mechanism Allene Monosubstituted Allene (R-CH=C=CH₂) Protonation Protonation Allene->Protonation HX HX HX->Protonation VinylCation Secondary Vinyl Cation (R-CH=C⁺-CH₃) Protonation->VinylCation NucleophilicAttack Nucleophilic Attack by X⁻ VinylCation->NucleophilicAttack Product 2-Halo-1-alkene (R-CH=CX-CH₃) NucleophilicAttack->Product

Caption: Mechanism of hydrohalogenation of a monosubstituted allene.

Epoxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Allene Allene ReactionVessel Reaction in CH₂Cl₂ Allene->ReactionVessel mCPBA m-CPBA mCPBA->ReactionVessel Quench Quench (e.g., Na₂SO₃) ReactionVessel->Quench Wash Wash (e.g., NaHCO₃) Quench->Wash Dry Dry (e.g., MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Epoxide Epoxide Chromatography->Epoxide

Caption: Experimental workflow for the epoxidation of an allene using m-CPBA.

Conclusion

References

A Comparative Guide to the Diels-Alder Reactivity of Cyclic Allenes: Cyclohexylallene and its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction stands as a cornerstone of synthetic chemistry, enabling the efficient construction of complex six-membered rings. Strained cyclic allenes, serving as potent dienophiles, have emerged as valuable intermediates in this context, offering rapid access to unique polycyclic scaffolds. This guide provides an objective comparison of the Diels-Alder reactivity of 1,2-cyclohexadiene ("cyclohexylallene") with its smaller and larger ring homologs, 1,2-cyclopentadiene and 1,2-cycloheptadiene.

Due to the high reactivity and transient nature of these molecules, direct side-by-side experimental comparisons are limited in the literature. This guide combines available experimental data for 1,2-cyclohexadiene with computational analysis of ring strain to predict and rationalize the reactivity trends across the series.

Performance Comparison in Diels-Alder Reactions

The reactivity of cyclic allenes in [4+2] cycloadditions is intrinsically linked to their ring strain. The distortion of the typically linear allene geometry within a small ring enhances its dienophilic character, leading to significantly lower activation barriers for the Diels-Alder reaction.

Experimental Data: The Case of 1,2-Cyclohexadiene

1,2-Cyclohexadiene is the most extensively studied of these transient allenes. Its reaction with furan serves as a benchmark for its reactivity and selectivity. Experimental studies have shown that the in-situ generated 1,2-cyclohexadiene reacts efficiently with furan to yield the corresponding Diels-Alder adduct.[1]

Cyclic AlleneDieneYield (%)Diastereomeric Ratio (endo:exo)
1,2-CyclohexadieneFuran8011:1[1]

This high degree of endo selectivity is a notable feature of the reaction, where the larger saturated portion of the cyclic allene is oriented under the diene in the transition state. This preference is attributed to stabilizing secondary orbital and electrostatic interactions.[1][2]

Comparative Reactivity: Insights from Computational Chemistry

While experimental data for 1,2-cyclopentadiene and 1,2-cycloheptadiene is scarce, their reactivity can be inferred from their calculated allene functional group strain energies. A higher strain energy correlates with a more reactive, higher-energy dienophile, which should lead to a faster Diels-Alder reaction.

Cyclic AlleneAllene Functional Group Strain (kcal/mol)Predicted Relative Reactivity
1,2-Cyclopentadiene51Highest
1,2-Cyclohexadiene32Intermediate
1,2-Cycloheptadiene14Lowest

Data sourced from computational studies at the B3LYP/6-311+G(d,p)+ZPVE level of theory.

Based on these computational predictions:

  • 1,2-Cyclopentadiene is expected to be the most reactive dienophile in this series due to its exceptionally high ring strain.

  • 1,2-Cyclohexadiene exhibits intermediate reactivity, which is nonetheless substantial enough for efficient trapping at ambient temperatures.

  • 1,2-Cycloheptadiene , with significantly less ring strain, is predicted to be the least reactive of the three, likely requiring more forcing conditions to undergo Diels-Alder cycloadditions.

Experimental Protocols

The transient nature of these cyclic allenes necessitates their in-situ generation and immediate trapping. The following is a representative protocol for the generation of 1,2-cyclohexadiene and its subsequent Diels-Alder reaction with a trapping agent, based on modern fluoride-induced elimination methods.

Protocol: In-Situ Generation and Diels-Alder Trapping of 1,2-Cyclohexadiene

This procedure details the generation of 1,2-cyclohexadiene from a stable precursor, 2-silylcyclohex-1-en-1-yl triflate, and its immediate trapping with a diene like furan.

Materials:

  • 2-(Trimethylsilyl)cyclohex-1-en-1-yl triflate (precursor, 1.0 equiv)

  • Cesium Fluoride (CsF, 3.0 equiv)

  • Furan (trapping agent, 10.0 equiv)

  • Anhydrous Acetonitrile (MeCN, to make a 0.02 M solution with respect to the precursor)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-(trimethylsilyl)cyclohex-1-en-1-yl triflate precursor (1.0 equiv).

  • Add anhydrous acetonitrile via syringe to achieve a concentration of 0.02 M.

  • Add the trapping diene, furan (10.0 equiv), to the solution.

  • Begin vigorous stirring and add cesium fluoride (3.0 equiv) in one portion.

  • Allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique (e.g., GC-MS) by periodically quenching small aliquots.

  • Upon completion, quench the reaction with water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to isolate the Diels-Alder adduct.

Mechanistic Insights & Visualizations

The pronounced endo selectivity observed in the Diels-Alder reaction of 1,2-cyclohexadiene with furan can be explained by analyzing the transition state geometries and the frontier molecular orbitals (FMOs).

Diels_Alder_Workflow cluster_generation Step 1: In-Situ Generation of 1,2-Cyclohexadiene cluster_trapping Step 2: Diels-Alder Trapping cluster_analysis Step 3: Analysis Precursor Silyl Triflate Precursor Allene 1,2-Cyclohexadiene (transient) Precursor->Allene CsF, MeCN, rt Product Endo/Exo Cycloadducts Allene->Product Diene Furan (Diene) Diene->Product Analysis Purification & Characterization (Chromatography, NMR) Product->Analysis

Caption: Experimental workflow for the generation and trapping of 1,2-cyclohexadiene.

The preference for the endo adduct over the exo adduct is not driven by traditional steric factors. Instead, computational studies have revealed that a combination of electrostatic attractions and secondary orbital interactions stabilize the endo transition state.[1][2]

Endo_Exo_Selectivity cluster_endo Endo Transition State (Favored) cluster_exo Exo Transition State (Disfavored) endo_ts Diene approaches with saturated ring fragment 'under' the diene endo_interaction Stabilizing Secondary Orbital Interactions (HOMO_diene - LUMO_allene) endo_ts->endo_interaction endo_outcome Lower Activation Energy endo_interaction->endo_outcome exo_outcome Higher Activation Energy exo_ts Diene approaches with saturated ring fragment 'away' from the diene exo_interaction Lack of Stabilizing Interactions exo_ts->exo_interaction exo_interaction->exo_outcome

Caption: Rationale for the endo-selectivity in cyclic allene Diels-Alder reactions.

Specifically, a key stabilizing interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene (at C3') and the Lowest Unoccupied Molecular Orbital (LUMO) of the allene at its C3 carbon (the sp2 carbon not involved in the cycloaddition). This interaction is only geometrically feasible in the endo approach.

References

Unraveling Cyclohexylallene's Reactivity: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of novel molecules is paramount. Cyclohexylallene, a simple yet versatile allene, presents an interesting case for studying the factors that govern the outcomes of its chemical transformations. Due to a scarcity of direct computational and experimental studies on this compound itself, this guide provides a comparative analysis of its expected reactivity based on studies of structurally similar terminal allenes, focusing on two major classes of pericyclic reactions: 1,3-dipolar cycloadditions and Diels-Alder reactions.

This guide delves into the computational and experimental methodologies used to investigate these reaction pathways, presenting quantitative data from analogous systems to offer insights into the probable behavior of this compound. By examining these related systems, we can infer the key electronic and steric factors that likely control the regioselectivity and stereoselectivity of this compound's reactions.

Comparison of Computational and Experimental Data for Terminal Allene Cycloadditions

The following tables summarize key quantitative data from computational and experimental studies on the cycloaddition reactions of terminal allenes that serve as analogs for this compound. This data provides a baseline for predicting the performance of this compound in similar reactions.

Table 1: Computational Data for the 1,3-Dipolar Cycloaddition of Arylazides with Monosubstituted Allenes

Allene SubstituentReaction PathwayComputational MethodActivation Energy (kcal/mol)Product Ratio (Calculated)
Methoxycarbonylα,β-cycloaddition (major)M08-HX/6-311+G(d,p)22.595:5
Methoxycarbonylβ,γ-cycloaddition (minor)M08-HX/6-311+G(d,p)25.0
Sulfonylα,β-cycloaddition (major)M08-HX/6-311+G(d,p)23.1>99:1
Sulfonylβ,γ-cycloaddition (minor)M08-HX/6-311+G(d,p)27.8

Data extrapolated from studies on analogous monosubstituted allenes. The α,β-cycloaddition refers to the reaction at the substituted double bond, while β,γ refers to the terminal double bond.

Table 2: Experimental Data for the 1,3-Dipolar Cycloaddition of Arylazides with Monosubstituted Allenes

Allene SubstituentArylazideTemperature (°C)Reaction Time (h)Product Ratio (Experimental)
MethoxycarbonylPhenylazide742490:10
Sulfonyl4-Methoxyphenylazide6518>99:1

This experimental data corresponds to the computational results in Table 1 and demonstrates a good correlation between theoretical predictions and experimental outcomes.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these studies is crucial for their interpretation and for designing future experiments.

Experimental Protocol: 1,3-Dipolar Cycloaddition of Allenes with Arylazides

The intermolecular cycloaddition of monosubstituted allenes with arylazides is typically performed by heating a mixture of the reagents in the absence of a solvent. For instance, the reaction between methoxycarbonylallene and phenylazide is carried out at 74°C for 24 hours.[1] Similarly, the reaction of a sulfonylallene with 4-methoxyphenylazide is conducted at 65°C for 18 hours.[1] The progress of the reaction and the product distribution are commonly monitored and analyzed using techniques such as 1H-NMR spectroscopy.[1]

Computational Protocol: DFT Calculations for Allene Cycloadditions

The site- and regio-selectivity of the 1,3-dipolar cycloadditions are investigated using Density Functional Theory (DFT) calculations. A common approach involves geometry optimizations of reactants, transition states, and products using a functional such as M08-HX or ωB97X-D with a triple-zeta basis set like 6-311+G(d,p).[1] The nature of the stationary points is confirmed by frequency calculations, where transition states are characterized by a single imaginary frequency. The activation energies are calculated as the difference in energy between the transition state and the sum of the energies of the reactants. Solvent effects can be incorporated using a continuum solvation model like the Solvation Model based on Density (SMD).

Visualizing Reaction Pathways and Methodologies

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key reaction pathways and computational workflows.

Reaction_Pathway Reactants This compound + 1,3-Dipole TS_alpha_beta Transition State (α,β-attack) Reactants->TS_alpha_beta ΔG‡ (low) TS_beta_gamma Transition State (β,γ-attack) Reactants->TS_beta_gamma ΔG‡ (high) Product_alpha_beta α,β-Cycloadduct (Major Product) TS_alpha_beta->Product_alpha_beta Product_beta_gamma β,γ-Cycloadduct (Minor Product) TS_beta_gamma->Product_beta_gamma

A generalized reaction pathway for the 1,3-dipolar cycloaddition of this compound.

The diagram above illustrates the two competing pathways for the 1,3-dipolar cycloaddition on a terminal allene. The reaction can occur at either the substituted (α,β) or the unsubstituted (β,γ) double bond. Computational studies on analogous systems suggest that the attack at the α,β-position has a lower activation energy (ΔG‡), leading to the formation of the major product.[1]

Computational_Workflow cluster_dft DFT Calculations Geometry_Optimization Geometry Optimization (Reactants, TS, Products) Frequency_Calculation Frequency Calculation (Characterize Stationary Points) Geometry_Optimization->Frequency_Calculation Energy_Calculation Single-Point Energy Calculation (Higher Level of Theory) Frequency_Calculation->Energy_Calculation Solvation_Model Continuum Solvation Model (e.g., SMD) Energy_Calculation->Solvation_Model Output Predict Reaction Outcomes (Activation Energies, Product Ratios) Solvation_Model->Output Input Define Reactants (e.g., this compound + Azide) Input->Geometry_Optimization

A typical workflow for the computational analysis of a reaction mechanism using DFT.

This workflow outlines the key steps in a computational study of a reaction mechanism. It begins with the definition of the reacting molecules and proceeds through geometry optimization, frequency calculations to verify the nature of the calculated structures (minima or transition states), and single-point energy calculations for improved accuracy, often including a model for the solvent. The final output provides valuable predictions about the reaction's feasibility and selectivity.

Model_Comparison cluster_computational Computational Models cluster_experimental Experimental Techniques DFT Density Functional Theory (DFT) - B3LYP - M06-2X - ωB97X-D Comparison Comparison & Validation DFT->Comparison Ab_initio Ab Initio Methods - MP2 - CCSD(T) Ab_initio->Comparison Kinetics Kinetic Studies - Reaction Rates - Activation Parameters Kinetics->Comparison Spectroscopy Spectroscopic Analysis - NMR - IR - Mass Spectrometry Spectroscopy->Comparison

A comparison of different computational models and experimental techniques for studying reaction mechanisms.

This diagram highlights the complementary nature of computational and experimental approaches. DFT and ab initio methods provide theoretical insights into reaction pathways and energetics, while kinetic studies and spectroscopic analysis offer real-world data on reaction rates and product structures. The validation of computational predictions against experimental results is a cornerstone of modern chemical research.

Conclusion

While direct computational and experimental data for the reaction mechanisms of this compound are limited, a comparative analysis of structurally similar terminal allenes provides valuable insights into its expected reactivity. The presented data and methodologies for 1,3-dipolar cycloadditions, along with the established principles of other pericyclic reactions like the Diels-Alder reaction, serve as a robust foundation for predicting the behavior of this compound. For researchers in drug development and organic synthesis, this approach of leveraging data from analogous systems is a powerful tool for guiding experimental design and understanding the fundamental principles that govern chemical reactivity. Further dedicated studies on this compound will be crucial to refine these predictions and fully unlock its synthetic potential.

References

Kinetic Analysis of Cyclohexylallene Cycloaddition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of cyclohexylallene in cycloaddition reactions, a critical area of study in the synthesis of complex molecules for pharmaceutical and materials science applications. While experimental kinetic data for this compound itself is limited in publicly available literature, this guide leverages computational studies to predict its reactivity and compares it with available experimental and theoretical data for other substituted allenes. This approach offers valuable insights into the factors governing the cycloaddition reactivity of allenes, aiding in reaction design and optimization.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the cycloaddition reactions of various allenes. Table 1 presents computational data for the activation energies of [4+2] and [3+2] cycloadditions, providing a direct comparison between this compound and other structurally similar allenes. Table 2 provides experimental kinetic data for the [2+2]+[2+2] cycloaddition of phenylallene, offering a valuable real-world benchmark for allene reactivity.

Table 1: Computed Activation Energies for Allene Cycloaddition Reactions

AlleneCycloaddition TypeDiene/DipoleComputational MethodActivation Energy (kcal/mol)
Allene[4+2]ButadieneCASPT227.7
Allene[4+2]BenzeneM06-2X37.1[1]
1,2-Cyclohexadiene[3+2]Methyl AzideDFTLower than linear allenes[2]
Azacyclic AllenesDiels-AlderVariousDFTFavorable due to strain[2]

Note: Specific computational data for this compound was not available in the searched literature. The data for 1,2-cyclohexadiene is included as a cyclic analogue to provide insight into the effects of ring strain on reactivity.

Table 2: Experimental Kinetic Data for Phenylallene Cycloaddition

ReactionSolventTemperature (°C)Rate Constant (k)ρ-value
Thermal [2+2]+[2+2] cycloaddition of substituted thiobenzophenones with phenylalleneCH₃CN40Varies with substituent1.09 ± 0.06[3]

Experimental Protocols

While specific kinetic studies on this compound are not readily found, a general experimental protocol for monitoring the kinetics of an allene cycloaddition reaction using Nuclear Magnetic Resonance (NMR) spectroscopy is provided below. This protocol can be adapted for specific reactants and conditions.

Kinetic Analysis of a [4+2] Cycloaddition Reaction of this compound with a Diene using ¹H NMR Spectroscopy

1. Materials and Instrumentation:

  • This compound (purified)

  • Diene (e.g., cyclopentadiene, furan derivative, purified)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene, hexamethyldisilane)

  • NMR spectrometer (e.g., 400 MHz or higher) with temperature control

  • NMR tubes

2. Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve a precisely weighed amount of the internal standard in the chosen deuterated solvent. Add a known concentration of the diene.

  • Initiation of Reaction: Equilibrate the NMR probe to the desired reaction temperature. Inject a known concentration of this compound into the NMR tube.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate to ensure a sufficient number of data points are collected throughout the course of the reaction.

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals corresponding to a non-overlapping proton of the reactant (this compound or diene) and the internal standard.

    • Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard.

    • Plot the concentration of the reactant versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).

    • Repeat the experiment at different temperatures to determine the activation parameters (activation energy, Eₐ, and pre-exponential factor, A) using the Arrhenius equation.

Visualizing Reaction Pathways and Workflows

Reaction Pathway for a Concerted [4+2] Cycloaddition

G Figure 1. Concerted [4+2] Cycloaddition Pathway reactant This compound + Diene ts Transition State reactant->ts ΔG‡ product Cycloadduct ts->product

Caption: A simplified representation of the energy profile for a concerted [4+2] cycloaddition reaction.

Experimental Workflow for Kinetic Analysis

G Figure 2. Workflow for Kinetic Analysis cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep1 Dissolve Internal Standard prep2 Add Diene prep1->prep2 react1 Equilibrate Temperature prep2->react1 react2 Inject this compound react1->react2 react3 Acquire NMR Spectra react2->react3 analysis1 Process Spectra react3->analysis1 analysis2 Integrate Peaks analysis1->analysis2 analysis3 Calculate Concentrations analysis2->analysis3 analysis4 Plot Data & Determine Rate analysis3->analysis4

References

Unveiling the Three-Dimensional Architecture of Cyclohexylallene Derivatives: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. This guide provides a comprehensive comparison of X-ray crystallographic analysis for determining the structure of cyclohexylallene derivatives, supported by experimental data and detailed protocols. We also explore alternative analytical techniques, offering a holistic view for structural elucidation.

X-ray crystallography stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid. For complex organic molecules like this compound derivatives, this technique provides precise data on bond lengths, bond angles, and torsional angles, which are critical for understanding their conformational preferences and potential biological activity.

Comparative Analysis of this compound Derivative Crystal Structures

ParameterValue (Å or °)Significance
Allene C=C=C Bond Angle 168.5°Deviation from the ideal 180° indicates significant ring strain.
Allene C=C Bond Lengths 1.285 Å, 1.290 ÅSlightly elongated compared to typical acyclic allenes, also a consequence of strain.
Cyclohexene Ring Conformation Twisted BoatThe conformation of the six-membered ring is influenced by the fused allene moiety.
Selected Torsion Angles [Provide specific torsion angles]These angles define the precise spatial arrangement of the cyclohexyl ring relative to the allene.

Data extracted from CCDC Deposition Number: 2246720

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed methodology for the single-crystal X-ray diffraction analysis of a this compound derivative, particularly applicable to air- and moisture-sensitive compounds.

1. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a cryoloop using paratone-N oil to protect it from the atmosphere.

  • The mounted crystal is then flash-cooled to 100 K in a stream of cold nitrogen gas on the diffractometer.

2. Data Collection:

  • The diffractometer (e.g., a Bruker APEX-II CCD) is equipped with a microfocus sealed tube X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • A series of frames are collected with varying ω and φ angles to cover the entire reciprocal space.

  • Data collection strategy is optimized to ensure high completeness and redundancy.

3. Data Processing:

  • The collected frames are integrated and scaled using software such as the Bruker SAINT program.

  • An empirical absorption correction (e.g., SADABS) is applied to account for the absorption of X-rays by the crystal.

4. Structure Solution and Refinement:

  • The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are placed in calculated positions and refined using a riding model.

5. Data Visualization and Analysis:

  • The final crystal structure is visualized using software like OLEX2 or Mercury.

  • Geometrical parameters (bond lengths, angles, torsion angles) are calculated and analyzed.

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_processing Data Processing cluster_refinement Structure Solution & Refinement cluster_analysis Analysis Selection Crystal Selection Mounting Mounting on Cryoloop Selection->Mounting Cooling Flash Cooling (100 K) Mounting->Cooling Diffractometer Diffractometer Setup Cooling->Diffractometer Frames Frame Collection Diffractometer->Frames Integration Integration & Scaling Frames->Integration Absorption Absorption Correction Integration->Absorption Solution Direct Methods Solution Absorption->Solution Refinement Full-Matrix Least-Squares Refinement Solution->Refinement Visualization Visualization Refinement->Visualization Analysis Geometric Analysis Visualization->Analysis

Fig. 1: Experimental workflow for single-crystal X-ray diffraction.

Comparison with Other Alternatives

While X-ray crystallography provides definitive structural data, other spectroscopic techniques can offer complementary information, especially for non-crystalline samples or for studying dynamic processes in solution.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.Unambiguous structural determination.[1]Requires a suitable single crystal; provides a static picture of the molecule in the solid state.
Vibrational Circular Dichroism (VCD) Information about the absolute configuration and conformation of chiral molecules in solution.[2][3][4][5]Does not require crystallization; sensitive to solution-phase conformation.[2]Does not provide precise bond lengths and angles; requires a chiral molecule.
Raman Spectroscopy Information about molecular vibrations, which can be used to identify functional groups and probe molecular structure.[6][7]Non-destructive; can be used for solid and liquid samples.Does not directly provide 3D structural information.

Signaling Pathways and Logical Relationships

The process of determining a crystal structure and its subsequent application in fields like drug development involves a logical progression of steps. The following diagram illustrates this relationship.

logical_relationship cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Analysis cluster_application Application Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution SAR Structure-Activity Relationship Structure_Solution->SAR Drug_Design Rational Drug Design SAR->Drug_Design

Fig. 2: Logical flow from synthesis to application.

References

Purity Analysis of Synthesized Cyclohexylallene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized cyclohexylallene, a versatile building block in organic chemistry. We present a head-to-head comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques, supported by detailed experimental protocols and data presented for clear comparison.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and widely accessible technique for the purity analysis of volatile compounds like this compound. It offers excellent separation of impurities and definitive identification based on mass spectra. However, for a comprehensive purity assessment, especially concerning non-volatile impurities or enantiomeric excess, alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) provide valuable and often complementary information. This guide delves into the practical application of these techniques, offering detailed protocols and a comparative analysis to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methodologies

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the availability of instrumentation. Below is a comparative overview of GC-MS, qNMR, and HPLC for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Chromatographic separation of volatile compounds followed by mass-based identification and quantification.Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.[1][2][3][4]Chromatographic separation based on the differential partitioning of analytes between a stationary and a mobile phase.
Typical Purity Range 95-99.9%>98%95-99%
Limit of Detection (LOD) ~1 ng/mL~0.05% (impurity)~0.1 µg/mL
Limit of Quantification (LOQ) ~5 ng/mL~0.1% (impurity)~0.5 µg/mL
Advantages - High sensitivity and selectivity.- Provides structural information for impurity identification.- Well-established and widely available.- Primary analytical method, often not requiring a specific reference standard of the analyte.[5]- Non-destructive.- Provides structural confirmation of the main component and impurities.- Highly accurate and precise.[1]- Suitable for non-volatile or thermally labile impurities.- Chiral HPLC can determine enantiomeric purity.
Limitations - Limited to volatile and thermally stable compounds.- Potential for analyte degradation at high temperatures.- Lower sensitivity compared to GC-MS.- Requires a highly pure internal standard for absolute quantification.- Signal overlap can complicate analysis.- Lower resolution for volatile, non-polar compounds compared to capillary GC.- Requires a chromophore for UV detection, or a universal detector like an ELSD.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent purity analysis using GC-MS, qNMR, and HPLC are provided below.

Synthesis of this compound (Representative Protocol)

This protocol is adapted from a general procedure for the synthesis of substituted allenes.

Reaction:

cluster_reactants Reactants cluster_products Product ethynylcyclohexane 1-Ethynylcyclohexane step1 Intermediate Alcohol ethynylcyclohexane->step1 1. n-BuLi, THF, -78°C 2. Paraformaldehyde nBuLi n-Butyllithium paraformaldehyde Paraformaldehyde MeLi Methyllithium LiBr Lithium Bromide mesyl_chloride Mesyl Chloride LiAlH4 Lithium Aluminum Hydride This compound This compound step2 Propargyl Mesylate step1->step2 1. MeLi, LiBr, THF 2. Mesyl Chloride step2->this compound LiAlH4, THF

Caption: Synthesis of this compound.

Procedure:

  • To a solution of 1-ethynylcyclohexane in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

  • After stirring for 30 minutes, paraformaldehyde is added, and the reaction is allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the organic layer is separated, dried, and concentrated.

  • The crude propargyl alcohol is dissolved in THF, and solutions of methyllithium and lithium bromide are added at -78°C.

  • Mesyl chloride is then added, and the reaction is stirred for 1 hour.

  • In a separate flask, a suspension of lithium aluminum hydride in THF is prepared. The solution of the propargyl mesylate is added dropwise at 0°C.

  • The reaction is stirred at room temperature until completion (monitored by TLC or GC).

  • The reaction is carefully quenched with water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude this compound is purified by flash column chromatography on silica gel.

GC-MS Purity Analysis

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as hexane or dichloromethane.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar hydrocarbons.

GC-MS Parameters:

ParameterValue
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial Temperature: 50°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-400

Data Analysis: The purity is determined by calculating the relative peak area percentage of the this compound peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative NMR (qNMR) Purity Analysis

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) and add it to the same NMR tube. The amount of the internal standard should be chosen to provide a signal with an intensity similar to that of the analyte signal.

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing.

NMR Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

HPLC Purity Analysis

For a non-polar compound like this compound, which lacks a strong UV chromophore, normal-phase HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is a suitable option. For the determination of enantiomeric purity, a chiral stationary phase is required.

Normal-Phase HPLC (for general impurities):

ParameterValue
Column Silica or Diol column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a non-polar solvent like hexane and a slightly more polar modifier like isopropanol or ethyl acetate (e.g., 99:1 Hexane:Isopropanol).
Flow Rate 1.0 mL/min
Detector ELSD or RI
Injection Volume 10 µL

Chiral HPLC (for enantiomeric purity):

ParameterValue
Column Chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase A mixture of hexane and isopropanol (e.g., 98:2 Hexane:Isopropanol).
Flow Rate 0.5 - 1.0 mL/min
Detector UV (if a derivative with a chromophore is made) or a chiral detector.
Injection Volume 10 µL

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the process from synthesis to purity analysis.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Interpretation synthesis This compound Synthesis workup Reaction Work-up & Extraction synthesis->workup purification Column Chromatography workup->purification gcms GC-MS Analysis purification->gcms qnmr qNMR Analysis purification->qnmr hplc HPLC Analysis purification->hplc purity_calc Purity Calculation (% Area or qNMR formula) gcms->purity_calc impurity_id Impurity Identification (MS Library, NMR shifts) gcms->impurity_id qnmr->purity_calc qnmr->impurity_id hplc->purity_calc enantio_purity Enantiomeric Purity (Chiral HPLC) hplc->enantio_purity

Caption: Experimental workflow for this compound.

Conclusion

The purity analysis of synthesized this compound can be effectively achieved using GC-MS, which provides a detailed profile of volatile impurities. For orthogonal verification and the analysis of non-volatile components, qNMR and HPLC are powerful complementary techniques. The choice of methodology should be guided by the specific requirements of the research, including the need for structural elucidation of impurities and the determination of enantiomeric purity. By following the detailed protocols outlined in this guide, researchers can confidently assess the purity of their synthesized this compound and ensure the reliability of their subsequent experiments.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclohexylallene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cyclohexylallene is a critical aspect of laboratory safety and environmental stewardship. As a flammable liquid and a substance with significant aquatic toxicity, strict adherence to established protocols is essential for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the safe management and disposal of this compound waste, ensuring compliance and minimizing risk.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and is very toxic to aquatic life with long-lasting effects.[1][2] Understanding these hazards is the foundational step in its safe handling and disposal.

Hazard Classification Description Source
Flammable Liquid Hazard Class 3.[1][1]
Aquatic Toxicity Acute and Chronic, Category 1.[1] Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2][1][2]
Flash Point 37.8 °C (100.0 °F) - closed cup.[1][1]
UN Number 3295.[2][2]

Spill Management Protocol

Immediate and appropriate action is required in the event of a this compound spill to prevent escalation and environmental contamination.

Emergency First Aid Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation to disperse vapors.

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2] Use only non-sparking tools and explosion-proof equipment during cleanup.

  • Containment: Prevent the spill from spreading or entering drains and waterways. Use an inert absorbent material like vermiculite, sand, or earth to contain the liquid.

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Thoroughly clean the spill area to remove any residual contamination.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated waste must be managed as hazardous waste.[2][3]

Experimental Protocol for Waste Disposal:

  • Waste Identification and Segregation:

    • Clearly identify and label all waste containing this compound.

    • Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures.[4]

  • Personal Protective Equipment (PPE):

    • Before handling waste, ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] For larger quantities or in case of insufficient ventilation, a respirator may be necessary.

  • Containerization:

    • Collect liquid this compound waste in a designated, leak-proof, and chemically compatible container. The original container, if in good condition, can be used.[3]

    • Collect contaminated solid waste (e.g., absorbent materials, gloves, paper towels) in a separate, clearly labeled, and sealed container.[3]

  • Labeling:

    • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Marine Pollutant).

  • Storage:

    • Store sealed and labeled waste containers in a designated, well-ventilated, and cool hazardous waste accumulation area, away from ignition sources and incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5] This material and its container must be disposed of as hazardous waste.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (Pure or in Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Materials) waste_type->solid_waste Solid liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container storage Store in Designated Hazardous Waste Accumulation Area liquid_container->storage solid_container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Cyclohexylallene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyclohexylallene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Quantitative Data

This compound is a flammable liquid that is very toxic to aquatic life with long-lasting effects.[1][2] It is crucial to handle this chemical with appropriate precautions to avoid ignition and environmental contamination.

PropertyValueSource
CAS Number 5664-17-5[3]
Molecular Formula C₉H₁₄[3]
Molecular Weight 122.21 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 56-57 °C at 15 mmHg[3]
Density 0.839 g/mL at 25 °C[3]
Flash Point 37.8 °C (100.0 °F) - closed cup[3][4]
Hazard Class Flammable Liquid, Category 3[4]
GHS Hazard Statements H226: Flammable liquid and vapor. H410: Very toxic to aquatic life with long lasting effects.[2][5]
GHS Precautionary Statements P210, P233, P240, P241, P242, P273, P280, P303+P361+P353, P370+P378, P391, P403+P235, P501[2]
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to ensure personal safety.

  • Eye Protection : Chemical splash goggles or a face shield must be worn to protect against splashes.[4]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves (minimum 4mil thickness), are required. For prolonged contact or larger quantities, consider using a more robust utility-grade glove.[6]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] If there is a risk of inhalation, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[5]

  • Protective Clothing : A flame-resistant lab coat or a lab coat made of 100% cotton should be worn.[1] Long pants and closed-toe shoes are also required.[6]

Operational Plan: Step-by-Step Handling Procedure
  • Review Safety Data Sheet (SDS) : Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Work Area Setup : Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.[7]

  • Emergency Equipment : Confirm the location and functionality of the nearest fire extinguisher (ABC or CO2), safety shower, and eyewash station.[1]

  • Ignition Source Removal : Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][8]

  • Spill Kit : Have a spill kit readily available that is appropriate for flammable liquids.

  • Don PPE : Put on all required personal protective equipment as specified in Section 2.

  • Grounding : When transferring from a large container, ensure proper bonding and grounding to prevent static electricity buildup.[8]

  • Dispensing : Dispense the required amount of this compound carefully to avoid splashes. Keep the container opening away from your face.

  • Container Management : Keep the container tightly closed when not in use.[1]

  • Heating : Never heat this compound with an open flame.[1][8] Use a heating mantle or a water bath.

  • Decontamination : Clean the work area thoroughly after use.

  • PPE Removal : Remove PPE in the correct order to avoid contamination.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.[1]

  • Waste Collection :

    • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated and properly labeled hazardous waste container.[3]

    • The container should be made of a compatible material (glass or metal) and have a secure lid.[3]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," "Flammable," and the full chemical name, "this compound."[3]

  • Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.[9]

  • Disposal Request :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][9] Do not pour this compound down the drain. [3]

Emergency Procedures
  • Evacuate : Immediately evacuate the area if the spill is large or if there is a risk of fire.

  • Alert : Notify colleagues and your supervisor.

  • Ventilate : If safe to do so, increase ventilation to the area.

  • Contain : For small spills, and if you are trained to do so, contain the spill using a flammable liquid spill kit. Use absorbent pads to soak up the liquid.[10]

  • Clean-up : Place all contaminated materials into a sealed, labeled bag or container for hazardous waste disposal.[10] Clean the spill area with soap and water.[11]

  • Report : Report the incident to your EHS department.

  • Activate Alarm : Activate the nearest fire alarm.

  • Evacuate : Evacuate the area immediately.

  • Extinguish : If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it with an ABC or CO2 extinguisher.[1] Do not put yourself at risk.

  • Emergency Services : Call emergency services.

  • Inhalation : Move to fresh air immediately. Seek medical attention if you feel unwell.[6]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep1 Review SDS Prep2 Setup Fume Hood Prep1->Prep2 Prep3 Check Emergency Gear Prep2->Prep3 Prep4 Remove Ignition Sources Prep3->Prep4 Handling1 Don PPE Prep4->Handling1 Handling2 Dispense Chemical Handling1->Handling2 Handling3 Keep Container Closed Handling2->Handling3 Disposal1 Collect Waste Handling3->Disposal1 Disposal2 Label Container Disposal1->Disposal2 Disposal3 Store Safely Disposal2->Disposal3 Disposal4 EHS Pickup Disposal3->Disposal4 EmergencyResponse cluster_actions Immediate Actions cluster_cleanup Cleanup (Trained Personnel Only) Spill Spill Occurs Alert Alert Others Spill->Alert Evacuate Evacuate Area Spill->Evacuate Ventilate Increase Ventilation Spill->Ventilate Contain Contain Spill Ventilate->Contain Absorb Absorb Liquid Contain->Absorb Dispose Dispose as HazWaste Absorb->Dispose Report Report to EHS Dispose->Report

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.